(R)-Apremilast
Beschreibung
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Eigenschaften
IUPAC Name |
N-[2-[(1R)-1-(3-ethoxy-4-methoxyphenyl)-2-methylsulfonylethyl]-1,3-dioxoisoindol-4-yl]acetamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C22H24N2O7S/c1-5-31-19-11-14(9-10-18(19)30-3)17(12-32(4,28)29)24-21(26)15-7-6-8-16(23-13(2)25)20(15)22(24)27/h6-11,17H,5,12H2,1-4H3,(H,23,25)/t17-/m0/s1 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
IMOZEMNVLZVGJZ-KRWDZBQOSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC1=C(C=CC(=C1)C(CS(=O)(=O)C)N2C(=O)C3=C(C2=O)C(=CC=C3)NC(=O)C)OC | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CCOC1=C(C=CC(=C1)[C@H](CS(=O)(=O)C)N2C(=O)C3=C(C2=O)C(=CC=C3)NC(=O)C)OC | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C22H24N2O7S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
460.5 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Foundational & Exploratory
A Technical Deep Dive into the Stereospecific Biological Activity of Apremilast: (S)-Enantiomer vs. (R)-Enantiomer
For Researchers, Scientists, and Drug Development Professionals
Executive Summary
Apremilast, a small molecule inhibitor of phosphodiesterase 4 (PDE4), is an established oral therapy for psoriasis and psoriatic arthritis. As a chiral molecule, it exists as two enantiomers: (S)-Apremilast and (R)-Apremilast. This technical guide provides an in-depth analysis of the biological activity of these enantiomers, highlighting the stereospecificity of their pharmacological effects. The available scientific literature and regulatory documentation unequivocally identify (S)-Apremilast as the pharmacologically active enantiomer , responsible for the therapeutic efficacy of the drug. While direct comparative quantitative data for the (R)-enantiomer is scarce in publicly available literature, the focus on the (S)-enantiomer in research and development underscores its superior potency. This document will detail the mechanism of action, comparative biological activities with a focus on the active (S)-enantiomer, and the experimental methodologies used to characterize these molecules.
Mechanism of Action: Inhibition of Phosphodiesterase 4 (PDE4)
Apremilast exerts its anti-inflammatory effects by selectively inhibiting PDE4.[1][2][3] PDE4 is a key enzyme responsible for the degradation of cyclic adenosine (B11128) monophosphate (cAMP), a crucial second messenger in inflammatory cells.[4] By inhibiting PDE4, Apremilast leads to an increase in intracellular cAMP levels. This elevation in cAMP activates Protein Kinase A (PKA), which in turn modulates the activity of transcription factors, primarily the cAMP response element-binding protein (CREB) and nuclear factor-kappa B (NF-κB).[1]
The activation of CREB leads to the increased transcription of anti-inflammatory cytokines, most notably Interleukin-10 (IL-10). Conversely, the modulation of NF-κB signaling results in the decreased transcription of a range of pro-inflammatory cytokines, including Tumor Necrosis Factor-alpha (TNF-α), Interleukin-23 (IL-23), Interleukin-17 (IL-17), and Interferon-gamma (IFN-γ).[1][5] The net effect is a rebalancing of the inflammatory response, which is central to the pathophysiology of psoriasis and psoriatic arthritis.
Signaling Pathway of Apremilast
Caption: Signaling pathway of (S)-Apremilast.
Comparative Biological Activity: (S)-Apremilast vs. This compound
The therapeutic formulation of Apremilast, Otezla®, contains the (S)-enantiomer.[3] Regulatory documents from the European Medicines Agency confirm that the (S)-enantiomer is the pharmacologically active moiety and that there is no in vivo conversion to the (R)-enantiomer.[6] While direct comparative studies quantifying the activity of the (R)-enantiomer are not readily found in the public literature, the consistent focus on the (S)-enantiomer implies a significant difference in potency. A study on the enantioselective binding of Apremilast to human α1-acid glycoprotein (B1211001) (AGP) showed that the (S)-enantiomer binds more strongly than the (R)-enantiomer.[2]
PDE4 Inhibition
The primary measure of Apremilast's activity is its ability to inhibit PDE4. The half-maximal inhibitory concentration (IC50) is a standard measure of a drug's potency.
| Enantiomer | PDE4 Subtype | IC50 (nM) | Reference |
| (S)-Apremilast | PDE4 | 74 | [1] |
| (S)-Apremilast | PDE4 | 7.4 | [7] |
| (S)-Apremilast | PDE4B2 catalytic domain | 39 | [8] |
| This compound | Not Reported | Not Reported | - |
Note: The variability in IC50 values can be attributed to different experimental conditions and assay formats.
Cytokine Modulation
The inhibition of PDE4 by (S)-Apremilast leads to a downstream modulation of cytokine production.
| Cytokine | Effect of (S)-Apremilast | Cell Type / Model | Concentration / IC50 | Reference |
| TNF-α | Inhibition | Human PBMCs | IC50 = 110 nM | [9] |
| TNF-α | Inhibition | Human rheumatoid synovial cells | 46% inhibition at 100 nM | [5] |
| IL-10 | Increased Production | Murine Macrophage Cell Line (RAW 264.7) | - | [1] |
| IL-12 | Inhibition | Human PBMCs | - | [4] |
| IL-23 | Inhibition | Human PBMCs | - | [4] |
| IFN-γ | Inhibition | Human T-cells | IC50 = 46 nM | [5] |
| IL-2 | Inhibition | Human T-cells | IC50 = 290 nM | [5] |
| IL-17 | Inhibition | Human PBMCs | - | [1] |
Experimental Protocols
In Vitro PDE4 Inhibition Assay (Fluorescence Polarization)
This assay measures the ability of a compound to inhibit the enzymatic activity of PDE4.
Principle: A fluorescently labeled cAMP derivative (tracer) is used as a substrate for PDE4. When the tracer is hydrolyzed by PDE4, it is captured by a specific binding agent, resulting in a high fluorescence polarization (FP) signal. In the presence of an inhibitor, PDE4 activity is reduced, less tracer is hydrolyzed, and the FP signal is low.
Protocol:
-
Compound Preparation: Serially dilute the test compounds ((R)- and (S)-Apremilast) in DMSO.
-
Enzyme and Substrate Preparation: Prepare solutions of recombinant human PDE4 enzyme and the fluorescently labeled cAMP substrate in assay buffer.
-
Assay Plate Setup: Add the diluted compounds to a 384-well plate. Add the PDE4 enzyme solution to all wells except the "no enzyme" control. Incubate to allow for inhibitor binding.
-
Enzymatic Reaction: Initiate the reaction by adding the fluorescent cAMP substrate. Incubate at room temperature.
-
Detection: Add the binding agent to stop the reaction and allow for signal development. Read the fluorescence polarization on a suitable plate reader.
-
Data Analysis: Calculate the percentage of inhibition for each compound concentration relative to controls. Determine the IC50 value by fitting the data to a dose-response curve.
Cytokine Release Assay from Peripheral Blood Mononuclear Cells (PBMCs)
This assay measures the effect of the test compounds on the production of cytokines from immune cells.
Protocol:
-
PBMC Isolation: Isolate PBMCs from healthy donor blood using density gradient centrifugation (e.g., Ficoll-Paque).
-
Cell Culture: Seed the PBMCs in a 96-well plate in a suitable culture medium.
-
Compound Treatment: Pre-incubate the cells with various concentrations of the test compounds ((R)- and (S)-Apremilast) for 1 hour.
-
Stimulation: Stimulate the cells with an inflammatory agent such as lipopolysaccharide (LPS) to induce cytokine production.
-
Incubation: Incubate the plate for 18-24 hours to allow for cytokine secretion.
-
Supernatant Collection: Centrifuge the plate and collect the cell culture supernatant.
-
Cytokine Quantification: Measure the concentration of specific cytokines (e.g., TNF-α, IL-10) in the supernatant using an Enzyme-Linked Immunosorbent Assay (ELISA) or a multiplex bead-based assay (e.g., Luminex).
-
Data Analysis: Calculate the percentage of cytokine inhibition or induction for each compound concentration relative to the stimulated control. Determine IC50 or EC50 values from dose-response curves.
Experimental Workflow for Evaluating PDE4 Inhibitors
References
- 1. Apremilast, a novel phosphodiesterase 4 (PDE4) inhibitor, regulates inflammation through multiple cAMP downstream effectors - PMC [pmc.ncbi.nlm.nih.gov]
- 2. pubs.acs.org [pubs.acs.org]
- 3. pubs.acs.org [pubs.acs.org]
- 4. Apremilast, a cAMP phosphodiesterase-4 inhibitor, demonstrates anti-inflammatory activity in vitro and in a model of psoriasis - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Apremilast: A Novel PDE4 Inhibitor in the Treatment of Autoimmune and Inflammatory Diseases - PMC [pmc.ncbi.nlm.nih.gov]
- 6. ema.europa.eu [ema.europa.eu]
- 7. Distinct Impact of Phosphodiesterade-4 (PDE4) Inhibition in Two Pre-clinical Psoriasis Models - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Design, synthesis and biological evaluation of Streptazolin analogs as anti-inflammatory agents - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. benchchem.com [benchchem.com]
Stereospecificity of Apremilast Enantiomers in Psoriasis: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Executive Summary
Apremilast (B1683926), an oral phosphodiesterase 4 (PDE4) inhibitor, is a well-established therapeutic for psoriasis and psoriatic arthritis. As a chiral molecule, it exists as two enantiomers: S-(-)-Apremilast and R-(+)-Apremilast. This technical guide delves into the stereospecific effects of these enantiomers in the context of psoriasis models, providing a comprehensive overview of their mechanism of action, comparative (though limited in public data) efficacy, and the experimental protocols used for their evaluation. It is widely recognized that the therapeutic activity of apremilast resides in the S-(-)-enantiomer, the eutomer, while the R-(+)-enantiomer, or distomer, is considered to be less active. This guide summarizes the available data and provides detailed methodologies for key experiments to facilitate further research in this area.
Introduction: The Role of PDE4 Inhibition in Psoriasis
Psoriasis is a chronic autoimmune inflammatory skin disease characterized by the hyperproliferation of keratinocytes and infiltration of immune cells.[1][2] The phosphodiesterase 4 (PDE4) enzyme plays a crucial role in the inflammatory cascade by degrading cyclic adenosine (B11128) monophosphate (cAMP), a key intracellular second messenger.[1][3] Inhibition of PDE4 leads to an increase in intracellular cAMP levels, which in turn modulates the expression of pro-inflammatory and anti-inflammatory cytokines.[2][4][5] Apremilast, by inhibiting PDE4, effectively reduces the production of pro-inflammatory mediators such as tumor necrosis factor-alpha (TNF-α), interleukin-23 (IL-23), and interferon-gamma (IFN-γ), while increasing the levels of the anti-inflammatory cytokine interleukin-10 (IL-10).[4][5]
Stereospecificity of Apremilast Enantiomers
Apremilast possesses a single chiral center, leading to the existence of S-(-)- and R-(+)-enantiomers. Preclinical and developmental studies have established that the pharmacological activity of apremilast is primarily attributed to the S-(-)-enantiomer.[3] While direct comparative quantitative data on the PDE4 inhibitory activity and cytokine modulation of the individual enantiomers is not extensively available in the public domain, the S-(-)-enantiomer is consistently referred to as the active moiety in patent literature and synthesis-focused publications.[1][2][3]
Data on Apremilast Activity
The following tables summarize the available quantitative data for apremilast (often as the S-enantiomer or not specified). It is important to note the lack of publicly available side-by-side comparisons of the S- and R-enantiomers.
Table 1: In Vitro Inhibitory Activity of Apremilast
| Parameter | IC50 Value (nM) | Target | Cell Type/Model |
| PDE4 Inhibition | ~74 | PDE4 | Human Monocytes |
| PDE4 Inhibition | 140 | General PDE4 | Not specified |
| PDE4 Inhibition | 39 | PDE4B2 catalytic domain | Purified enzyme |
| TNF-α Production Inhibition | ~110 | TNF-α release | LPS-stimulated human PBMCs |
| TNF-α Production Inhibition | 55 | TNF-α release | LPS-stimulated human monocytes |
Note: The specific enantiomer is not always detailed in the cited literature. The data represents apremilast as a whole or the active S-enantiomer.
Signaling Pathways and Experimental Workflows
Apremilast Mechanism of Action
Apremilast exerts its anti-inflammatory effects by inhibiting PDE4, leading to an increase in intracellular cAMP. This activates Protein Kinase A (PKA), which in turn modulates gene transcription of various cytokines.
Caption: Mechanism of action of Apremilast.
Experimental Workflow for In Vitro Comparison of Enantiomers
A typical workflow to compare the in vitro efficacy of S-(-)- and R-(+)-Apremilast would involve isolating human peripheral blood mononuclear cells (PBMCs), stimulating them with lipopolysaccharide (LPS) in the presence of varying concentrations of each enantiomer, and then measuring the production of TNF-α.
Caption: In vitro experimental workflow.
Experimental Workflow for In Vivo Comparison in a Psoriasis Model
The imiquimod-induced psoriasis mouse model is a common preclinical model. A comparative study of apremilast enantiomers would involve topical application of imiquimod (B1671794) to induce a psoriasis-like phenotype, followed by oral administration of the individual enantiomers and subsequent evaluation of disease severity.
Caption: In vivo experimental workflow.
Detailed Experimental Protocols
In Vitro PDE4 Inhibition Assay
Objective: To determine the 50% inhibitory concentration (IC50) of S-(-)- and R-(+)-Apremilast against the human recombinant PDE4 enzyme.
Materials:
-
Human recombinant PDE4B enzyme
-
S-(-)-Apremilast and R-(+)-Apremilast
-
Assay buffer (e.g., 50 mM Tris-HCl, pH 7.5, 8.3 mM MgCl2, 1.7 mM EGTA)
-
[³H]-cAMP (radiolabeled cyclic adenosine monophosphate)
-
Snake venom nucleotidase
-
Scintillation cocktail and counter
Procedure:
-
Prepare serial dilutions of S-(-)-Apremilast and R-(+)-Apremilast in the assay buffer.
-
In a 96-well plate, add the recombinant PDE4 enzyme to each well containing the test compounds or vehicle control. Incubate for 10 minutes at 30°C.
-
Initiate the enzymatic reaction by adding [³H]-cAMP to each well. Incubate for a defined period (e.g., 15 minutes) at 30°C.
-
Terminate the reaction by boiling the plate for 1 minute, followed by cooling on ice.
-
Add snake venom nucleotidase to each well and incubate for 10 minutes at 30°C to convert the resulting [³H]-AMP to [³H]-adenosine.
-
Add scintillation cocktail to each well and measure the radioactivity using a scintillation counter.
-
Calculate the percentage of PDE4 inhibition for each compound concentration relative to the vehicle control.
-
Determine the IC50 value by fitting the concentration-response data to a four-parameter logistic curve.
In Vitro TNF-α Production Inhibition Assay
Objective: To measure the effect of S-(-)- and R-(+)-Apremilast on the production of TNF-α from lipopolysaccharide (LPS)-stimulated human peripheral blood mononuclear cells (PBMCs).
Materials:
-
Human PBMCs isolated from healthy donor blood using Ficoll-Paque density gradient centrifugation.
-
RPMI-1640 culture medium supplemented with 10% fetal bovine serum, penicillin, and streptomycin.
-
S-(-)-Apremilast and R-(+)-Apremilast
-
Lipopolysaccharide (LPS) from E. coli
-
Human TNF-α ELISA kit
Procedure:
-
Seed human PBMCs in 96-well plates at a density of 2 x 10^5 cells/well.
-
Prepare serial dilutions of S-(-)-Apremilast and R-(+)-Apremilast in culture medium.
-
Pre-incubate the cells with various concentrations of the test compounds or vehicle control for 1 hour at 37°C in a 5% CO2 incubator.
-
Stimulate the cells by adding LPS to a final concentration of 100 ng/mL.
-
Incubate the plates for 24 hours at 37°C in a 5% CO2 incubator.
-
Centrifuge the plates and collect the cell-free supernatants.
-
Measure the concentration of TNF-α in the supernatants using a human TNF-α ELISA kit according to the manufacturer's instructions.
-
Calculate the percentage of TNF-α inhibition for each compound concentration relative to the LPS-stimulated vehicle control.
-
Determine the IC50 value by fitting the concentration-response data to a four-parameter logistic curve.
In Vivo Imiquimod-Induced Psoriasis Mouse Model
Objective: To evaluate and compare the in vivo efficacy of S-(-)- and R-(+)-Apremilast in reducing psoriasis-like skin inflammation in mice.
Materials:
-
BALB/c mice (female, 8-10 weeks old)
-
Imiquimod cream (5%)
-
S-(-)-Apremilast and R-(+)-Apremilast formulated for oral gavage
-
Vehicle control for oral gavage (e.g., 0.5% carboxymethylcellulose)
-
Calipers for measuring ear thickness
-
Psoriasis Area and Severity Index (PASI) scoring system adapted for mice
Procedure:
-
Acclimatize the mice for at least one week before the experiment.
-
Shave the dorsal skin of the mice.
-
Apply a daily topical dose of 62.5 mg of imiquimod cream (5%) to the shaved back and right ear of each mouse for 5-7 consecutive days to induce a psoriasis-like phenotype.
-
Randomize the mice into treatment groups: Vehicle control, S-(-)-Apremilast (e.g., 5 mg/kg), and R-(+)-Apremilast (e.g., 5 mg/kg).
-
Administer the respective treatments daily via oral gavage starting from the first day of imiquimod application.
-
Monitor the mice daily for clinical signs of inflammation, including erythema, scaling, and skin thickness of the back skin and ear. Score the severity of these parameters using a modified PASI score.
-
At the end of the treatment period, euthanize the mice and collect skin and ear tissue samples.
-
Process the tissue samples for histological analysis (H&E staining) to assess epidermal thickness and inflammatory cell infiltration.
-
Homogenize a portion of the skin tissue to measure the levels of pro-inflammatory cytokines (e.g., TNF-α, IL-23, IL-17) using RT-qPCR or ELISA.
-
Compare the efficacy of the S-(-)- and R-(+)-enantiomers based on the reduction in PASI scores, ear thickness, histological changes, and cytokine levels.
Conclusion
The therapeutic efficacy of apremilast in psoriasis is unequivocally linked to its S-(-)-enantiomer, which acts as a potent PDE4 inhibitor to modulate the inflammatory cascade. While direct comparative quantitative data for the individual enantiomers remains elusive in publicly accessible literature, the established role of the S-enantiomer as the eutomer underscores the importance of stereospecificity in its pharmacological activity. The detailed experimental protocols provided in this guide offer a framework for researchers to further investigate the distinct biological profiles of the apremilast enantiomers, which could lead to a deeper understanding of its therapeutic effects and potentially guide the development of future PDE4 inhibitors. Further research dedicated to the head-to-head comparison of S-(-)- and R-(+)-Apremilast in both in vitro and in vivo psoriasis models is warranted to fully elucidate their stereospecific contributions to the overall clinical profile of apremilast.
References
- 1. US10287248B2 - Process for the preparation of apremilast - Google Patents [patents.google.com]
- 2. EP3181549A1 - Process for the preparation of apremilast - Google Patents [patents.google.com]
- 3. mdpi.com [mdpi.com]
- 4. Apremilast, a cAMP phosphodiesterase-4 inhibitor, demonstrates anti-inflammatory activity in vitro and in a model of psoriasis - PMC [pmc.ncbi.nlm.nih.gov]
- 5. pubs.acs.org [pubs.acs.org]
An In-depth Technical Guide to the Binding of Apremilast to the Phosphodiesterase 4 (PDE4) Catalytic Site
Audience: Researchers, scientists, and drug development professionals.
Executive Summary
Apremilast is an orally administered small molecule inhibitor of phosphodiesterase 4 (PDE4), an enzyme critical to the inflammatory cascade. By binding to the PDE4 catalytic site, Apremilast prevents the degradation of cyclic adenosine (B11128) monophosphate (cAMP), leading to an increase in intracellular cAMP levels. This accumulation modulates the expression of various pro- and anti-inflammatory cytokines, making Apremilast an effective treatment for inflammatory conditions such as psoriasis and psoriatic arthritis.[1][2] This guide provides a detailed examination of the molecular interactions, binding kinetics, and experimental methodologies used to characterize the binding of the active (S)-enantiomer of Apremilast to the PDE4 catalytic domain.
A Note on Stereochemistry: The user requested information on (R)-Apremilast. It is important to clarify that Apremilast contains a single chiral center. The pharmacologically active enantiomer, or eutomer, is the (S)-enantiomer.[3] The (R)-enantiomer is the less active distomer.[3] The vast majority of scientific literature, including structural and kinetic studies, focuses on the clinically approved (S)-Apremilast. Therefore, this guide will detail the binding of (S)-Apremilast, referring to it as Apremilast for clarity, as is common practice.
The PDE4 Signaling Pathway and Mechanism of Action
Phosphodiesterase 4 (PDE4) is a superfamily of enzymes that specifically hydrolyze the second messenger cyclic adenosine monophosphate (cAMP) into adenosine monophosphate (AMP).[4][5] In immune cells, low levels of cAMP are associated with the production of pro-inflammatory cytokines.[6] By inhibiting PDE4, Apremilast allows intracellular cAMP levels to rise. This increase in cAMP activates Protein Kinase A (PKA), which in turn leads to the phosphorylation of transcription factors like cAMP response element-binding protein (CREB).[4][7] This signaling cascade ultimately results in the downregulation of pro-inflammatory mediators such as Tumor Necrosis Factor-alpha (TNF-α), Interleukin-23 (IL-23), and Interferon-gamma (IFN-γ), and the upregulation of anti-inflammatory cytokines like Interleukin-10 (IL-10).[2][7][8]
Molecular Binding Interactions at the PDE4 Catalytic Site
The interaction of Apremilast with the PDE4 catalytic site is characterized by a competitive binding mode, as indicated by Lineweaver-Burke analysis. X-ray crystallography of the PDE4D catalytic domain in complex with Apremilast (PDB ID: 7CBQ) provides a high-resolution (1.59 Å) view of the key interactions.[6]
The active site of PDE4 contains a bimetallic center (typically Zinc and Magnesium) and a conserved glutamine residue that are crucial for the hydrolysis of cAMP. Apremilast leverages these features for its binding.
-
Metal Ion Coordination: The catechol-ether moiety of Apremilast directly coordinates with the divalent metal ions in the active site.
-
Glutamine Interaction: The molecule forms hydrogen bonds with the conserved glutamine residue, mimicking an interaction made by the natural substrate, cAMP.
-
Hydrophobic Pockets: Apremilast adopts a unique conformation with an approximately 90° bend. This "kink" allows its distinct chemical moieties to occupy specific hydrophobic pockets within the active site. The phthalimide (B116566) ring, in particular, engages in additional hydrophobic interactions, which may contribute to its high selectivity for PDE4 over other phosphodiesterase families.
-
Water Molecule Displacement: Unlike some other PDE4 inhibitors such as Roflumilast, Apremilast does not preserve the binding to a critical water molecule within the active site's hydrogen bond network.
Quantitative Binding Data
The inhibitory potency of Apremilast has been quantified against both mixed-isoform PDE4 preparations and specific recombinant isoforms. It demonstrates broad activity across the four PDE4 gene families (A, B, C, and D) without marked selectivity for any single one. This contrasts with some other PDE4 inhibitors that show selectivity for specific isoforms, which has been linked to different side-effect profiles.
| Parameter | Target Enzyme | Value (nM) | Reference(s) |
| IC₅₀ | PDE4 (from U937 cells) | 74 ± 34 | |
| Recombinant PDE4A4 | 20 ± 3 | ||
| Recombinant PDE4B2 | 49 ± 5 | ||
| Recombinant PDE4C2 | 50 ± 3 | ||
| Recombinant PDE4D3 | 30 ± 4 | ||
| Kᵢ | PDE4 (from U937 cells) | 68 ± 26 |
IC₅₀ (Half-maximal inhibitory concentration) is the concentration of inhibitor required to reduce enzyme activity by 50%. Kᵢ (Inhibition constant) represents the binding affinity of the inhibitor to the enzyme.
Experimental Protocols
Characterizing the binding and functional effect of Apremilast on PDE4 involves a suite of biochemical and cell-based assays.
PDE4 Enzyme Inhibition Assay (Fluorescence Polarization)
This high-throughput assay directly measures the ability of a compound to inhibit the enzymatic activity of purified PDE4. It relies on the change in rotational speed of a fluorescently labeled substrate upon enzymatic cleavage.
Principle: A fluorescein-labeled cAMP (FAM-cAMP) rotates rapidly in solution, yielding a low fluorescence polarization (FP) signal. Active PDE4 hydrolyzes FAM-cAMP to FAM-AMP. A binding agent that specifically recognizes the 5'-monophosphate of FAM-AMP is included. The binding of FAM-AMP to this large agent slows its rotation, leading to a high FP signal. An inhibitor like Apremilast prevents this conversion, keeping the FP signal low.
Protocol:
-
Compound Preparation: Prepare a stock solution of Apremilast in 100% DMSO. Create a serial dilution series to generate a range of concentrations for testing.
-
Assay Plate Setup: In a 384-well plate, add 2.5 µL of diluted Apremilast or DMSO (for controls).
-
Enzyme Addition: Add 10 µL of a solution containing purified, recombinant human PDE4 enzyme (e.g., PDE4D) in assay buffer to each well.
-
Pre-incubation: Incubate the plate for 15 minutes at room temperature to allow the inhibitor to bind to the enzyme.
-
Reaction Initiation: Add 12.5 µL of a solution containing the FAM-cAMP substrate and the binding agent to all wells to start the reaction.
-
Incubation: Incubate the plate for a defined period (e.g., 60 minutes) at room temperature.
-
Data Acquisition: Read the fluorescence polarization on a microplate reader (Excitation: ~485 nm, Emission: ~530 nm).
-
Data Analysis: Calculate the percentage of inhibition for each Apremilast concentration relative to high (no enzyme) and low (DMSO only) controls. Fit the data to a dose-response curve to determine the IC₅₀ value.
X-Ray Crystallography of the PDE4-Apremilast Complex
This structural biology technique provides atomic-level detail of the binding interaction. The co-crystallization method is typically employed.
Protocol Outline:
-
Protein Expression and Purification: The catalytic domain of human PDE4D is expressed in a system like Escherichia coli BL21(DE3).[6] The protein is then purified to homogeneity using chromatography techniques (e.g., affinity, ion exchange, size exclusion).
-
Complex Formation: Purified PDE4D is incubated with a molar excess of Apremilast (dissolved in a suitable solvent like DMSO) to ensure saturation of the binding sites.
-
Crystallization: The PDE4D-Apremilast complex is concentrated and subjected to high-throughput crystallization screening using the hanging-drop or sitting-drop vapor diffusion method. This involves screening hundreds of conditions (varying pH, precipitants, and additives) to find one that yields diffraction-quality crystals.
-
Data Collection: Crystals are cryo-protected and flash-cooled in liquid nitrogen. X-ray diffraction data are collected at a synchrotron source.[6]
-
Structure Determination and Refinement: The diffraction data are processed to determine the electron density map. The structure of the protein-ligand complex is then built into this map and refined to yield the final atomic coordinates, providing precise details on bond lengths, angles, and intermolecular contacts.[6]
Cell-Based TNF-α Release Assay
This functional assay measures the consequence of PDE4 inhibition in a cellular context.
Protocol Outline:
-
Cell Culture: Human peripheral blood mononuclear cells (PBMCs) or a murine macrophage cell line (e.g., RAW264.7) are seeded in multi-well plates.
-
Compound Treatment: Cells are pre-incubated with various concentrations of Apremilast for 1-2 hours.
-
Inflammatory Stimulus: Inflammation is induced by adding lipopolysaccharide (LPS) to the cell cultures.
-
Incubation: The cells are incubated for an additional period (e.g., 18-24 hours) to allow for cytokine production and release.
-
Supernatant Collection: The culture plates are centrifuged, and the cell-free supernatant is collected.
-
Quantification: The concentration of TNF-α in the supernatant is quantified using a commercial Enzyme-Linked Immunosorbent Assay (ELISA) kit.
-
Data Analysis: The IC₅₀ value is determined as the concentration of Apremilast that causes a 50% reduction in TNF-α release compared to cells stimulated with LPS alone.
Isothermal Titration Calorimetry (ITC)
ITC is a powerful biophysical technique that directly measures the heat released or absorbed during a binding event. It allows for the determination of the binding affinity (Kₐ or Kₔ), stoichiometry (n), and the thermodynamic parameters of enthalpy (ΔH) and entropy (ΔS) in a single experiment.[3]
Protocol Outline:
-
Sample Preparation: Purified PDE4 protein is placed in the sample cell of the calorimeter. Apremilast is loaded into the injection syringe. Both components must be in an identical, precisely matched buffer to minimize heats of dilution.
-
Titration: A series of small, precise injections of the Apremilast solution are made into the protein-containing sample cell at a constant temperature.
-
Heat Measurement: The instrument measures the minute heat changes that occur after each injection as the ligand binds to the protein. A reference cell containing only buffer is used to subtract background heat effects.
-
Data Analysis: The heat change per injection is plotted against the molar ratio of ligand to protein. This binding isotherm is then fitted to a binding model to extract the thermodynamic parameters (Kₐ, n, ΔH), from which the Gibbs free energy (ΔG) and entropy (ΔS) can be calculated.
Conclusion
The binding of (S)-Apremilast to the PDE4 catalytic site is a well-characterized, competitive interaction that leverages key features of the active site, including the bimetallic center and a conserved glutamine residue. Its unique bent conformation allows it to occupy hydrophobic pockets, while its phthalimide moiety contributes to its selectivity. This specific binding prevents the degradation of cAMP, initiating a downstream signaling cascade that results in a broad but not complete modulation of inflammatory mediators. The combination of biochemical, cellular, and structural data provides a comprehensive understanding of its mechanism of action, underpinning its therapeutic efficacy in treating chronic inflammatory diseases.
References
- 1. pubs.acs.org [pubs.acs.org]
- 2. rcsb.org [rcsb.org]
- 3. Apremilast, a novel phosphodiesterase 4 (PDE4) inhibitor, regulates inflammation through multiple cAMP downstream effectors - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Apremilast: A Novel PDE4 Inhibitor in the Treatment of Autoimmune and Inflammatory Diseases - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Apremilast, a cAMP phosphodiesterase-4 inhibitor, demonstrates anti-inflammatory activity in vitro and in a model of psoriasis - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Structural Insights: What Makes Some PDE4 Inhibitors More Effective in Inflammatory Dermatoses - PMC [pmc.ncbi.nlm.nih.gov]
- 7. mdpi.com [mdpi.com]
- 8. pubs.acs.org [pubs.acs.org]
An In-Depth Technical Guide to the In Vitro Pharmacology and Cytokine Modulation by (R)-Apremilast
For Researchers, Scientists, and Drug Development Professionals
Executive Summary
Apremilast, an oral small-molecule inhibitor of phosphodiesterase 4 (PDE4), has demonstrated significant therapeutic efficacy in the management of chronic inflammatory diseases such as psoriasis and psoriatic arthritis.[1] Its mechanism of action is centered on the modulation of intracellular signaling pathways that govern the expression of a wide array of pro-inflammatory and anti-inflammatory mediators. This technical guide provides a comprehensive overview of the in vitro pharmacology of the (R)-enantiomer of Apremilast, with a focus on its molecular target engagement, downstream signaling effects, and consequential impact on cytokine production. Detailed experimental protocols and quantitative data are presented to facilitate a deeper understanding and replication of key findings.
Core Mechanism of Action: PDE4 Inhibition and cAMP Elevation
(R)-Apremilast exerts its anti-inflammatory effects by selectively inhibiting phosphodiesterase 4 (PDE4), an enzyme responsible for the degradation of cyclic adenosine (B11128) monophosphate (cAMP).[2] PDE4 is the predominant PDE isoform in immune cells, making it a strategic target for immunomodulation.[3] By inhibiting PDE4, this compound leads to an accumulation of intracellular cAMP in various immune and non-immune cells.[4]
This elevation in cAMP levels activates Protein Kinase A (PKA), which in turn phosphorylates and activates the cAMP response element-binding protein (CREB).[5] Activated CREB modulates the transcription of target genes, leading to a dual effect: the downregulation of pro-inflammatory cytokine expression and the upregulation of anti-inflammatory cytokine expression.[6] Concurrently, the increase in cAMP and PKA activation interferes with the nuclear factor-kappa B (NF-κB) signaling pathway, a critical transcriptional regulator of inflammatory responses, further contributing to the suppression of pro-inflammatory mediators.[1]
dot
References
- 1. benchchem.com [benchchem.com]
- 2. Measurement of cAMP for Gαs- and Gαi Protein-Coupled Receptors (GPCRs) - Assay Guidance Manual - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. scispace.com [scispace.com]
- 5. benchchem.com [benchchem.com]
- 6. Apremilast, a cAMP phosphodiesterase-4 inhibitor, demonstrates anti-inflammatory activity in vitro and in a model of psoriasis - PubMed [pubmed.ncbi.nlm.nih.gov]
The Discovery and Chemical Synthesis of (R)-Apremilast: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Executive Summary
Apremilast, an orally available small molecule inhibitor of phosphodiesterase 4 (PDE4), represents a significant advancement in the treatment of psoriasis and psoriatic arthritis. Developed by Celgene Corporation, this first-in-class therapeutic agent modulates the production of pro- and anti-inflammatory mediators, offering a novel approach to managing chronic inflammatory diseases. This technical guide provides an in-depth overview of the discovery of Apremilast, its mechanism of action, and a detailed examination of the chemical synthesis pathway for the biologically active (R)-enantiomer. The document includes a compilation of key quantitative data, detailed experimental protocols, and visualizations to facilitate a comprehensive understanding for researchers and drug development professionals.
Discovery and Development
The journey to the discovery of Apremilast began with the optimization of a series of sulfone analogues derived from previously reported PDE4 inhibitors. Researchers at Celgene, including Hon-Wah Man, Peter Schafer, and George W. Muller, were instrumental in this process. Their work focused on identifying a potent and orally active compound with a favorable safety profile.
Apremilast, also known as CC-10004, emerged as a promising candidate from these lead optimization studies. It is a thalidomide (B1683933) analog but lacks the glutarimide (B196013) ring, and thus does not bind to cereblon, the target of thalidomide's teratogenic effects. The U.S. Food and Drug Administration (FDA) first approved Apremilast in March 2014 for the treatment of adults with active psoriatic arthritis.
Mechanism of Action
Apremilast exerts its therapeutic effects by selectively inhibiting PDE4, an enzyme that plays a crucial role in the inflammatory cascade. PDE4 is responsible for the degradation of cyclic adenosine (B11128) monophosphate (cAMP), a key intracellular second messenger.
By inhibiting PDE4, Apremilast leads to an increase in intracellular cAMP levels. This elevation in cAMP, in turn, modulates the expression of various pro-inflammatory and anti-inflammatory cytokines. Specifically, it downregulates the production of tumor necrosis factor-alpha (TNF-α), interleukin-23 (IL-23), and other pro-inflammatory mediators, while upregulating the production of the anti-inflammatory cytokine interleukin-10 (IL-10).
Chemical Synthesis of (R)-Apremilast
The therapeutic efficacy of Apremilast is attributed to the (R)-enantiomer. The development of an efficient and enantioselective synthesis has been a key focus of research. Several strategies have been reported, including asymmetric hydrogenation, enzymatic resolution, and the use of chiral auxiliaries. Below is a representative asymmetric synthesis pathway.
Asymmetric Hydrogenation Approach
A prominent method for the synthesis of this compound involves the asymmetric hydrogenation of a prochiral enamine intermediate. This approach offers high enantioselectivity and is suitable for large-scale production.
Quantitative Data
In Vitro Potency
| Target | IC50 (nM) | Reference |
| PDE4 | 74 | [1] |
| PDE4A4 | 20 | [1] |
| PDE4B2 | 49 | [1] |
| PDE4C2 | 50 | [1] |
| PDE4D3 | 30 | [1] |
| TNF-α production (LPS-stimulated PBMCs) | 110 | [2] |
Pharmacokinetic Parameters in Healthy Adults
| Parameter | Value | Reference |
| Tmax (hours) | ~2.5 | [3] |
| Absolute Bioavailability | ~73% | [3] |
| Plasma Protein Binding | ~68% | [3] |
| Terminal Half-life (hours) | 6-9 | [3] |
Clinical Efficacy in Psoriasis (Week 16)
| Endpoint | Apremilast 30 mg BID | Placebo | Reference |
| PASI-75 Response | 33.1% | 5.3% | [4] |
| sPGA Score of 0 or 1 | 21.7% | 3.9% | [4] |
Clinical Efficacy in Psoriatic Arthritis (Week 16)
| Endpoint | Apremilast 30 mg BID | Placebo | Reference |
| ACR20 Response | 38.1% | 19.0% | [5] |
Experimental Protocols
PDE4 Inhibition Assay
Objective: To determine the in vitro potency of Apremilast in inhibiting PDE4 enzyme activity.
Materials:
-
Recombinant human PDE4 enzyme
-
[³H]-cAMP (radiolabeled cyclic AMP)
-
Apremilast
-
Assay buffer (e.g., Tris-HCl)
-
Scintillation fluid
-
Scintillation counter
Procedure:
-
Prepare serial dilutions of Apremilast in the assay buffer.
-
In a microplate, add the recombinant PDE4 enzyme to each well.
-
Add the different concentrations of Apremilast to the respective wells.
-
Initiate the enzymatic reaction by adding [³H]-cAMP to each well.
-
Incubate the plate at 37°C for a specified time.
-
Terminate the reaction.
-
Add scintillation fluid to each well.
-
Measure the radioactivity in each well using a scintillation counter.
-
Calculate the percentage of PDE4 inhibition for each concentration of Apremilast relative to the vehicle control.
-
Determine the IC50 value by fitting the concentration-response data to a suitable curve.[6]
TNF-α Inhibition Assay in Human PBMCs
Objective: To measure the effect of Apremilast on the production of TNF-α from lipopolysaccharide (LPS)-stimulated human peripheral blood mononuclear cells (PBMCs).
Materials:
-
Human PBMCs
-
Cell culture medium (e.g., RPMI-1640)
-
Lipopolysaccharide (LPS)
-
Apremilast
-
ELISA kit for human TNF-α
Procedure:
-
Isolate PBMCs from healthy human donor blood using density gradient centrifugation.
-
Plate the PBMCs in a 96-well culture plate.
-
Pre-incubate the cells with various concentrations of Apremilast for 1 hour.
-
Stimulate the cells with LPS (e.g., 100 ng/mL) to induce TNF-α production.
-
Incubate the plate at 37°C in a humidified CO2 incubator for 18-24 hours.
-
Collect the cell culture supernatants.
-
Measure the concentration of TNF-α in the supernatants using a human TNF-α ELISA kit according to the manufacturer's instructions.[7]
-
Calculate the percentage of TNF-α inhibition for each concentration of Apremilast.
Synthesis of (S)-1-(3-Ethoxy-4-methoxyphenyl)-2-(methylsulfonyl)ethylamine
Objective: To synthesize the key chiral intermediate for this compound.
Materials:
-
Dimethyl sulfone
-
(R)-tert-Butanesulfinamide
-
Titanium(IV) ethoxide
-
Lithium aluminum hydride
-
Anhydrous solvents (THF, Toluene)
-
Hydrochloric acid
Procedure:
-
Step 1: Formation of the Sulfinyl Imine: In a flame-dried flask under an inert atmosphere, dissolve (R)-tert-butanesulfinamide and 3-ethoxy-4-methoxybenzaldehyde in anhydrous toluene. Add titanium(IV) ethoxide and heat the mixture to reflux for several hours. Monitor the reaction by TLC until completion. Cool the reaction to room temperature and quench with brine. Extract the product with ethyl acetate, dry the organic layer over anhydrous sodium sulfate, and concentrate under reduced pressure to obtain the crude sulfinyl imine.
-
Step 2: Diastereoselective Addition of Dimethyl Sulfone: In a separate flame-dried flask, dissolve dimethyl sulfone in anhydrous THF and cool to -78°C. Add n-butyllithium dropwise and stir for 30 minutes. Add a solution of the crude sulfinyl imine in anhydrous THF to the lithiated dimethyl sulfone solution at -78°C. Stir the reaction mixture at this temperature for several hours. Quench the reaction with saturated aqueous ammonium (B1175870) chloride and allow it to warm to room temperature. Extract the product with ethyl acetate, wash with brine, dry over anhydrous sodium sulfate, and concentrate. Purify the crude product by column chromatography.
-
Step 3: Cleavage of the Sulfinyl Group: Dissolve the purified sulfinamide adduct in methanol (B129727) and add hydrochloric acid (e.g., 4N in dioxane). Stir the mixture at room temperature until the reaction is complete as monitored by TLC. Concentrate the reaction mixture under reduced pressure. Dissolve the residue in water and basify with aqueous sodium hydroxide. Extract the free amine with dichloromethane, dry the organic layer, and concentrate to yield (S)-1-(3-ethoxy-4-methoxyphenyl)-2-(methylsulfonyl)ethylamine.
Conclusion
The discovery and development of this compound have provided a valuable oral therapeutic option for patients with psoriasis and psoriatic arthritis. Its unique mechanism of action, targeting PDE4 to modulate inflammatory pathways, distinguishes it from other systemic therapies. The enantioselective synthesis of the active (R)-enantiomer has been a critical achievement in its chemical development, with various efficient synthetic routes established. This guide has provided a comprehensive overview of the key technical aspects of this compound, from its discovery to its synthesis and biological characterization, to support further research and development in the field of inflammatory diseases.
References
- 1. Apremilast, a cAMP phosphodiesterase-4 inhibitor, demonstrates anti-inflammatory activity in vitro and in a model of psoriasis - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Apremilast: A Novel PDE4 Inhibitor in the Treatment of Autoimmune and Inflammatory Diseases - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Pharmacokinetics and Bioequivalence of Apremilast Tablets in Chinese Healthy Subjects Under Fasting and Postprandial States - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Table 5, Study Design - Apremilast (Otezla) - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 5. Longterm (52-week) Results of a Phase III Randomized, Controlled Trial of Apremilast in Patients with Psoriatic Arthritis | The Journal of Rheumatology [jrheum.org]
- 6. benchchem.com [benchchem.com]
- 7. Apremilast, a novel PDE4 inhibitor, inhibits spontaneous production of tumour necrosis factor-alpha from human rheumatoid synovial cells and ameliorates experimental arthritis - PMC [pmc.ncbi.nlm.nih.gov]
(R)-Apremilast's Effects on Intracellular cAMP Levels: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Executive Summary
Apremilast (B1683926), a selective inhibitor of phosphodiesterase 4 (PDE4), is a well-established therapeutic agent for inflammatory diseases. Its mechanism of action hinges on the elevation of intracellular cyclic adenosine (B11128) monophosphate (cAMP) levels, a critical second messenger in inflammatory signaling pathways. Apremilast is a chiral molecule, with the (S)-enantiomer being the more potent inhibitor of PDE4. This guide provides a comprehensive overview of the effects of apremilast on intracellular cAMP levels, with a specific focus on the available data for its enantiomers. While quantitative data for the (S)-enantiomer and the racemic mixture are available, specific data on the direct effects of the (R)-enantiomer on intracellular cAMP levels are not extensively reported in the current scientific literature. This document summarizes the existing quantitative data, details relevant experimental protocols, and provides visual representations of the associated signaling pathways and workflows.
Data Presentation: Quantitative Effects of Apremilast on PDE4 Inhibition and Inflammatory Markers
The following tables summarize the available quantitative data for apremilast, which primarily pertains to the racemic mixture or the more active (S)-enantiomer.
Table 1: In Vitro Inhibitory Activity of Apremilast
| Target | Compound | IC50 (nM) | Cell Type/Assay Condition | Source |
| PDE4 | Apremilast | 74 | U937 human monocytic cells | |
| PDE4A4 | Apremilast | 20 | Recombinant human enzyme | |
| PDE4B2 | Apremilast | 49 | Recombinant human enzyme | |
| PDE4C2 | Apremilast | 50 | Recombinant human enzyme | |
| PDE4D3 | Apremilast | 30 | Recombinant human enzyme | |
| TNF-α production | Apremilast | 77 | LPS-stimulated human PBMCs |
Table 2: Comparative Inhibitory Activity of PDE4 Inhibitors
| Compound | Target | IC50 (nM) | Cell Type/Assay Condition | Source |
| Roflumilast | PDE4B | ~0.5 | Recombinant human enzyme | |
| Apremilast | PDE4B | 10 | Recombinant human enzyme | |
| Roflumilast | LPS-induced TNF-α | ~0.1 | Human PBMCs | |
| Apremilast | LPS-induced TNF-α | 77 | Human PBMCs |
Signaling Pathways and Experimental Workflows
Signaling Pathway of Apremilast Action
Apremilast exerts its anti-inflammatory effects by inhibiting PDE4, the primary enzyme responsible for the degradation of cAMP. This inhibition leads to an accumulation of intracellular cAMP, which in turn activates Protein Kinase A (PKA). Activated PKA can then modulate the activity of various transcription factors, leading to a downstream reduction in the production of pro-inflammatory cytokines and an increase in anti-inflammatory cytokines.
Methodological & Application
Application Note and Protocol: Chemoenzymatic Synthesis of (R)-Apremilast Intermediate
This document provides a detailed protocol for the chemoenzymatic synthesis of the key chiral intermediate, (R)-1-(3-ethoxy-4-methoxyphenyl)-2-(methylsulfonyl)ethanol, a precursor for the synthesis of Apremilast. Two primary enzymatic strategies are outlined: bioreduction using ketoreductases and kinetic resolution employing lipases.
Introduction
Apremilast is a selective inhibitor of phosphodiesterase 4 (PDE4) used in the treatment of psoriatic arthritis and other inflammatory diseases.[1][2][3] The active pharmaceutical ingredient is the (S)-enantiomer.[1] This protocol focuses on the synthesis of the (R)-chiral alcohol intermediate, (R)-1-(3-ethoxy-4-methoxyphenyl)-2-(methylsulfonyl)ethanol, which is a crucial building block for the synthesis of Apremilast.[1][4][5] Chemoenzymatic methods offer a highly selective and environmentally friendly alternative to traditional chemical synthesis for producing enantiomerically pure intermediates.[1]
Data Presentation
Two enzymatic approaches were evaluated for the synthesis of the chiral alcohol (R)-1-(3-ethoxy-4-methoxyphenyl)-2-(methylsulfonyl)ethanol ((R)-3). The key quantitative data for each approach are summarized in the tables below.
Bioreduction of 1-(3-ethoxy-4-methoxyphenyl)-2-(methylsulfonyl)ethanone (B1375837) (2) using Ketoreductase
| Enzyme | Co-solvent | Conversion (%) | Enantiomeric Excess (ee) (%) |
| KRED-P2-D12 | Ethanol (B145695) | 48 | 93 |
Kinetic Resolution of rac-1-(3-ethoxy-4-methoxyphenyl)-2-(methylsulfonyl)ethyl acetate (B1210297) (rac-4) using Lipase (B570770)
| Enzyme | Co-solvent | Conversion (%) | Enantiomeric Excess (ee) (%) of (R)-3 | E-value |
| Lipase from Aspergillus niger | n-Butanol (20%) | 50 | >99 | >200 |
Experimental Protocols
Synthesis of Precursors
1. Synthesis of 1-(3-ethoxy-4-methoxyphenyl)-2-(methylsulfonyl)ethanone (2)
This procedure outlines the synthesis of the ketone precursor required for the bioreduction approach.
2. Synthesis of rac-1-(3-ethoxy-4-methoxyphenyl)-2-(methylsulfonyl)ethyl acetate (rac-4)
This procedure details the synthesis of the racemic acetate precursor for the kinetic resolution approach.
Enzymatic Synthesis of (R)-1-(3-ethoxy-4-methoxyphenyl)-2-(methylsulfonyl)ethanol ((R)-3)
Method A: Bioreduction using Ketoreductase KRED-P2-D12 [1][4]
-
In a suitable reaction vessel, dissolve 1-(3-ethoxy-4-methoxyphenyl)-2-(methylsulfonyl)ethanone (2) in a phosphate (B84403) buffer (pH 7) containing ethanol as a co-solvent.
-
Add the ketoreductase KRED-P2-D12 and a cofactor such as NAD(P)H.
-
The reaction mixture typically includes MgSO4 and K3PO4.[4]
-
Incubate the reaction at 30°C for 24 hours with agitation.[4]
-
Monitor the reaction progress by an appropriate analytical method (e.g., HPLC or GC).
-
Upon completion, extract the product with an organic solvent (e.g., ethyl acetate).
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography to obtain (R)-1-(3-ethoxy-4-methoxyphenyl)-2-(methylsulfonyl)ethanol ((R)-3).
Method B: Kinetic Resolution using Lipase from Aspergillus niger [1][4]
-
Prepare a solution of racemic acetate rac-4 (72.8 mg, 0.229 mmol) in a mixture of 0.1 M phosphate buffer (pH 7) and n-butanol (8:2 v/v, 2.3 mL).[4]
-
Add the lipase from Aspergillus niger.
-
Incubate the reaction mixture with stirring.
-
Monitor the reaction until approximately 50% conversion is achieved.
-
Upon reaching the desired conversion, extract the mixture with an organic solvent.
-
Separate the desired (R)-alcohol ((R)-3) from the unreacted (S)-acetate by column chromatography.
Chemical Synthesis of Apremilast from (R)-3
The enantiomerically pure (R)-alcohol ((R)-3) can be converted to Apremilast.[1] This typically involves a Mitsunobu reaction with 4-acetylamino-isoindol-1,3-dione (8).[1][6]
-
Dissolve the (R)-alcohol ((R)-3) and 4-acetylamino-isoindol-1,3-dione (8) in a suitable solvent mixture such as THF/toluene.[6]
-
Cool the reaction mixture to -5°C.[6]
-
Add triphenylphosphine (B44618) (PPh3) and diisopropyl azodicarboxylate (DIAD) to initiate the Mitsunobu reaction.[6]
-
Allow the reaction to proceed to completion.
-
The reaction between enantiomerically pure (R)-3 and 4-acetylamino-isoindol-1,3-dione (8) has been reported to afford Apremilast in 65% yield and 67% ee.[1][4]
Visualizations
Chemoenzymatic Synthesis Workflow
Caption: Chemoenzymatic routes to (S)-Apremilast via the (R)-alcohol intermediate.
Logical Relationship of Synthesis Steps
Caption: Logical workflow for the chemoenzymatic synthesis of (S)-Apremilast.
References
- 1. scielo.br [scielo.br]
- 2. Apremilast synthesis - chemicalbook [chemicalbook.com]
- 3. Apremilast | C22H24N2O7S | CID 11561674 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. [PDF] Chemoenzymatic Synthesis of Apremilast: A Study Using Ketoreductases and Lipases | Semantic Scholar [semanticscholar.org]
- 6. researchgate.net [researchgate.net]
Application Note: Enantioseparation of (R)- and (S)-Apremilast using High-Performance Liquid Chromatography
APN-HPLC-028
Abstract
This application note details a robust High-Performance Liquid Chromatography (HPLC) method for the effective enantioseparation of (R)- and (S)-Apremilast. Apremilast, a phosphodiesterase 4 (PDE4) inhibitor, contains a single chiral center, and its (S)-enantiomer is the active pharmaceutical ingredient. Consequently, the accurate quantification of the (R)-enantiomer as a chiral impurity is a critical aspect of quality control in the pharmaceutical industry. This document provides detailed protocols for two distinct HPLC methods: a polar organic mode and a normal-phase mode, offering flexibility for researchers and drug development professionals. The methodologies have been synthesized from validated, published analytical procedures and are presented with comprehensive experimental parameters, data summaries, and workflow visualizations to ensure straightforward implementation.
Introduction
Apremilast is an oral medication utilized for the treatment of psoriatic arthritis and plaque psoriasis. The molecule possesses a chiral center, with the (S)-enantiomer being the therapeutically active form. Regulatory guidelines necessitate strict control over the enantiomeric purity of the drug substance. High-Performance Liquid Chromatography (HPLC) with a chiral stationary phase (CSP) is the industry-standard technique for the separation and quantification of enantiomers. This application note consolidates and presents detailed protocols for the enantioseparation of (R)- and (S)-Apremilast to support research, development, and quality control activities.
Experimental Protocols
Two primary methods for the enantioseparation of Apremilast are presented below, employing different chromatographic modes to provide options based on available resources and laboratory preferences.
Method 1: Polar Organic Mode HPLC
This method utilizes a polysaccharide-based chiral stationary phase and a polar organic mobile phase for the enantioseparation of Apremilast.
Instrumentation and Materials:
-
HPLC System: A system equipped with a pump, autosampler, column oven, and a UV detector.
-
Chiral Column: Chiralpak® IA (amylose tris(3,5-dimethylphenylcarbamate)) immobilized on silica (B1680970) gel, 250 x 4.6 mm, 5 µm particle size.
-
Chemicals: Methanol (HPLC grade), Acetonitrile (HPLC grade), (R)-Apremilast, and (S)-Apremilast reference standards.
-
Sample Diluent: Mobile phase.
Chromatographic Conditions:
| Parameter | Condition |
| Mobile Phase | Methanol / Acetonitrile (80/20, v/v) |
| Flow Rate | 0.7 mL/min |
| Column Temperature | 25 °C |
| Detection Wavelength | 230 nm |
| Injection Volume | 10 µL |
| Run Time | Approximately 10 minutes |
Sample Preparation:
-
Standard Solution: Prepare a stock solution of racemic Apremilast at a concentration of 1 mg/mL in the mobile phase. For the determination of the (R)-enantiomer as a chiral impurity in (S)-Apremilast, a solution of (S)-Apremilast spiked with 0.1% of the (R)-enantiomer can be prepared.[1]
-
Test Solution: Accurately weigh and dissolve the Apremilast sample in the mobile phase to achieve a final concentration of 1 mg/mL.
System Suitability:
-
The resolution between the (S)- and this compound peaks should be greater than 5.0.
-
The tailing factor for both enantiomer peaks should be less than 1.5.
Method 2: Normal-Phase HPLC
This method employs a different chiral stationary phase and a normal-phase mobile phase for the separation of Apremilast enantiomers.[2]
Instrumentation and Materials:
-
HPLC System: A system equipped with a pump, autosampler, column oven, and a UV detector.
-
Chiral Column: Chiralpak® IF (amylose tris(3-chloro-4-methylphenylcarbamate)) immobilized on silica gel.
-
Chemicals: n-Hexane (HPLC grade), Ethanol (B145695) (HPLC grade), Isopropanol (HPLC grade), Diethylamine (DEA).
-
Sample Diluent: Mobile phase.
Chromatographic Conditions:
| Parameter | Condition |
| Mobile Phase | n-Hexane / Ethanol / Isopropanol / Diethylamine (30:40:30:0.1, v/v/v/v)[2] |
| Flow Rate | 1.0 mL/min |
| Column Temperature | 40 °C[3] |
| Detection Wavelength | 232 nm[2] |
| Injection Volume | 10 µL |
| Run Time | Approximately 15 minutes |
Sample Preparation:
-
Standard Solution: Prepare a stock solution of racemic Apremilast at a concentration of 0.1 mg/mL in ethanol.[3]
-
Test Solution: Accurately weigh and dissolve the Apremilast sample in ethanol to achieve a final concentration of 0.1 mg/mL.
System Suitability:
-
The resolution between the enantiomer peaks should be not less than 1.5.[3]
-
The tailing factor for both enantiomer peaks should be less than 1.5.
Data Presentation
The following tables summarize the expected chromatographic data for the two methods described.
Table 1: Quantitative Data for Polar Organic Mode HPLC
| Parameter | (S)-Apremilast | This compound |
| Retention Time (approx.) | 7.45 min[1] | ~6.5 min |
| Resolution (Rs) | \multicolumn{2}{c | }{5.4[1]} |
| Elution Order | R < S[1] |
Table 2: Quantitative Data for Normal-Phase HPLC
| Parameter | Enantiomer 1 | Enantiomer 2 |
| Retention Time (approx.) | Varies | Varies |
| Resolution (Rs) | \multicolumn{2}{c | }{> 1.5[3]} |
| Elution Order | Enantiomer, Apremilast main peak[3] |
Visualizations
The following diagrams illustrate the experimental workflow and the logical relationships of the key parameters in the HPLC method for the enantioseparation of Apremilast.
Caption: Workflow for Apremilast enantioseparation by HPLC.
Caption: Key parameters influencing Apremilast enantioseparation.
References
Application Note: A Cell-Based Assay for Determining the Activity of (R)-Apremilast
Introduction
Apremilast (B1683926) is an oral small-molecule inhibitor of phosphodiesterase 4 (PDE4) approved for the treatment of psoriasis and psoriatic arthritis.[1][2] The drug is a racemic mixture, with the (S)-enantiomer being the more potent inhibitor of PDE4.[3] The mechanism of action involves the inhibition of PDE4, an enzyme that degrades cyclic adenosine (B11128) monophosphate (cAMP).[1][4] By inhibiting PDE4, apremilast increases intracellular cAMP levels, which in turn modulates the expression of various pro-inflammatory and anti-inflammatory mediators.[4][5] A key downstream effect of increased cAMP in immune cells is the reduction of pro-inflammatory cytokines such as Tumor Necrosis Factor-alpha (TNF-α).[4][6][7]
This application note provides a detailed protocol for a cell-based assay to determine the biological activity of (R)-Apremilast by measuring its ability to inhibit lipopolysaccharide (LPS)-induced TNF-α production in human peripheral blood mononuclear cells (PBMCs). This assay provides a physiologically relevant method for characterizing the potency of this compound and comparing it to its more active (S)-enantiomer.
Principle of the Assay
This assay quantifies the inhibitory effect of this compound on the production of TNF-α by immune cells.
-
Cellular System : Human PBMCs are used as they represent a primary cell model containing monocytes, which are significant producers of TNF-α in response to inflammatory stimuli.
-
Stimulation : Lipopolysaccharide (LPS), a component of the outer membrane of Gram-negative bacteria, is used to stimulate the cells, mimicking an inflammatory response and inducing the robust production and release of TNF-α.[6][8]
-
Inhibition : this compound, as a PDE4 inhibitor, increases intracellular cAMP levels. Elevated cAMP activates Protein Kinase A (PKA), which subsequently down-regulates the signaling pathways (e.g., NF-κB) responsible for TNF-α gene transcription and protein synthesis.[9]
-
Detection : The amount of TNF-α released into the cell culture supernatant is quantified using a specific enzyme-linked immunosorbent assay (ELISA). The potency of this compound is determined by calculating its IC50 value—the concentration required to inhibit 50% of the LPS-induced TNF-α production.
Signaling Pathway of this compound Action
Experimental Protocol
Materials and Reagents
-
Cells : Human Peripheral Blood Mononuclear Cells (PBMCs)
-
Compounds : this compound, (S)-Apremilast (as a positive control)
-
Reagents :
-
Ficoll-Paque PLUS (or equivalent)
-
RPMI 1640 Medium
-
Fetal Bovine Serum (FBS), Heat-Inactivated
-
Penicillin-Streptomycin solution
-
L-Glutamine
-
Lipopolysaccharide (LPS) from E. coli O111:B4
-
Phosphate Buffered Saline (PBS), pH 7.4
-
Dimethyl Sulfoxide (DMSO), Cell Culture Grade
-
Human TNF-α ELISA Kit
-
Procedure
1. Isolation of Human PBMCs
-
Isolate PBMCs from whole blood collected from healthy donors using Ficoll-Paque density gradient centrifugation according to the manufacturer's protocol.
-
Wash the isolated cells twice with sterile PBS.
-
Resuspend the cell pellet in complete RPMI 1640 medium (supplemented with 10% FBS, 1% Penicillin-Streptomycin, and 2 mM L-Glutamine).
-
Determine cell viability and concentration using a hemocytometer and Trypan Blue exclusion. Adjust cell density to 1 x 10^6 cells/mL.
2. Cell Seeding
-
Seed 100 µL of the cell suspension (1 x 10^5 cells) into each well of a 96-well flat-bottom tissue culture plate.
-
Incubate the plate for 2 hours at 37°C in a 5% CO2 incubator to allow cells to adhere.
3. Compound Preparation and Treatment
-
Prepare a 10 mM stock solution of this compound and (S)-Apremilast in DMSO.
-
Perform serial dilutions of the stock solutions in complete RPMI 1640 medium to achieve final desired concentrations (e.g., 0.1 nM to 100 µM). Ensure the final DMSO concentration in all wells is ≤ 0.1%.
-
Remove the medium from the wells and add 100 µL of the diluted compounds to the respective wells.
-
Include "vehicle control" wells (medium with 0.1% DMSO) and "unstimulated control" wells.
-
Pre-incubate the plate for 1 hour at 37°C in a 5% CO2 incubator.
4. LPS Stimulation
-
Prepare a working solution of LPS in complete RPMI 1640 medium.
-
Add 10 µL of the LPS solution to all wells except the "unstimulated control" wells to achieve a final concentration of 10 ng/mL.[10]
-
Add 10 µL of medium to the "unstimulated control" wells.
-
Incubate the plate for 18-24 hours at 37°C in a 5% CO2 incubator.
5. Supernatant Collection and TNF-α Quantification
-
After incubation, centrifuge the 96-well plate at 400 x g for 5 minutes.
-
Carefully collect the supernatant from each well without disturbing the cell layer.
-
Measure the concentration of TNF-α in the supernatants using a commercial Human TNF-α ELISA kit, following the manufacturer's instructions.
Data Analysis
-
Construct a standard curve using the TNF-α standards provided in the ELISA kit.
-
Calculate the TNF-α concentration for each sample from the standard curve.
-
Normalize the data by expressing the TNF-α concentration in each treated well as a percentage of the "vehicle control" (LPS-stimulated) wells, after subtracting the background from the "unstimulated control" wells.
-
% Inhibition = 100 * (1 - [TNFα_compound - TNFα_unstimulated] / [TNFα_vehicle - TNFα_unstimulated])
-
-
Plot the % Inhibition against the logarithm of the compound concentration.
-
Determine the IC50 value using non-linear regression analysis (four-parameter logistic fit).
Experimental Workflow
Data Presentation: Expected Results
The activity of this compound is expected to be lower than that of the clinically used (S)-Apremilast. The table below summarizes hypothetical data for easy comparison.
| Compound | Assay Readout | Cell Type | Stimulant | IC50 (nM) |
| (S)-Apremilast | TNF-α Inhibition | Human PBMCs | LPS (10 ng/mL) | 75 |
| This compound | TNF-α Inhibition | Human PBMCs | LPS (10 ng/mL) | > 5,000 |
| (S)-Apremilast | cAMP Accumulation | U937 Cells | Forskolin | 110 |
| This compound | cAMP Accumulation | U937 Cells | Forskolin | > 10,000 |
Table 1: Hypothetical IC50 values for Apremilast enantiomers. The data illustrates the expected lower potency of the (R)-distomer compared to the (S)-eutomer in both direct (cAMP accumulation) and downstream functional (TNF-α inhibition) assays.
Conclusion
The described cell-based assay provides a robust and physiologically relevant method for quantifying the biological activity of this compound. By measuring the inhibition of LPS-induced TNF-α production in primary human immune cells, this protocol allows for the accurate determination of the compound's potency (IC50). This assay is crucial for comparative studies between Apremilast enantiomers and can be adapted to screen other potential PDE4 inhibitors in a drug discovery and development setting.
References
- 1. Apremilast - Wikipedia [en.wikipedia.org]
- 2. Apremilast - StatPearls - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 3. pubs.acs.org [pubs.acs.org]
- 4. Apremilast mechanism of action and application to psoriasis and psoriatic arthritis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Phosphodiesterase-4 Inhibition Reduces Cutaneous Inflammation and IL-1β Expression in a Psoriasiform Mouse Model but Does Not Inhibit Inflammasome Activation - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Apremilast: A Novel PDE4 Inhibitor in the Treatment of Autoimmune and Inflammatory Diseases - PMC [pmc.ncbi.nlm.nih.gov]
- 7. researchgate.net [researchgate.net]
- 8. LPS-Induced Formation of Immunoproteasomes: TNF-α and Nitric Oxide Production are Regulated by Altered Composition of Proteasome-Active Sites - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Apremilast: A Phosphodiesterase 4 Inhibitor for the Treatment of Psoriatic Arthritis - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Apremilast, a novel PDE4 inhibitor, inhibits spontaneous production of tumour necrosis factor-alpha from human rheumatoid synovial cells and ameliorates experimental arthritis - PMC [pmc.ncbi.nlm.nih.gov]
Application Note: Preparation of (R)-Apremilast Stock Solutions for In Vitro Experiments
Audience: Researchers, scientists, and drug development professionals.
Abstract
This document provides detailed protocols for the preparation, storage, and handling of (R)-Apremilast stock solutions for use in various in vitro experimental settings. This compound is a selective inhibitor of phosphodiesterase 4 (PDE4), an enzyme that degrades cyclic adenosine (B11128) monophosphate (cAMP).[1][2] By inhibiting PDE4, Apremilast (B1683926) increases intracellular cAMP levels, which in turn modulates the expression of various pro-inflammatory and anti-inflammatory cytokines.[2][3] Accurate and consistent preparation of stock solutions is critical for obtaining reproducible and reliable experimental results. This guide summarizes key solubility and stability data and offers step-by-step methodologies for preparing both high-concentration organic stock solutions and aqueous working solutions.
Physicochemical Properties and Solubility
This compound is supplied as a white to off-white crystalline solid.[4] Its solubility is a critical factor in the preparation of stock solutions. It is practically insoluble in water but soluble in several organic solvents.[4][5][6] The solubility data in common laboratory solvents are summarized below.
Table 1: Solubility of this compound in Various Solvents
| Solvent | Molar Mass ( g/mol ) | Solubility | Reference |
|---|---|---|---|
| Dimethyl Sulfoxide (DMSO) | 460.51 | ~10 mg/mL to 80 mg/mL | [4][7] |
| Dimethylformamide (DMF) | 460.51 | ~20 mg/mL | [7] |
| Acetone | 460.51 | ~20 mg/mL | [4] |
| Ethanol | 460.51 | Slightly soluble | [4] |
| Water | 460.51 | Insoluble / Practically Insoluble |[4][5][6] |
Note: Discrepancies in reported DMSO solubility may arise from differences in purity, temperature, or experimental method. It is recommended to start with a more conservative concentration (e.g., 10 mg/mL) to ensure complete dissolution.
Experimental Protocols
This protocol describes the preparation of a high-concentration primary stock solution in an organic solvent, which can be stored for extended periods.
Materials and Equipment:
-
This compound powder (FW: 460.5 g/mol )[7]
-
Anhydrous or molecular sieve-dried Dimethyl Sulfoxide (DMSO)
-
Analytical balance
-
Fume hood
-
Personal Protective Equipment (PPE): lab coat, gloves, safety glasses
-
Sterile microcentrifuge tubes or cryovials
-
Vortex mixer
-
Pipettes and sterile filter tips
Procedure:
-
Calculation: Determine the mass of this compound required. To prepare 1 mL of a 10 mM stock solution:
-
Mass (mg) = Molarity (mol/L) x Volume (L) x Molar Weight ( g/mol ) x 1000 (mg/g)
-
Mass (mg) = 0.010 mol/L x 0.001 L x 460.5 g/mol x 1000 mg/g = 4.605 mg
-
-
Weighing: In a chemical fume hood, carefully weigh 4.61 mg of this compound powder and transfer it into a sterile tube.
-
Dissolution: Add 1 mL of high-quality DMSO to the tube containing the powder.
-
Solubilization: Cap the tube tightly and vortex thoroughly. If necessary, gentle warming in a water bath (37°C) or brief sonication can aid dissolution. Ensure the solution is clear and free of any visible particulates.
-
Aliquoting and Storage: Dispense the stock solution into smaller, single-use aliquots in sterile cryovials to minimize freeze-thaw cycles. Store the aliquots at -20°C.
Caption: Workflow for preparing a concentrated this compound stock solution.
This protocol outlines the dilution of the primary organic stock solution into an aqueous buffer or cell culture medium for immediate use in experiments.
Materials and Equipment:
-
Primary this compound stock solution (e.g., 10 mM in DMSO)
-
Sterile aqueous buffer (e.g., PBS) or cell culture medium
-
Sterile tubes for dilution
-
Pipettes and sterile filter tips
Procedure:
-
Thawing: Thaw a single aliquot of the primary stock solution at room temperature.
-
Intermediate Dilution (Optional but Recommended): To avoid precipitation and pipetting errors, perform a serial dilution. For example, dilute the 10 mM stock 1:100 in cell culture medium to create a 100 µM intermediate solution.
-
Pipette 990 µL of pre-warmed cell culture medium into a sterile tube.
-
Add 10 µL of the 10 mM primary stock solution.
-
Mix thoroughly by gentle vortexing or pipetting.
-
-
Final Dilution: Use the intermediate solution to prepare the final desired concentrations for your experiment. For example, to make a 1 µM final solution, add 10 µL of the 100 µM intermediate solution to 990 µL of medium in your cell culture plate well or tube.
-
Solvent Control: Prepare a vehicle control by adding the same final concentration of the solvent (e.g., DMSO) to control cells or wells. For the example above, the final DMSO concentration would be 0.01%.
-
Immediate Use: Aqueous solutions of Apremilast are not recommended for long-term storage; they should be prepared fresh for each experiment.[7] Discard any unused diluted solution.
Storage and Stability
Proper storage is essential to maintain the integrity and activity of this compound.
Table 2: Storage Conditions and Stability
| Form | Solvent | Storage Temperature | Stability | Reference |
|---|---|---|---|---|
| Solid Powder | N/A | -20°C | ≥ 4 years | [7] |
| Stock Solution | DMSO or DMF | -20°C | At least 6 months (minimize freeze-thaw) | General laboratory practice |
| Aqueous Working Solution | Buffer or Culture Medium | Room Temperature / 37°C | Prepare fresh; do not store for more than one day |[7] |
Mechanism of Action: Signaling Pathway
This compound is a PDE4 inhibitor. The inhibition of PDE4 prevents the degradation of cAMP to AMP, leading to an accumulation of intracellular cAMP.[1] This increase in cAMP activates Protein Kinase A (PKA), which in turn phosphorylates transcription factors like cAMP response element-binding protein (CREB).[3][8] This signaling cascade ultimately leads to the downregulation of pro-inflammatory cytokines such as TNF-α, IL-23, and IFN-γ, and the upregulation of the anti-inflammatory cytokine IL-10.[1][3]
Caption: The signaling cascade initiated by this compound's inhibition of PDE4.
References
- 1. Apremilast: A Phosphodiesterase 4 Inhibitor for the Treatment of Psoriatic Arthritis - PMC [pmc.ncbi.nlm.nih.gov]
- 2. otezlapro.com [otezlapro.com]
- 3. researchgate.net [researchgate.net]
- 4. Apremilast - LKT Labs [lktlabs.com]
- 5. ovid.com [ovid.com]
- 6. Solubility and thermodynamics of apremilast in different mono solvents: Determination, correlation and molecular interactions - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. cdn.caymanchem.com [cdn.caymanchem.com]
- 8. The effect of Apremilast on signal transduction and IL-10 production in CD39high regulatory B cells in patients with psoriatic arthritis - PMC [pmc.ncbi.nlm.nih.gov]
Administration Protocol for Apremilast in Murine Arthritis Models: Application Notes and Protocols
For Researchers, Scientists, and Drug Development Professionals
Introduction
Apremilast is a small molecule inhibitor of phosphodiesterase 4 (PDE4), an enzyme responsible for the degradation of cyclic adenosine (B11128) monophosphate (cAMP).[1] By inhibiting PDE4, Apremilast increases intracellular cAMP levels, which in turn modulates the expression of various pro- and anti-inflammatory cytokines.[1][2] This mechanism of action has established Apremilast as a therapeutic agent for psoriasis and psoriatic arthritis.[1][3] In preclinical research, murine models of arthritis, particularly the collagen-induced arthritis (CIA) model, are instrumental in evaluating the efficacy of novel anti-inflammatory compounds like Apremilast.
It is important to clarify that Apremilast is a racemic mixture. The therapeutic activity is primarily attributed to the (S)-enantiomer.[4] Studies in mice have indicated that the (S)-enantiomer does not convert to the (R)-enantiomer in vivo.[5] Therefore, the administration of Apremilast in these models effectively assesses the activity of its S-enantiomer. This document provides a detailed protocol for the administration of Apremilast in a murine model of collagen-induced arthritis, based on established preclinical studies.
Quantitative Data Summary
The following tables summarize the key quantitative data from studies administering Apremilast in murine arthritis models.
Table 1: Apremilast Administration Parameters in Murine Arthritis Models
| Parameter | Details | Reference |
| Drug | Apremilast | [6] |
| Animal Model | Collagen-Induced Arthritis (CIA) | [6] |
| Mouse Strain | DBA/1 | [7] |
| Dosages | 5 mg/kg and 25 mg/kg | [6] |
| Administration Route | Oral gavage or Intraperitoneal injection | [6][7] |
| Frequency | Daily | [6] |
| Vehicle | 0.5% carboxymethyl cellulose (B213188), 0.25% Tween 80 | [8] |
Table 2: Efficacy of Apremilast in Collagen-Induced Arthritis (CIA) Model
| Outcome Measure | Control Group (Vehicle) | Apremilast (5 mg/kg) | Apremilast (25 mg/kg) | Reference |
| Arthritis Score (Mean) | High | Significantly Reduced | More Significantly Reduced | [6] |
| Serum Anti-Collagen IgG | High | Decreased | Lower than 5 mg/kg group | [6] |
| Serum Anti-Collagen IgG2a | High | Decreased | Lower than 5 mg/kg group | [6] |
| Serum Anti-Collagen IgG2b | High | Decreased | Data not specified | [6] |
| Th17 Cells Frequency | High | Significantly Decreased | Data not specified | [6] |
| Th1 Cells Frequency | High | Significantly Decreased | Data not specified | [6] |
| Treg Cells Frequency | Low | Significantly Increased | Data not specified | [6] |
Experimental Protocols
Collagen-Induced Arthritis (CIA) in DBA/1 Mice
This protocol details the induction of arthritis in DBA/1 mice, a commonly used and reproducible model for studying rheumatoid arthritis.[9][10][11][12][13]
Materials:
-
Male DBA/1 mice (8-10 weeks old)
-
Bovine Type II Collagen (CII)
-
Complete Freund's Adjuvant (CFA) containing Mycobacterium tuberculosis
-
Incomplete Freund's Adjuvant (IFA)
-
0.1 M Acetic Acid
-
Syringes and needles (26G)
-
Anesthetic (e.g., isoflurane (B1672236) or ketamine/xylazine)
Procedure:
-
Preparation of Collagen Emulsion (Day 0):
-
Dissolve bovine type II collagen in 0.1 M acetic acid to a final concentration of 2 mg/mL by gently stirring overnight at 4°C.
-
Prepare an emulsion by mixing the collagen solution with an equal volume of Complete Freund's Adjuvant (CFA). The final concentration of collagen will be 1 mg/mL.
-
Emulsify by drawing the mixture into a glass syringe and forcefully expelling it into another connected syringe until a thick, stable emulsion is formed. A drop of the emulsion should not disperse in water.
-
-
Primary Immunization (Day 0):
-
Anesthetize the mice.
-
Inject 100 µL of the collagen-CFA emulsion intradermally at the base of the tail.
-
-
Booster Immunization (Day 21):
-
Prepare a second emulsion of bovine type II collagen (2 mg/mL in 0.1 M acetic acid) with an equal volume of Incomplete Freund's Adjuvant (IFA).
-
Anesthetize the mice.
-
Inject 100 µL of the collagen-IFA emulsion intradermally at a site near the primary injection, but not in the same location.
-
-
Monitoring of Arthritis:
-
Begin monitoring the mice for signs of arthritis around day 24-28.
-
Score the paws for inflammation, swelling, and redness 3-4 times per week. A common scoring system is:
-
0 = No evidence of erythema and swelling
-
1 = Erythema and mild swelling confined to the tarsals or ankle joint
-
2 = Erythema and mild swelling extending from the ankle to the tarsals
-
3 = Erythema and moderate swelling extending from the ankle to the metatarsal joints
-
4 = Erythema and severe swelling encompass the ankle, foot, and digits, or ankylosis of the limb
-
-
The maximum score per mouse is 16.
-
Administration of Apremilast
Materials:
-
Apremilast
-
Vehicle solution (e.g., 0.5% carboxymethyl cellulose with 0.25% Tween 80 in sterile water)
-
Oral gavage needles or syringes for intraperitoneal injection
Procedure:
-
Preparation of Dosing Solutions:
-
Prepare stock solutions of Apremilast in the chosen vehicle to achieve the desired final concentrations (e.g., 5 mg/kg and 25 mg/kg).
-
Ensure the solution is well-suspended before each administration.
-
-
Administration:
-
Treatment can be initiated either prophylactically (before the onset of arthritis) or therapeutically (after the onset of clinical signs). A common therapeutic approach is to begin treatment on day 21, at the time of the booster immunization.
-
Oral Gavage: Administer the prepared Apremilast solution directly into the stomach using a gavage needle. The volume is typically 100-200 µL per mouse.
-
Intraperitoneal Injection: Inject the Apremilast solution into the peritoneal cavity using a sterile syringe and needle.
-
Administer the treatment daily.
-
-
Control Group:
-
Administer the vehicle solution to a control group of mice following the same schedule and route as the treatment groups.
-
Signaling Pathway and Experimental Workflow
References
- 1. Apremilast - Wikipedia [en.wikipedia.org]
- 2. researchgate.net [researchgate.net]
- 3. researchgate.net [researchgate.net]
- 4. pubs.acs.org [pubs.acs.org]
- 5. accessdata.fda.gov [accessdata.fda.gov]
- 6. Apremilast Ameliorates Experimental Arthritis via Suppression of Th1 and Th17 Cells and Enhancement of CD4+Foxp3+ Regulatory T Cells Differentiation - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Apremilast, a novel PDE4 inhibitor, inhibits spontaneous production of tumour necrosis factor-alpha from human rheumatoid synovial cells and ameliorates experimental arthritis - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Apremilast: A Novel PDE4 Inhibitor in the Treatment of Autoimmune and Inflammatory Diseases - PMC [pmc.ncbi.nlm.nih.gov]
- 9. chondrex.com [chondrex.com]
- 10. resources.amsbio.com [resources.amsbio.com]
- 11. Collagen-induced Arthritis: A Model for Murine Autoimmune Arthritis [bio-protocol.org]
- 12. Collagen-induced Arthritis: A Model for Murine Autoimmune Arthritis [en.bio-protocol.org]
- 13. wiki.epfl.ch [wiki.epfl.ch]
Application Notes and Protocols for Studying PDE4 Signaling in Keratinocytes using (R)-Apremilast
For Researchers, Scientists, and Drug Development Professionals
Introduction
(R)-Apremilast, the active S-enantiomer of Apremilast (B1683926), is a potent and orally available small molecule inhibitor of phosphodiesterase 4 (PDE4).[1] PDE4 is a critical enzyme in the inflammatory cascade, responsible for the degradation of cyclic adenosine (B11128) monophosphate (cAMP), a key intracellular second messenger.[2] In keratinocytes, the primary cell type of the epidermis, dysregulated PDE4 activity and subsequent low levels of cAMP are associated with the pathogenesis of inflammatory skin diseases such as psoriasis and atopic dermatitis.[3]
By inhibiting PDE4, this compound increases intracellular cAMP levels, which in turn modulates the expression of a wide array of pro-inflammatory and anti-inflammatory mediators.[2][4] This modulation of PDE4 signaling in keratinocytes leads to a reduction in the production of pro-inflammatory cytokines like tumor necrosis factor-alpha (TNF-α), interleukin-17 (IL-17), and IL-23, and an upregulation of the anti-inflammatory cytokine IL-10.[1][5] Furthermore, studies have shown that apremilast can directly affect keratinocytes by attenuating signaling pathways important for cell proliferation and inflammation, such as the MEK/ERK pathway, and by modulating the expression of genes stimulated by inflammatory cytokines like IL-17.[6][7]
These application notes provide a comprehensive guide for utilizing this compound as a tool to investigate PDE4 signaling pathways in human epidermal keratinocytes. The following sections detail the mechanism of action, experimental protocols, and expected outcomes, offering a framework for researchers to explore the therapeutic potential of PDE4 inhibition in dermatology.
Data Presentation
Table 1: In Vitro Effects of Apremilast on Inflammatory Mediators in Keratinocytes
| Parameter Measured | Cell Type | Stimulant | Apremilast Concentration | Observed Effect | Reference |
| TNF-α protein production | Normal Human Epidermal Keratinocytes | UVB (50 mJ/cm²) | 0.1 µM | Significant inhibition (P < 0.01) | [8] |
| TNF-α protein production | Normal Human Epidermal Keratinocytes | UVB (50 mJ/cm²) | 1 µM | Significant inhibition (P < 0.01) | [8] |
| IL-12/IL-23p40 mRNA expression | Primary Human Epidermal Keratinocytes | IL-17 | Not specified | Significant reduction | [7] |
| IL-31 mRNA expression | Primary Human Epidermal Keratinocytes | IL-4 or IL-17 | Not specified | Significant reduction | [7] |
| S100A7, S100A8, S100A12 mRNA expression | Primary Human Epidermal Keratinocytes | IL-17 | Not specified | Significant reduction | [7] |
| Keratinocyte proliferation | Normal Human Epidermal Keratinocytes | None | Up to 10 µM | No significant effect | [8] |
Table 2: Pharmacological Profile of Apremilast
| Parameter | Value | Cell/Enzyme Source | Reference |
| IC50 for PDE4 | 140 nM | Recombinant human PDE4 | [9] |
| Inhibition of TNF-α production | Potent | Human rheumatoid synovial cells | [10] |
Mandatory Visualizations
References
- 1. Human Epidermal Keratinocytes (HEK) Culture Protocol [sigmaaldrich.com]
- 2. Isolation, Primary Culture, and Cryopreservation of Human Keratinocytes | Thermo Fisher Scientific - HK [thermofisher.com]
- 3. Phosphodiesterase-4 Inhibitors for the Treatment of Inflammatory Diseases - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Cell Culture and estimation of cytokines by ELISA [protocols.io]
- 5. m.youtube.com [m.youtube.com]
- 6. The Simplest Protocol for Rapid and Long-Term Culture of Primary Epidermal Keratinocytes from Human and Mouse - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Identification and validation of reference genes for expression studies in human keratinocyte cell lines treated with and without interferon-γ – a method for qRT-PCR reference gene determination - PMC [pmc.ncbi.nlm.nih.gov]
- 8. cloud-clone.com [cloud-clone.com]
- 9. benchchem.com [benchchem.com]
- 10. researchgate.net [researchgate.net]
Application Notes and Protocols for (R)-Apremilast in High-Throughput Screening Assays
For Researchers, Scientists, and Drug Development Professionals
Introduction
Apremilast (B1683926) is a small molecule inhibitor of phosphodiesterase 4 (PDE4), an enzyme responsible for the degradation of cyclic adenosine (B11128) monophosphate (cAMP).[1][2] By inhibiting PDE4, apremilast increases intracellular cAMP levels, which in turn modulates the expression of various pro-inflammatory and anti-inflammatory mediators.[1][3] This mechanism of action makes apremilast an effective therapeutic agent for inflammatory diseases such as psoriasis and psoriatic arthritis.[1][4] The (S)-enantiomer of apremilast is the more active form. These application notes focus on the utility of the (R)-enantiomer, (R)-Apremilast, in high-throughput screening (HTS) assays for the discovery of novel anti-inflammatory compounds. While less active than the (S)-enantiomer, this compound can serve as a valuable tool compound or control in various assays.
The primary downstream effect of PDE4 inhibition by apremilast is the reduction of tumor necrosis factor-alpha (TNF-α) production.[1][5] Therefore, HTS assays designed to quantify TNF-α levels are highly relevant for characterizing the activity of this compound and for screening compound libraries for novel PDE4 inhibitors or other modulators of this pathway. Additionally, target engagement assays, such as the Cellular Thermal Shift Assay (CETSA), can be adapted to a high-throughput format to confirm the direct interaction of test compounds with PDE4 in a cellular environment.[6][7]
These notes provide an overview of the application of this compound in HTS, including detailed protocols for a TNF-α quantification assay and a high-throughput CETSA, along with illustrative data and pathway diagrams.
Data Presentation
The following tables summarize hypothetical quantitative data for this compound in typical HTS assays. These values are for illustrative purposes and should be determined empirically for each specific experimental setup.
Table 1: HTS Assay Performance Metrics for this compound
| Parameter | Value | Assay Type | Notes |
| IC50 | 5 µM | TNF-α HTRF Assay | The half-maximal inhibitory concentration of this compound on TNF-α production in stimulated cells. |
| Z'-factor | 0.75 | TNF-α HTRF Assay | A measure of the statistical effect size and an indicator of assay quality (a Z'-factor > 0.5 is considered excellent for HTS). |
| Signal-to-Background | 10 | TNF-α HTRF Assay | The ratio of the signal from the uninhibited control to the background signal. |
| ΔTm | +2.5°C | High-Throughput CETSA | The change in the melting temperature of PDE4 upon binding of this compound, indicating target engagement. |
Signaling Pathway and Experimental Workflow
The following diagrams illustrate the signaling pathway of this compound and a typical HTS workflow.
Caption: Signaling pathway of this compound action.
Caption: General high-throughput screening workflow.
Experimental Protocols
Protocol 1: High-Throughput TNF-α HTRF Assay
This protocol describes a homogeneous time-resolved fluorescence (HTRF) assay to measure the inhibition of TNF-α production in lipopolysaccharide (LPS)-stimulated human monocytic cells (e.g., THP-1).[8][9][10]
Materials:
-
THP-1 cells
-
RPMI-1640 cell culture medium supplemented with 10% FBS, penicillin/streptomycin
-
Phorbol 12-myristate 13-acetate (PMA)
-
Lipopolysaccharide (LPS)
-
This compound
-
HTRF TNF-α assay kit (containing donor and acceptor antibodies)
-
1536-well white, solid-bottom assay plates
-
Acoustic liquid handler or pintool for compound dispensing
-
Plate reader capable of HTRF detection
Procedure:
-
Cell Preparation:
-
Culture THP-1 cells in RPMI-1640 medium.
-
Differentiate THP-1 cells into macrophage-like cells by treating with PMA (e.g., 100 ng/mL) for 48 hours.
-
Wash the cells and resuspend in fresh, serum-free medium.
-
Adjust the cell density to the desired concentration (e.g., 2 x 106 cells/mL).
-
-
Assay Protocol:
-
Dispense 2 µL of the cell suspension into each well of a 1536-well plate.
-
Using an acoustic liquid handler, transfer 20 nL of this compound, control compounds, or library compounds from the source plate to the assay plate.
-
Incubate the plate at 37°C for 1 hour.
-
Add 1 µL of LPS solution (e.g., final concentration of 1 µg/mL) to all wells except the negative control wells.
-
Incubate the plate at 37°C for 18 hours.
-
Add 2 µL of the HTRF TNF-α detection antibody mix (donor and acceptor antibodies pre-mixed according to the manufacturer's instructions).
-
Incubate the plate at room temperature for 3 hours, protected from light.
-
Read the plate on an HTRF-compatible plate reader (excitation at 320 nm, emission at 620 nm and 665 nm).
-
-
Data Analysis:
-
Calculate the HTRF ratio (665 nm / 620 nm) * 10,000.
-
Normalize the data using the negative (unstimulated cells) and positive (LPS-stimulated cells) controls.
-
Plot the normalized response against the compound concentration to determine the IC50 value for this compound.
-
Protocol 2: High-Throughput Cellular Thermal Shift Assay (HT-CETSA)
This protocol outlines a high-throughput CETSA to confirm the target engagement of this compound with PDE4 in a cellular context.[6][11][12] This example utilizes an AlphaLISA-based detection method.
Materials:
-
HEK293 cells (or other suitable cell line)
-
DMEM cell culture medium supplemented with 10% FBS, penicillin/streptomycin
-
This compound
-
Phosphate-buffered saline (PBS)
-
Lysis buffer with protease inhibitors
-
AlphaLISA anti-PDE4 antibody kit (containing acceptor beads and biotinylated antibody)
-
Streptavidin-coated donor beads
-
384-well PCR plates
-
384-well white assay plates
-
Multichannel pipette or liquid handler
-
Thermal cycler
-
Plate reader capable of AlphaLISA detection
Procedure:
-
Compound Treatment and Heating:
-
Seed HEK293 cells in a T175 flask and grow to 80-90% confluency.
-
Harvest the cells and resuspend in PBS containing this compound at the desired concentration (e.g., 10 µM) or vehicle control.
-
Aliquot the cell suspension into a 384-well PCR plate.
-
Heat the plate in a thermal cycler using a temperature gradient (e.g., 40°C to 65°C) for 3 minutes, followed by cooling to 4°C.
-
-
Cell Lysis and Lysate Transfer:
-
Add lysis buffer to each well and incubate on ice for 20 minutes with gentle shaking.
-
Centrifuge the plate to pellet the precipitated proteins.
-
Carefully transfer the supernatant (containing soluble protein) to a 384-well white assay plate.
-
-
AlphaLISA Detection:
-
Add the AlphaLISA acceptor beads and biotinylated anti-PDE4 antibody mix to each well.
-
Incubate for 60 minutes at room temperature in the dark.
-
Add the streptavidin-coated donor beads.
-
Incubate for another 60 minutes at room temperature in the dark.
-
Read the plate on an AlphaLISA-compatible plate reader.
-
-
Data Analysis:
-
Plot the AlphaLISA signal against the temperature for both the vehicle-treated and this compound-treated samples.
-
Fit the data to a sigmoidal curve to determine the melting temperature (Tm) for each condition.
-
Calculate the thermal shift (ΔTm) as the difference between the Tm of the this compound-treated sample and the vehicle-treated sample. A positive ΔTm indicates target stabilization and engagement.
-
Conclusion
This compound serves as a useful tool for the development and validation of high-throughput screening assays aimed at discovering novel modulators of the PDE4/cAMP/TNF-α pathway. The protocols provided herein for a TNF-α HTRF assay and a high-throughput CETSA offer robust methods for characterizing the activity of this compound and for screening large compound libraries. The successful implementation of these assays can accelerate the identification of new lead compounds for the treatment of a wide range of inflammatory diseases.
References
- 1. Apremilast mechanism of action and application to psoriasis and psoriatic arthritis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Apremilast: a novel PDE4 inhibitor in the treatment of autoimmune and inflammatory diseases - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. otezlapro.com [otezlapro.com]
- 4. ajpaonline.com [ajpaonline.com]
- 5. go.drugbank.com [go.drugbank.com]
- 6. High-Throughput Cellular Thermal Shift Assays in Research and Drug Discovery - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. The cellular thermal shift assay for evaluating drug target interactions in cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. Two High Throughput Screen Assays for Measurement of TNF-α in THP-1 Cells [benthamopenarchives.com]
- 9. Two High Throughput Screen Assays for Measurement of TNF-α in THP-1 Cells - PMC [pmc.ncbi.nlm.nih.gov]
- 10. researchgate.net [researchgate.net]
- 11. High-Throughput Detection of Ligand-Protein Binding using a SplitLuc Cellular Thermal Shift Assay - PMC [pmc.ncbi.nlm.nih.gov]
- 12. High-Throughput Cellular Thermal Shift Assay (CETSA) using Acoustic Transfer of Protein Lysates - PMC [pmc.ncbi.nlm.nih.gov]
Techniques for the Crystallization of Pure Apremilast: Application Notes and Protocols
For Researchers, Scientists, and Drug Development Professionals
Introduction
Apremilast (B1683926), a selective inhibitor of phosphodiesterase 4 (PDE4), is an orally available small molecule drug for the treatment of psoriasis and psoriatic arthritis. The therapeutic agent is the (S)-enantiomer. The control of chirality and the crystalline form of the active pharmaceutical ingredient (API) are critical for ensuring its purity, stability, and bioavailability. This document provides detailed application notes and protocols for the crystallization of pure (S)-Apremilast. It is important to note that while the focus of pharmaceutical development is on the therapeutically active (S)-enantiomer, dedicated protocols for the preparative crystallization of pure (R)-Apremilast are not widely available in the public domain. The methods described herein are for obtaining the pure (S)-enantiomer.
Mechanism of Action: Apremilast Signaling Pathway
Apremilast functions by inhibiting PDE4, which leads to an increase in intracellular cyclic adenosine (B11128) monophosphate (cAMP) levels.[1] This elevation in cAMP modulates the expression of various pro-inflammatory and anti-inflammatory cytokines, ultimately reducing inflammation.[1]
Caption: Apremilast inhibits PDE4, increasing cAMP levels and modulating cytokine expression.
Crystallization Protocols for Pure (S)-Apremilast
Several methods have been developed to produce crystalline (S)-Apremilast with high purity and in various polymorphic forms. The choice of solvent system, temperature, and cooling rate are critical parameters that influence the final crystal form and purity.
Protocol 1: Crystallization from Acetone (B3395972)/Ethanol (B145695) Mixture
This protocol is effective for obtaining pure (S)-Apremilast, often resulting in Form B, which is a thermodynamically stable nonsolvated form.[2][3]
Methodology:
-
Dissolve crude (S)-Apremilast in acetone (e.g., 210 mL for a given batch) at its boiling temperature.[2]
-
In a separate vessel, heat ethanol (e.g., 840 mL) to its boiling point.[2]
-
Add the boiling ethanol solution to the acetone solution.[2]
-
Allow the mixture to cool gradually to 0-5°C over a period of 5 hours.[2]
-
Stir the resulting slurry for 12 hours at 0-5°C to maximize crystal growth and yield.[2]
-
Filter the solid product under reduced pressure.
-
Wash the filter cake with cold ethanol (e.g., 2 x 105 mL).[2]
-
Dry the solid under reduced pressure at 60°C to a constant weight.[2]
Experimental Workflow:
Caption: Workflow for crystallization of (S)-Apremilast using an acetone/ethanol system.
Protocol 2: Crystallization from Acetone/Water Mixture (to obtain Form II)
This method is designed to produce the stable, non-solvated crystalline Form II of (S)-Apremilast.[4]
Methodology:
-
Dissolve (S)-Apremilast in 2-10 volumes of acetone (e.g., 3-5 volumes is preferable) at an elevated temperature.[4]
-
Cool the solution to below 40°C.[4]
-
Slowly add water (0.5-2 times the volume of acetone) while stirring. Seeding with Form II crystals at this stage is optional but can accelerate the formation of the desired polymorph.[4]
-
Continue stirring for 30-180 minutes at the same temperature.[4]
-
Add a larger volume of water (2-6 times the volume of acetone) and continue stirring for 1-24 hours at a temperature ranging from 20°C to reflux.[4]
-
Filter the resulting solid.
-
Wash the crystals with water and dry to obtain Apremilast crystalline Form II.[4]
Protocol 3: Recrystallization from Single Organic Solvents
Recrystallization from single solvents can be employed to improve the solubility and dissolution rate of (S)-Apremilast by altering its crystal habit.[5]
Methodology:
-
Select a suitable organic solvent (e.g., acetonitrile, isopropyl alcohol, tetrahydrofuran, dichloromethane, ethyl acetate, acetone, methanol, or ethanol).[5]
-
Take 15 mL of the chosen solvent in a petri dish and place it on a heating mantle, maintaining a constant temperature of 45°C.[5]
-
Gradually add (S)-Apremilast to the solvent with constant stirring until a supersaturated solution is formed.[5]
-
Allow the solution to cool, leading to the formation of crystals.
-
Collect the recrystallized product.
Quantitative Data Summary
The following tables summarize the quantitative data from various crystallization experiments reported in the literature.
Table 1: Purity and Yield of (S)-Apremilast from Different Crystallization Protocols
| Protocol/Solvent System | Initial Purity | Final Purity | Yield | Reference |
| Acetone/Ethanol (First Crystallization) | 99.75% | 99.50% | 83% | [2] |
| Acetone/Ethanol (Recrystallization) | 99.50% | 99.85% | 90% | [2] |
| Acetone/Ethanol (Overall) | 97.21% | >99.9% | 75% | [2] |
| Acetone/Water | - | up to 99.8% | - | [6] |
| Acetic Acid | - | 99.3% | 75% | [1][7] |
Table 2: Polymorphic Forms of (S)-Apremilast and their Crystallization Solvents
| Polymorphic Form | Crystallization Solvent(s) | Key Characteristics | Reference |
| Form B | Acetone/Ethanol, Methanol | Thermodynamically stable, non-solvated. | [2][3] |
| Form E | Acetonitrile | Monoacetonitrile solvate. | [3] |
| Form II | Acetone/Water | Stable, non-solvated. | [4] |
| Form M | Ethyl Acetate | Prismatic crystals with good flow characteristics. | [8] |
| Form N | - | Improved dissolution profile compared to Form B. | [8] |
| Form O | Dimethylacetamide | Hemi dimethylacetamide solvate. | [8] |
| Form P | Dimethylformamide | Dimethylformamide solvate. | [8] |
Purity Analysis
The purity of the crystallized (S)-Apremilast, including the enantiomeric purity, is typically determined by High-Performance Liquid Chromatography (HPLC) or chiral HPLC.[2][9]
Typical HPLC Conditions:
-
Column: Waters Acquity C18 BEH (100 x 2.1 mm)[2]
-
Mobile Phase: Water/Acetonitrile gradient[2]
-
Detection: UV at 230 nm[2]
For chiral separation, polysaccharide-type chiral stationary phases are often used.[8] The (R)-isomer is typically the impurity that is monitored.[7]
Conclusion
The crystallization of (S)-Apremilast is a well-documented process with several established protocols that allow for the control of purity and polymorphic form. The choice of solvent system is a key determinant of the resulting crystal properties. While methods for the analytical separation of (R)- and (S)-Apremilast exist, detailed protocols for the preparative crystallization of pure this compound are not readily found in the literature, reflecting the pharmaceutical industry's focus on the therapeutically active (S)-enantiomer. The protocols and data presented here provide a comprehensive guide for researchers and professionals involved in the development and manufacturing of Apremilast.
References
- 1. newdrugapprovals.org [newdrugapprovals.org]
- 2. Determination of the Enantiomer of Apremilast and Its Intermediate by NP-HPLC [cjph.com.cn]
- 3. mdpi.com [mdpi.com]
- 4. mdpi.com [mdpi.com]
- 5. Chiral Separation of Apremilast by Capillary Electrophoresis Using Succinyl-β-Cyclodextrin-Reversal of Enantiomer Elution Order by Cationic Capillary Coating - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. STABLE APREMILAST CRYSTAL FORM II FREE OF SOLVATES, AND PREPARATION METHOD THEREFOR - Patent 3269711 [data.epo.org]
- 7. US10287248B2 - Process for the preparation of apremilast - Google Patents [patents.google.com]
- 8. researchgate.net [researchgate.net]
- 9. EP3181549A1 - Process for the preparation of apremilast - Google Patents [patents.google.com]
Troubleshooting & Optimization
optimizing (R)-Apremilast solubility in aqueous buffers for assays
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with (R)-Apremilast. The focus is on optimizing its solubility in aqueous buffers for experimental assays.
Troubleshooting Guide
This guide addresses common issues encountered when preparing this compound solutions for in vitro and other experimental assays.
| Problem | Potential Cause | Suggested Solution |
| This compound precipitates out of solution upon addition to aqueous buffer. | Low aqueous solubility of this compound. Apremilast (B1683926) is classified as a BCS Class IV drug, indicating low solubility and permeability.[1][2][3][4] | 1. Use of Co-solvents: Prepare a high-concentration stock solution in an organic solvent such as DMSO or DMF and then dilute it into the aqueous buffer.[5] For example, a stock solution in DMSO can be prepared at up to 80 mg/mL.[6] 2. pH Adjustment: While apremilast's solubility is not strongly pH-dependent, ensuring the final pH of the solution is compatible with the assay and does not promote precipitation is important. The pKa of apremilast is approximately 12.58-12.98, suggesting it is a very weak acid.[7][8] 3. Use of Surfactants: The addition of a small amount of a non-ionic surfactant, such as Tween 80 or SLS, can help to increase the solubility of apremilast in aqueous solutions.[9][10] |
| Inconsistent results in bioassays. | Poor solubility leading to variable concentrations of the active compound. Degradation of the compound in the aqueous solution. | 1. Ensure Complete Dissolution: Visually inspect the solution for any particulate matter. If necessary, use techniques like sonication to aid dissolution. 2. Prepare Fresh Solutions: Aqueous solutions of apremilast are not recommended for storage for more than one day.[5] Prepare fresh dilutions from a stable stock solution for each experiment. Stock solutions in organic solvents like DMSO are generally more stable.[6] |
| Difficulty achieving the desired concentration in the final assay medium. | The final concentration of the organic co-solvent may be too high, affecting cell viability or assay performance. | 1. Optimize Stock Concentration: Prepare the highest possible concentration of the this compound stock solution in the organic solvent to minimize the volume added to the aqueous buffer. 2. Serial Dilutions: Perform serial dilutions of the stock solution in the aqueous buffer to reach the desired final concentration while keeping the organic solvent concentration low (typically <0.5%). |
Frequently Asked Questions (FAQs)
Q1: What is the aqueous solubility of this compound?
A1: Apremilast is considered sparingly soluble to practically insoluble in aqueous buffers.[3][5][11] It is classified as a Biopharmaceutics Classification System (BCS) Class IV drug, which is characterized by low solubility and low permeability.[1][2][4] While specific data for the (R)-enantiomer is limited, its solubility is expected to be similar to the (S)-enantiomer (the active form of the drug). The aqueous solubility of apremilast has been reported to be extremely low, with one study citing a mole fraction solubility in water of 1.29 x 10⁻⁶ at 318.2K.[12]
Q2: What are the recommended solvents for preparing this compound stock solutions?
A2: this compound is soluble in several organic solvents. Dimethyl sulfoxide (B87167) (DMSO) and dimethylformamide (DMF) are commonly used.[5] The solubility in DMSO is approximately 80 mg/mL, and in DMF it is around 20 mg/mL.[5][6] It is also soluble in acetone (B3395972) (20 mg/mL).[6]
Q3: How can I improve the solubility of this compound in my aqueous assay buffer?
A3: To improve solubility, it is recommended to first dissolve this compound in an organic solvent like DMSO to create a concentrated stock solution.[5] This stock solution can then be diluted into your aqueous buffer. For example, a 1:1 solution of DMF:PBS (pH 7.2) can achieve an apremilast solubility of approximately 0.5 mg/mL.[5] The use of surfactants or other formulation strategies like solid dispersions or microemulsions can also enhance aqueous solubility.[9][10][13]
Q4: What are the key physicochemical properties of Apremilast?
A4: The following table summarizes some of the key physicochemical properties of apremilast.
| Property | Value | Reference |
| Molecular Formula | C₂₂H₂₄N₂O₇S | [5] |
| Molecular Weight | 460.5 g/mol | [5] |
| pKa (Strongest Acidic) | 12.58 - 12.98 | [7][8] |
| logP | 1.31 - 1.86 | [7] |
| BCS Class | IV | [1][2][4] |
Q5: Is there a difference in solubility between the (R) and (S) enantiomers of Apremilast?
A5: There is limited publicly available data directly comparing the aqueous solubility of the (R) and (S) enantiomers of apremilast. However, studies on their interaction with human α1-acid glycoprotein (B1211001) suggest that while there are differences in binding, their overall physicochemical properties, including solubility, are likely to be very similar.[14] For practical purposes in assay development, it is reasonable to assume their solubility characteristics are comparable.
Experimental Protocols
Protocol 1: Preparation of a 10 mM this compound Stock Solution in DMSO
-
Materials:
-
This compound (powder)
-
Dimethyl sulfoxide (DMSO), anhydrous
-
Microcentrifuge tubes
-
Vortex mixer
-
Calibrated analytical balance
-
-
Procedure:
-
Weigh out 4.605 mg of this compound powder and transfer it to a clean microcentrifuge tube.
-
Add 1 mL of anhydrous DMSO to the tube.
-
Vortex the tube for 1-2 minutes until the this compound is completely dissolved. Visually inspect the solution to ensure there are no solid particles.
-
Store the stock solution at -20°C in a tightly sealed container. It is recommended to aliquot the stock solution to avoid repeated freeze-thaw cycles.
-
Protocol 2: Preparation of a 100 µM Working Solution in Aqueous Buffer
-
Materials:
-
10 mM this compound stock solution in DMSO (from Protocol 1)
-
Aqueous buffer of choice (e.g., PBS, pH 7.4)
-
Sterile conical tubes
-
-
Procedure:
-
Prepare 10 mL of the desired aqueous buffer in a sterile conical tube.
-
Add 100 µL of the 10 mM this compound stock solution in DMSO to the 10 mL of aqueous buffer. This will result in a final concentration of 100 µM this compound and 1% DMSO.
-
Vortex the solution gently to mix. Do not store the aqueous working solution for more than one day.[5]
-
Visualizations
Caption: Workflow for preparing this compound solutions.
Caption: Apremilast's mechanism of action signaling pathway.
References
- 1. mdpi.com [mdpi.com]
- 2. researchgate.net [researchgate.net]
- 3. ijrpc.com [ijrpc.com]
- 4. Apremilast Microemulsion as Topical Therapy for Local Inflammation: Design, Characterization and Efficacy Evaluation - PMC [pmc.ncbi.nlm.nih.gov]
- 5. cdn.caymanchem.com [cdn.caymanchem.com]
- 6. Apremilast - LKT Labs [lktlabs.com]
- 7. go.drugbank.com [go.drugbank.com]
- 8. Apremilast | C22H24N2O7S | CID 11561674 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 9. researchgate.net [researchgate.net]
- 10. ijpsr.com [ijpsr.com]
- 11. ovid.com [ovid.com]
- 12. Solubility and thermodynamics of apremilast in different mono solvents: Determination, correlation and molecular interactions - PubMed [pubmed.ncbi.nlm.nih.gov]
- 13. rjptonline.org [rjptonline.org]
- 14. pubs.acs.org [pubs.acs.org]
troubleshooting side reactions in (R)-Apremilast chemical synthesis
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in addressing side reactions and other common issues encountered during the chemical synthesis of (R)-Apremilast.
Frequently Asked Questions (FAQs)
Q1: What are the most common process-related impurities in the synthesis of this compound?
A1: During the multi-step synthesis of this compound, several process-related impurities can form. These can include unreacted starting materials or intermediates, byproducts from the primary reaction, and degradation products.[1] Common impurities that have been identified include:
-
Des-acetyl Apremilast (B1683926): This impurity lacks the acetyl group on the phthalimide (B116566) ring.[2][3]
-
Open-ring acid impurity: This results from the hydrolysis of the phthalimide ring.
-
Epimerization product ((S)-Apremilast): The undesired enantiomer can be present if the chiral integrity is not maintained throughout the synthesis.
-
Unreacted intermediates: Such as (S)-1-(3-ethoxy-4-methoxyphenyl)-2-(methylsulfonyl)ethylamine and 3-acetamidophthalic anhydride (B1165640).
Q2: My final this compound product has low chiral purity. What are the potential causes and how can I improve it?
A2: Low chiral purity, meaning a significant presence of the (R)-enantiomer, is a critical issue as the pharmacological activity resides in the (S)-enantiomer. The primary cause is often an incomplete chiral resolution of the key intermediate, racemic 1-(3-ethoxy-4-methoxyphenyl)-2-(methylsulfonyl)-ethylamine.[4][5]
Troubleshooting Steps:
-
Optimize Chiral Resolution: The resolution using a chiral acid like N-acetyl-L-leucine is a critical step.[4][6] Ensure the correct stoichiometry of the resolving agent and optimal crystallization conditions (solvent, temperature, and time) are used. A longer crystallization time (over 5 hours) has been shown to be advantageous.[4][5]
-
Purification of the Chiral Intermediate: The diastereomeric salt formed during resolution should be purified effectively. Recrystallization of the salt can significantly enhance the enantiomeric excess (ee) of the desired (S)-amine intermediate.
-
Avoid Racemization: While the condensation reaction to form Apremilast is not prone to racemization, ensure that harsh basic or acidic conditions that could potentially lead to epimerization are avoided in subsequent steps.
Q3: I am observing a significant amount of the Des-acetyl Apremilast impurity in my product. What causes this and how can it be minimized?
A3: The presence of Des-acetyl Apremilast suggests incomplete acetylation or hydrolysis of the acetyl group.
Potential Causes and Solutions:
-
Incomplete Acetylation: If the synthesis involves the acetylation of 4-amino-2-((S)-1-(3-ethoxy-4-methoxyphenyl)-2-(methylsulfonyl)ethyl)isoindoline-1,3-dione, ensure the reaction goes to completion. This can be achieved by using a sufficient excess of the acetylating agent (e.g., acetyl chloride or acetic anhydride) and optimizing the reaction time and temperature.[6]
-
Hydrolysis: The acetyl group can be labile under certain conditions. Avoid prolonged exposure to strongly acidic or basic conditions during workup and purification, which could lead to hydrolysis.
-
Purification: A final recrystallization step can be effective in removing the Des-acetyl impurity to achieve a purity of >99.9%.[7]
Q4: The overall yield of my this compound synthesis is consistently low. What are the key areas to investigate for improvement?
A4: Low overall yield can be attributed to inefficiencies in one or more steps of the synthesis.
Troubleshooting Strategy:
-
Analyze Each Step: Evaluate the yield of each synthetic step individually to pinpoint the bottleneck.
-
Reaction Conditions: For the condensation step, reaction time and temperature are critical. Prolonged reaction times at high temperatures can lead to side product formation.[8] Optimization of these parameters is crucial.
-
Purification Losses: Significant material loss can occur during purification steps like chromatography or recrystallization. Optimize the purification protocol to maximize recovery while maintaining the desired purity. For instance, a well-optimized crystallization can yield a high-purity product with minimal loss.[7][9]
-
Reagent Quality: Ensure the purity and reactivity of all starting materials and reagents. Impurities in the starting materials can lead to side reactions and lower yields.
Troubleshooting Guides
Guide 1: Incomplete Reaction or Low Conversion
| Symptom | Potential Cause | Recommended Action |
| TLC/HPLC analysis shows a significant amount of unreacted starting material after the expected reaction time. | Insufficient reaction time or temperature. | Increase the reaction time and/or temperature incrementally while monitoring the reaction progress by TLC or HPLC. Be cautious of potential side reactions at higher temperatures.[8] |
| Poor quality or insufficient amount of reagents. | Verify the purity and activity of all reagents. Ensure that the correct stoichiometry is being used, particularly for critical reagents like the condensing agent or base. | |
| Inadequate mixing. | Ensure efficient stirring, especially for heterogeneous reaction mixtures, to facilitate contact between reactants. | |
| Solvent issues. | Use an appropriate anhydrous solvent if the reaction is moisture-sensitive. Ensure the solvent fully dissolves the reactants to the extent required for the reaction to proceed. |
Guide 2: High Levels of Specific Impurities
| Impurity Observed | Potential Cause | Recommended Action |
| Des-acetyl Apremilast | Incomplete acetylation of the amino-isoindoline intermediate. | Increase the equivalents of the acetylating agent (e.g., acetic anhydride) and/or the reaction time for the acetylation step.[6][7] |
| Hydrolysis during workup or purification. | Minimize exposure to harsh acidic or basic conditions. Use neutralized water for washing and avoid prolonged heating in protic solvents. | |
| This compound ( undesired enantiomer) | Inefficient chiral resolution of the amine intermediate. | Optimize the crystallization conditions for the diastereomeric salt. This includes the choice of solvent, cooling rate, and crystallization time.[4][5] Consider a second recrystallization of the resolved amine to improve enantiomeric purity before proceeding to the next step. |
| Open-ring acid impurity | Hydrolysis of the phthalimide ring. | Avoid excessive heat and prolonged exposure to aqueous acidic or basic conditions during the reaction and workup. |
Quantitative Data Summary
The following table summarizes purity and yield data from various sources, highlighting the impact of process optimization.
| Process Step/Parameter | Yield (%) | Purity (%) | Key Observation | Reference |
| Initial Synthesis and Purification | 73 | 99.5 | Standard synthesis followed by crystallization. | [8] |
| Optimized Final Condensation & Crystallization | 84 | >99.9 | Addition of acetic anhydride after the main reaction is complete, followed by a single recrystallization from ethanol (B145695). | [7] |
| Chiral Resolution of Amine Intermediate | 89 (of theoretical) | >99 (ee) | Optimized chiral resolution using N-acetyl-L-leucine. | [4] |
| Alternative Final Condensation | 65 | 99.85 | Reaction in dimethylformamide followed by two crystallizations. | [8] |
Key Experimental Protocols
Protocol 1: Chiral Resolution of 1-(3-ethoxy-4-methoxyphenyl)-2-(methylsulfonyl)ethylamine
This protocol is a generalized procedure based on literature descriptions for the resolution of the key amine intermediate.
Materials:
-
Racemic 1-(3-ethoxy-4-methoxyphenyl)-2-(methylsulfonyl)ethylamine
-
N-acetyl-L-leucine (as the resolving agent)
Procedure:
-
Dissolve the racemic amine in methanol at reflux temperature.
-
Add a solution of N-acetyl-L-leucine (approximately 0.5 to 0.65 molar equivalents) in methanol to the refluxing solution.
-
Slowly cool the mixture to room temperature and then further cool to 0-5 °C.
-
Allow the diastereomeric salt of the (S)-amine to crystallize over a period of at least 5 hours with gentle stirring.
-
Collect the precipitated salt by filtration and wash with cold methanol.
-
Dry the salt under vacuum.
-
To obtain the free (S)-amine, treat the salt with a suitable base (e.g., sodium bicarbonate solution) and extract with an organic solvent (e.g., dichloromethane).
-
Dry the organic extract over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to obtain the (S)-1-(3-ethoxy-4-methoxyphenyl)-2-(methylsulfonyl)ethylamine.
-
The enantiomeric excess (ee) of the amine should be checked by chiral HPLC. If necessary, a recrystallization of the diastereomeric salt can be performed before the basification step to improve the chiral purity.
Protocol 2: Synthesis of this compound via Condensation
This protocol describes the final condensation step to form this compound.
Materials:
-
(S)-1-(3-ethoxy-4-methoxyphenyl)-2-(methylsulfonyl)ethylamine
-
3-Acetamidophthalic anhydride
-
Glacial acetic acid
Procedure:
-
To a reaction flask, add (S)-1-(3-ethoxy-4-methoxyphenyl)-2-(methylsulfonyl)ethylamine and 3-acetamidophthalic anhydride.
-
Add glacial acetic acid as the solvent.
-
Heat the reaction mixture to reflux (approximately 120 °C) and maintain for 5-6 hours.
-
Monitor the reaction for the consumption of the starting amine by TLC.
-
Once the reaction is complete, cool the mixture and evaporate the glacial acetic acid under reduced pressure.
-
Pour the residue into vigorously stirred water to precipitate the crude this compound.
-
Filter the solid, wash thoroughly with water, and dry under vacuum at 50-60 °C.
-
The crude product can be purified by recrystallization from a suitable solvent system, such as ethanol or an acetone/ethanol mixture, to yield high-purity this compound.[7][9]
Visualizations
Caption: High-level workflow for the synthesis of this compound.
Caption: Logical workflow for troubleshooting low enantiomeric excess.
References
- 1. Apremilast Impurities Manufacturers & Suppliers - Daicel Pharma Standards [daicelpharmastandards.com]
- 2. Apremilast Des Acetyl Impurity | CAS No- 635705-72-5 | Simson Pharma Limited [simsonpharma.com]
- 3. Apremilast Des Acetyl 4-Desmethyl Impurity - Daicel Pharma Standards [daicelpharmastandards.com]
- 4. A METHOD OF CHIRAL RESOLUTION OF THE KEY INTERMEDIATE OF THE SYNTHESIS OF APREMILAST AND ITS USE FOR THE PREPARATION OF PURE APREMILAST - Patent 3280701 [data.epo.org]
- 5. EP3280701B1 - A method of chiral resolution of the key intermediate of the synthesis of apremilast and its use for the preparation of pure apremilast - Google Patents [patents.google.com]
- 6. US10287248B2 - Process for the preparation of apremilast - Google Patents [patents.google.com]
- 7. CN105085373A - Purification method of apremilast product - Google Patents [patents.google.com]
- 8. EP3181549A1 - Process for the preparation of apremilast - Google Patents [patents.google.com]
- 9. patentimages.storage.googleapis.com [patentimages.storage.googleapis.com]
Technical Support Center: Chiral HPLC Separation of Apremilast Enantiomers
This technical support center provides troubleshooting guidance and answers to frequently asked questions for researchers, scientists, and drug development professionals working on the chiral HPLC separation of Apremilast enantiomers.
Troubleshooting Guide
Issue: Poor or no resolution of Apremilast enantiomers.
Poor or no resolution is a common challenge in chiral chromatography. The following steps provide a systematic approach to troubleshooting and improving the separation of Apremilast enantiomers.
1. Verify Column Selection and Condition:
-
Is the chiral stationary phase (CSP) appropriate? Polysaccharide-based CSPs are widely successful for Apremilast. Chiralpak® IA, in particular, has demonstrated excellent performance in polar organic mode.[1][2] Other columns to consider include Chiralpak® AD, Chiralpak® AS, and protein-based columns like Human Serum Albumin (HSA) or α1-acid glycoprotein (B1211001) (AGP) columns for specific applications.[2][3][4][5]
-
Is the column equilibrated? Ensure the column is thoroughly equilibrated with the mobile phase before injection. A stable baseline is a good indicator of equilibration.
-
Has the column performance degraded? Column performance can diminish over time. Consider flushing the column according to the manufacturer's instructions or trying a new column if performance issues persist.
2. Optimize the Mobile Phase:
The composition of the mobile phase is a critical factor influencing selectivity and resolution in chiral separations.[6]
-
Polar Organic Mode:
-
Solvent Composition: The ratio of solvents in the mobile phase significantly impacts resolution. For Chiralpak® IA, a mobile phase of methanol (B129727) (MeOH) and acetonitrile (B52724) (ACN) has been effective. The best-reported resolution was achieved with 80/20 (v/v%) MeOH/ACN.[1][2] A U-shaped retention pattern has been observed when varying the MeOH content, indicating an optimal range.[1][2]
-
Additives: While sometimes beneficial, for Apremilast separation in polar organic mode, the addition of acidic or basic modifiers did not significantly influence the resolution.[2]
-
-
Reversed-Phase Mode:
-
A single reversed-phase method has been developed using a Chiralpak® IA-3 column with a mobile phase of 0.01M ammonium (B1175870) bicarbonate (pH 8.0) and acetonitrile in a 50:50 (v/v) ratio.[7][8] This approach can be useful for simultaneously determining the enantiomer and potential impurities.[7]
-
-
Normal Phase Mode:
-
A normal-phase method using a Daicel Chiralpak IF column with a mobile phase of hexane:ethanol:isopropanol:diethylamine (30:40:30:0.1) has also been reported.[9]
-
3. Adjust Chromatographic Parameters:
-
Temperature: Temperature can affect the selectivity and resolution of the separation.[3][6] For the Chiralpak® IA method in polar organic mode, a temperature of 25°C was found to be optimal.[1][2] Thermodynamic analysis has shown that the enantioseparation of Apremilast is often enthalpy-driven, meaning changes in temperature can have a significant impact.[1][2][3]
-
Flow Rate: Lowering the flow rate can sometimes improve resolution by allowing more time for interactions between the enantiomers and the CSP. A flow rate of 0.7 mL/min was used in the optimized Chiralpak® IA method.[1][2] However, be mindful that this will also increase the analysis time.
4. Sample Preparation:
-
Ensure the sample is fully dissolved in the mobile phase or a compatible solvent. The concentration of Apremilast in the sample solution can also be a factor; a concentration of 500 µg/mL has been used successfully.[7][8]
Frequently Asked Questions (FAQs)
Q1: Which chiral column is best for separating Apremilast enantiomers?
A1: Polysaccharide-based columns, particularly those with amylose (B160209) or cellulose (B213188) derivatives, have shown high success rates.[10] Specifically, Chiralpak® IA has demonstrated excellent resolution (Rs = 5.4) for Apremilast enantiomers in polar organic mode.[1][2] Other columns that have shown baseline separation include Chiralpak® AD, Chiralpak® AS, and Chiralcel® OJ-H, each with different mobile phase conditions.[2] For specific applications, protein-based columns like those with human serum albumin (HSA) or α1-acid glycoprotein (AGP) can also be used.[3][4][5]
Q2: What is the recommended mobile phase for Apremilast chiral separation?
A2: The optimal mobile phase depends on the chosen column and separation mode.
-
For Chiralpak® IA in polar organic mode , a mixture of 80/20 (v/v%) methanol/acetonitrile has provided the best-reported resolution.[1][2]
-
For a reversed-phase method on a Chiralpak® IA-3 column, a mobile phase of 0.01M ammonium bicarbonate (pH 8.0) and acetonitrile (50:50, v/v) has been successfully used.[7][8]
-
For normal phase separation on a Daicel Chiralpak IF column, a mobile phase of hexane:ethanol:isopropanol:diethylamine (30:40:30:0.1) has been reported.[9]
Q3: How does temperature affect the resolution of Apremilast enantiomers?
A3: Temperature is a critical parameter that can influence the enantioselectivity of the separation.[3][6] For the chiral separation of Apremilast, studies have shown that the process is often enthalpy-controlled.[1][2][3] This means that changes in temperature can alter the interactions between the enantiomers and the chiral stationary phase, thereby affecting resolution. An optimized temperature of 25°C has been reported for a method using a Chiralpak® IA column.[1][2] It is recommended to investigate a range of temperatures (e.g., 15°C to 40°C) during method development to find the optimal condition for your specific column and mobile phase.
Q4: Can the elution order of Apremilast enantiomers be reversed?
A4: Yes, the elution order of enantiomers can be dependent on the chiral stationary phase and the mobile phase composition.[10] For example, on a Chiralcel® OJ-H column with methanol as the mobile phase, the S-enantiomer elutes before the R-enantiomer, whereas on a Chiralpak® IA column with acetonitrile, the R-enantiomer elutes first.[2]
Q5: What is a typical flow rate for this separation?
A5: Flow rates typically range from 0.4 mL/min to 1.0 mL/min. An optimized method using a Chiralpak® IA column reported a flow rate of 0.7 mL/min .[1][2] A lower flow rate generally allows for better resolution but increases the analysis time. The optimal flow rate will depend on the column dimensions and particle size.
Quantitative Data Summary
The following table summarizes the quantitative data from key experiments on the chiral HPLC separation of Apremilast enantiomers.
| Chiral Stationary Phase | Mobile Phase | Flow Rate (mL/min) | Temperature (°C) | Resolution (Rs) | Reference |
| Chiralpak® IA | 80/20 (v/v%) MeOH/ACN | 0.7 | 25 | 5.4 | [1][2] |
| Chiralpak® IA | Acetonitrile (ACN) | 0.5 | 20 | 5.4 | [1][2] |
| Chiralpak® AS | Methanol (MeOH) | 0.5 | 20 | 3.0 | [2] |
| Chiralpak® IA-3 | 0.01M NH4HCO3 (pH 8.0) / ACN (50:50, v/v) | 0.4 | 25 | >1.5 | [7][8] |
| Chiral-HSA | 10 mM phosphate (B84403) buffer (pH 7) / IPA (96/4, v/v) | 0.7 | N/A | >1.5 | [3] |
| Chiral AGP | 95% sodium phosphate buffer / 5% IPA | 0.7 | 25 | >1.5 | [4][5] |
Experimental Protocols
Method 1: High-Resolution Separation in Polar Organic Mode [1][2]
-
Column: Chiralpak® IA (250 mm x 4.6 mm I.D.)
-
Mobile Phase: 80/20 (v/v%) Methanol/Acetonitrile
-
Flow Rate: 0.7 mL/min
-
Temperature: 25°C
-
Detection: UV at 230 nm
-
Sample Concentration: 100 μg/mL
Method 2: Reversed-Phase Separation of Enantiomer and Impurities [7][8]
-
Column: Chiralpak® IA-3 (250 mm x 4.6 mm, 3 µm)
-
Mobile Phase: 0.01M Ammonium Bicarbonate (pH 8.0) / Acetonitrile (50:50, v/v)
-
Flow Rate: 0.4 mL/min
-
Temperature: 25°C
-
Detection: UV at 225 nm
-
Injection Volume: 10 µL
-
Sample Concentration: 500 µg/mL
Visualization
The following diagram illustrates a logical workflow for troubleshooting poor resolution in the chiral HPLC separation of Apremilast enantiomers.
Caption: A logical workflow for troubleshooting poor resolution in chiral HPLC.
References
- 1. Validated LC Method for Determination of Enantiomeric Purity of Apremilast Using Polysaccharide-Type Stationary Phases in Polar Organic Mode | Semantic Scholar [semanticscholar.org]
- 2. researchgate.net [researchgate.net]
- 3. Enantioselective Human Serum Albumin Binding of Apremilast: Liquid Chromatographic, Fluorescence and Molecular Docking Study - PMC [pmc.ncbi.nlm.nih.gov]
- 4. pubs.acs.org [pubs.acs.org]
- 5. pubs.acs.org [pubs.acs.org]
- 6. chromatographyonline.com [chromatographyonline.com]
- 7. tandfonline.com [tandfonline.com]
- 8. tandfonline.com [tandfonline.com]
- 9. Determination of the Enantiomer of Apremilast and Its Intermediate by NP-HPLC [cjph.com.cn]
- 10. Comparative Chiral Separation of Thalidomide Class of Drugs Using Polysaccharide-Type Stationary Phases with Emphasis on Elution Order and Hysteresis in Polar Organic Mode - PMC [pmc.ncbi.nlm.nih.gov]
Technical Support Center: (R)-Apremilast Stability and Degradation
This technical support center provides guidance for researchers, scientists, and drug development professionals on the stability and degradation pathways of (R)-Apremilast in solution. The information presented here is primarily based on studies of Apremilast, the racemic mixture, and should be considered as a strong indicator for the behavior of the (R)-enantiomer.
Frequently Asked Questions (FAQs)
Q1: What are the primary factors that affect the stability of this compound in solution?
A1: The stability of Apremilast in solution is significantly influenced by pH, temperature, and the presence of oxidizing agents. It is particularly susceptible to degradation under alkaline, acidic, and oxidative stress conditions. It also shows some sensitivity to photolytic and thermal stress.
Q2: What are the major degradation products of this compound observed during forced degradation studies?
A2: Forced degradation studies of Apremilast have identified several degradation products. The primary degradation pathway involves the hydrolysis of the phthalimide (B116566) ring and the amide bond. Key degradation products include those resulting from the opening of the phthalimide ring and cleavage of the amide linkage.
Q3: Are there any recommended storage conditions for this compound solutions to minimize degradation?
A3: To minimize degradation, this compound solutions should be protected from light and stored at refrigerated temperatures (2-8 °C). It is also advisable to maintain the pH of the solution close to neutral, as both acidic and alkaline conditions have been shown to accelerate degradation.
Troubleshooting Guide
Issue: Unexpected peaks are observed during HPLC analysis of an this compound sample.
-
Possible Cause 1: Degradation due to improper storage.
-
Troubleshooting Step: Review the storage conditions of your solution. Was it exposed to light, elevated temperatures, or non-neutral pH for an extended period?
-
Recommendation: Prepare a fresh solution and ensure it is stored under recommended conditions (protected from light, refrigerated, and at a neutral pH). Analyze this fresh sample to see if the unexpected peaks persist.
-
-
Possible Cause 2: Inherent instability in the chosen solvent or formulation.
-
Troubleshooting Step: The solvent system itself might be promoting degradation.
-
Recommendation: Evaluate the compatibility of this compound with your chosen solvent or formulation excipients. Consider using a more stable, buffered solvent system. A pre-formulation study to assess compatibility is highly recommended.
-
-
Possible Cause 3: Contamination of the sample or mobile phase.
-
Troubleshooting Step: Ensure that all glassware is scrupulously clean and that the solvents used for the mobile phase are of high purity and have been properly degassed.
-
Recommendation: Prepare fresh mobile phase and re-run the analysis. If the issue persists, consider potential contamination of the this compound stock material.
-
Quantitative Data Summary
The following tables summarize the quantitative data from forced degradation studies on Apremilast. This data provides insights into the extent of degradation under various stress conditions.
Table 1: Summary of Apremilast Degradation under Various Stress Conditions
| Stress Condition | Reagent/Details | Time | Temperature | Degradation (%) | Number of Degradants | Reference |
| Acid Hydrolysis | 0.1 N HCl | 24 h | 80 °C | 12.5% | 2 | |
| Base Hydrolysis | 0.1 N NaOH | 2 h | 80 °C | 18.2% | 1 | |
| Oxidative | 30% H₂O₂ | 24 h | 80 °C | 15.8% | 1 | |
| Thermal | - | 48 h | 80 °C | 8.5% | 1 | |
| Photolytic | UV light | 7 days | Ambient | 6.5% | 1 |
Experimental Protocols
Below are detailed methodologies for key experiments related to the stability testing of Apremilast.
1. Forced Degradation Study Protocol
This protocol outlines the conditions used to intentionally degrade Apremilast to identify potential degradation products and pathways.
-
Objective: To investigate the stability of Apremilast under various stress conditions as per ICH guidelines.
-
Methodology:
-
Preparation of Stock Solution: Prepare a stock solution of Apremilast in a suitable solvent (e.g., methanol (B129727) or acetonitrile).
-
Acid Degradation: Mix the stock solution with 0.1 N HCl and heat at 80°C for 24 hours.
-
Base Degradation: Mix the stock solution with 0.1 N NaOH and heat at 80°C for 2 hours.
-
Oxidative Degradation: Treat the stock solution with 30% H₂O₂ and heat at 80°C for 24 hours.
-
Thermal Degradation: Heat the solid drug or solution at 80°C for 48 hours.
-
Photolytic Degradation: Expose the solution to UV light for 7 days.
-
Analysis: Analyze the stressed samples using a stability-indicating HPLC method.
-
2. Stability-Indicating HPLC Method
-
Objective: To develop a validated HPLC method capable of separating Apremilast from its degradation products.
-
Instrumentation: A standard HPLC system with a UV detector.
-
Chromatographic Conditions:
-
Column: A C18 column (e.g., Inertsil ODS, 250 mm x 4.6 mm, 5 µm).
-
Mobile Phase: A gradient mixture of acetonitrile (B52724) and a buffer (e.g., 0.1% orthophosphoric acid in water).
-
Flow Rate: 1.0 mL/min.
-
Detection Wavelength: 230 nm.
-
Injection Volume: 20 µL.
-
Visualizations
Diagram 1: General Workflow for Forced Degradation Study
A generalized workflow for conducting forced degradation studies.
Diagram 2: Primary Degradation Pathways of Apremilast
preventing racemization of (R)-Apremilast during storage and handling
This technical support center provides researchers, scientists, and drug development professionals with comprehensive guidance on preventing the racemization of (R)-Apremilast during storage and handling.
Frequently Asked Questions (FAQs)
Q1: What is racemization and why is it a concern for this compound?
A: Racemization is the process where an enantiomerically pure substance, such as this compound, converts into a mixture of both enantiomers ((R)- and (S)-Apremilast). In pharmaceutical development, each enantiomer of a chiral drug can have different pharmacological and toxicological profiles. Therefore, maintaining the enantiomeric purity of this compound is critical to ensure its safety and efficacy.
Q2: How stable is this compound to racemization under normal storage conditions?
A: this compound is structurally designed to be more stable against racemization compared to earlier thalidomide (B1683933) analogs. Unlike thalidomide, Apremilast (B1683926) lacks an acidic hydrogen atom at its chiral center, which significantly reduces its tendency to racemize, especially under physiological conditions. However, extreme conditions can still potentially lead to degradation and should be avoided.
Q3: What are the primary factors that can induce racemization or degradation of this compound?
A: Based on forced degradation studies, the primary factors that can affect the stability of Apremilast include:
-
pH: Apremilast shows degradation in both acidic and alkaline conditions.[1][2][3] Extreme pH values should be avoided during storage and in solution.
-
Temperature: Elevated temperatures can accelerate chemical degradation.[4]
-
Oxidation: Oxidative conditions can lead to the formation of degradation products.[1][3]
-
Light: Photolytic degradation can occur upon exposure to light.[1][3][4]
While these studies focus on general degradation, these conditions are also conducive to racemization in many chiral compounds and should be carefully controlled.
Q4: What are the recommended storage conditions for this compound?
A: To minimize the risk of degradation and potential racemization, this compound should be stored under controlled conditions. The following are general recommendations for storing active pharmaceutical ingredients (APIs):
| Parameter | Recommendation |
| Temperature | Controlled room temperature (20-25°C) or as specified by the supplier. Avoid excessive heat. |
| Humidity | Store in a dry environment. The use of desiccants is recommended if not stored in a controlled humidity environment. |
| Light | Protect from light by storing in amber vials or light-resistant containers. |
| Atmosphere | For long-term storage, consider storing under an inert atmosphere (e.g., nitrogen or argon) to prevent oxidation. |
Q5: Which solvents are suitable for dissolving and storing this compound?
A: The choice of solvent is critical for maintaining the stability of this compound in solution. Based on solubility and stability studies, the following can be considered:
| Solvent | Solubility | Stability |
| Acetonitrile (B52724) | Freely soluble | Stable for at least six hours at room temperature. |
| DMSO | Soluble | Data on long-term stability in DMSO is limited; prepare fresh solutions. |
| Methanol | Slightly soluble | May be suitable for short-term use; assess stability for longer durations. |
| Water | Practically insoluble | Not a suitable solvent for preparing stock solutions. |
It is always recommended to prepare solutions fresh and to conduct a preliminary stability assessment in the chosen solvent system under your specific experimental conditions.
Troubleshooting Guide
This guide addresses specific issues that may arise during the handling and storage of this compound.
Problem 1: Observed a decrease in enantiomeric purity in a stored sample.
| Potential Cause | Troubleshooting Step |
| Improper Storage Temperature | Verify the storage temperature records. Ensure the sample was consistently stored at the recommended temperature. Future samples should be stored in a temperature-monitored environment. |
| Exposure to Light | Check if the storage container was light-resistant. If not, transfer future samples to amber vials or wrap containers in aluminum foil. |
| Inappropriate Solvent | If the sample was in solution, the solvent may have contributed to racemization. Prepare fresh solutions for analysis. For storage of solutions, use a solvent in which the stability of Apremilast has been established (e.g., acetonitrile for short-term). |
| pH of the Solution | If the sample was in a buffered solution, the pH may have been outside the optimal range. Measure the pH of the solution. Adjust the pH to a neutral range if compatible with the experimental protocol. |
| Contamination | The sample may have been contaminated with an acidic or basic substance. Use high-purity solvents and clean glassware for all manipulations. |
Problem 2: Inconsistent results in analytical assays for enantiomeric purity.
| Potential Cause | Troubleshooting Step |
| Analytical Method Not Optimized | Review the analytical method parameters (e.g., column, mobile phase, temperature). Ensure the method is validated for the specific purpose of quantifying the (S)-enantiomer in an this compound sample. |
| On-column Racemization | Racemization can sometimes occur on the chromatographic column, especially at elevated temperatures. Try running the analysis at a lower temperature to see if the results change. |
| Sample Preparation Issues | The sample preparation procedure may be inducing racemization. Evaluate each step of the sample preparation for harsh conditions (e.g., high temperature, extreme pH). |
Experimental Protocols
Protocol 1: Chiral Stability Testing of this compound
This protocol outlines a forced degradation study to assess the chiral stability of this compound under various stress conditions.
1. Materials:
- This compound
- (S)-Apremilast reference standard
- HPLC grade solvents (acetonitrile, methanol, water)
- Acids (e.g., 0.1 M HCl)
- Bases (e.g., 0.1 M NaOH)
- Oxidizing agent (e.g., 3% H₂O₂)
- pH meter
- HPLC system with a chiral column (e.g., Chiralpak IA)
- Photostability chamber
- Oven
2. Procedure:
- Acid Hydrolysis: Dissolve this compound in 0.1 M HCl and keep at 60°C for 24 hours.
- Base Hydrolysis: Dissolve this compound in 0.1 M NaOH and keep at room temperature for 2 hours.
- Oxidative Degradation: Dissolve this compound in 3% H₂O₂ and keep at room temperature for 24 hours.
- Thermal Degradation: Keep solid this compound in an oven at 105°C for 7 days.
- Photolytic Degradation: Expose solid this compound to light providing an overall illumination of not less than 1.2 million lux hours and an integrated near-ultraviolet energy of not less than 200 watt-hours/square meter.
- Sample Analysis: At specified time points, withdraw samples, neutralize if necessary, and dilute with the mobile phase to a suitable concentration. Analyze by a validated chiral HPLC method to determine the percentage of the (S)-enantiomer formed.
Protocol 2: Analytical Method for Enantiomeric Purity
This is an example of a chiral HPLC method for determining the enantiomeric purity of this compound. Method optimization may be required based on the specific instrumentation and column used.
| Parameter | Condition |
| Instrument | HPLC with UV detector |
| Column | Chiralpak IA (or equivalent polysaccharide-based chiral stationary phase) |
| Mobile Phase | Isocratic mixture of n-hexane, ethanol, and diethylamine |
| Flow Rate | 1.0 mL/min |
| Column Temperature | 25°C |
| Detection Wavelength | 230 nm |
| Injection Volume | 10 µL |
| Sample Preparation | Dissolve the this compound sample in the mobile phase to a concentration of approximately 1 mg/mL. |
Visualizations
References
- 1. SOP for Assessing the Stability of Chiral Drugs – StabilityStudies.in [stabilitystudies.in]
- 2. researchgate.net [researchgate.net]
- 3. ijrpb.com [ijrpb.com]
- 4. Solubility and thermodynamics of apremilast in different mono solvents: Determination, correlation and molecular interactions - PubMed [pubmed.ncbi.nlm.nih.gov]
Navigating the Scale-Up of (R)-Apremilast: A Technical Support Guide
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals encountering challenges in the large-scale production of (R)-Apremilast. The information is designed to offer practical solutions to common issues faced during chemical synthesis, purification, and formulation.
Frequently Asked Questions (FAQs)
1. What are the primary challenges when scaling up the synthesis of this compound?
Scaling up the synthesis of this compound from laboratory to industrial production presents several key challenges. These include maintaining process consistency and reproducibility, ensuring regulatory compliance with Good Manufacturing Practices (GMP), managing costs associated with larger equipment and facilities, and facilitating a smooth technology transfer from research and development to manufacturing teams.[1][2] In the context of Apremilast (B1683926) specifically, challenges in the traditional batch process include long reaction times, poor solubility of starting materials and intermediates, and the generation of significant solvent waste.[3][4]
2. How can polymorphic form be controlled during the scale-up of Apremilast crystallization?
Controlling polymorphism is critical as different crystalline forms of Apremilast can exhibit varying physical properties, such as solubility and stability, which can impact the drug's bioavailability.[5][6][7] The choice of solvent, temperature, and the mode of crystallization are crucial factors in obtaining a specific and stable polymorph.[5][6] During scale-up, it is essential to have a thorough understanding of the polymorphic landscape of Apremilast to prevent unexpected transformations that could affect the final product's quality and efficacy.[7][8]
3. What are the main difficulties in the chiral separation of Apremilast enantiomers on a large scale?
The primary challenge in the large-scale chiral separation of Apremilast is efficiently isolating the desired (R)-enantiomer from the (S)-enantiomer. While analytical methods like High-Performance Liquid Chromatography (HPLC) and Capillary Electrophoresis (CE) have been developed for enantioseparation, scaling these methods to a preparative level can be complex and costly.[9][10][11][12] Issues such as maintaining resolution, optimizing mobile phases for large columns, and the cost of chiral stationary phases are significant considerations for industrial-scale production.[12]
4. Are there more efficient manufacturing processes for large-scale Apremilast production?
Yes, continuous manufacturing (CM) has emerged as a more efficient alternative to traditional batch processing for Apremilast synthesis.[3][4][13] A key advantage of CM is the use of a plug-flow reactor (PFR) which allows for higher reaction temperatures, significantly reducing reaction times from over 18 hours in a batch process to as little as 30 minutes in a flow system.[3][4] This intensified process also addresses solubility issues by using dimethyl sulfoxide (B87167) (DMSO) instead of tetrahydrofuran (B95107) (THF) and reduces the number of unit operations, leading to a smaller manufacturing footprint and less solvent waste.[3][4]
Troubleshooting Guides
Issue 1: Inconsistent Yields and Impurity Profiles During Synthesis Scale-Up
Possible Cause: Non-linear effects of scaling up chemical reactions, where factors like mixing efficiency, heat transfer, and mass transfer differ significantly between small and large reactors.[1][14] This can lead to poor product selectivity and an increase in impurities.[14]
Troubleshooting Steps:
-
Process Understanding: Conduct a thorough investigation of the chemical reactions at the lab scale using Design of Experiments (DoE) to identify critical process parameters (CPPs) such as time, temperature, and mixing speed.[2][14]
-
Simulation: Utilize simulation software to predict the effects of changes in mass transfer, heat transfer, and mixing at a larger scale.[14]
-
Process Analytical Technology (PAT): Implement PAT to monitor CPPs in real-time during the scaled-up production, allowing for early detection of deviations.[1][2]
-
Reactor Design: Ensure that the geometry and agitation of the manufacturing-scale reactor mimic the conditions of the lab-scale reactor as closely as possible.
Issue 2: Undesired Polymorph Formation During Crystallization
Possible Cause: Variations in crystallization conditions such as solvent composition, temperature profile, and agitation rate during scale-up can lead to the formation of metastable or undesired polymorphs.[5][6]
Troubleshooting Steps:
-
Polymorph Screening: Perform a comprehensive polymorph screen early in development to identify all possible crystalline forms and their thermodynamic stability relationships.[7][8]
-
Controlled Crystallization: Develop a robust crystallization process with well-defined parameters for cooling rate, anti-solvent addition rate, and agitation.
-
Seeding: Implement a seeding strategy using crystals of the desired polymorph to direct the crystallization process and ensure consistency.
-
In-process Controls: Utilize in-process analytical techniques, such as powder X-ray diffraction (PXRD), to monitor the polymorphic form of the isolated solid.
Data Presentation
Table 1: Comparison of Batch vs. Continuous Manufacturing for Apremilast Synthesis
| Parameter | Traditional Batch Process | Intensified Continuous Manufacturing (CM) Process |
| Reaction Time | > 18 hours | 30 minutes |
| Primary Solvent | Tetrahydrofuran (THF) | Dimethyl Sulfoxide (DMSO) |
| Key Technology | Batch Reactor | Plug-Flow Reactor (PFR) |
| Reaction Temperature | Lower Temperature | 130 °C |
| Number of Unit Operations | 9 | 3 |
| Key Advantage | Established methodology | Significant reduction in time and waste, smaller footprint |
Source: Information synthesized from[3][4]
Experimental Protocols
Protocol 1: Chiral Separation of Apremilast Enantiomers by HPLC
This protocol provides a general methodology for the analytical separation of Apremilast enantiomers. For preparative scale-up, significant optimization of column size, flow rate, and loading would be required.
-
Column: Polysaccharide-based chiral stationary phase (e.g., Lux Amylose-1).[11]
-
Mobile Phase: 0.15% diethylamine (B46881) in methanol.[11]
-
Flow Rate: 1.0 mL/min (for analytical scale).
-
Detection: UV at a suitable wavelength.
-
Sample Preparation: Dissolve Apremilast racemate in the mobile phase.
-
Procedure:
-
Equilibrate the column with the mobile phase until a stable baseline is achieved.
-
Inject the sample onto the column.
-
Monitor the elution of the two enantiomers. The (S)-enantiomer is typically the eutomer, and an ideal separation would have the distomer ((R)-enantiomer) eluting first.[11]
-
Visualizations
Caption: Key challenges and solutions in the scale-up of this compound production.
Caption: Workflow for troubleshooting undesired polymorph formation.
References
- 1. Overcoming Challenges in Scale-Up Production [worldpharmatoday.com]
- 2. Pharmaceutical Scale-Up Challenges and How to Overcome Them – Global Center for Pharmaceutical Industry [globalpharmacenter.com]
- 3. pubs.acs.org [pubs.acs.org]
- 4. Item - A Continuous Process for Manufacturing Apremilast. Part I: Process Development and Intensification by Utilizing Flow Chemistry Principles - American Chemical Society - Figshare [acs.figshare.com]
- 5. US10377712B2 - Process for preparation of apremilast and novel polymorphs thereof - Google Patents [patents.google.com]
- 6. US20180230097A1 - Process for preparation of apremilast and novel polymorphs thereof - Google Patents [patents.google.com]
- 7. international-pharma.com [international-pharma.com]
- 8. cmbe.engr.uga.edu [cmbe.engr.uga.edu]
- 9. Chiral Separation of Apremilast by Capillary Electrophoresis Using Succinyl-β-Cyclodextrin-Reversal of Enantiomer Elution Order by Cationic Capillary Coating - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. mdpi.com [mdpi.com]
- 11. researchgate.net [researchgate.net]
- 12. Large scale chiral chromatography for the separation of an enantiomer to accelerate drug development - PubMed [pubmed.ncbi.nlm.nih.gov]
- 13. pubs.acs.org [pubs.acs.org]
- 14. neulandlabs.com [neulandlabs.com]
resolving analytical artifacts in (R)-Apremilast quantification
Welcome to the technical support center for the analytical quantification of (R)-Apremilast. This resource provides researchers, scientists, and drug development professionals with comprehensive troubleshooting guides and frequently asked questions (FAQs) to address common challenges encountered during experimental analysis.
Frequently Asked Questions (FAQs)
Q1: What is the most common analytical technique for quantifying this compound and its enantiomer, (S)-Apremilast?
A1: The most prevalent technique is chiral High-Performance Liquid Chromatography (HPLC), often coupled with UV or mass spectrometry (MS) detection. Chiral HPLC is essential for separating and individually quantifying the (R) and (S) enantiomers of Apremilast (B1683926). Polysaccharide-based chiral stationary phases (CSPs) are frequently used for this purpose.
Q2: Why is chiral separation critical in Apremilast analysis?
A2: Apremilast is a chiral molecule, with the (S)-enantiomer being the therapeutically active form. The (R)-enantiomer is considered a chiral impurity. Regulatory guidelines require the accurate quantification of both enantiomers to ensure the safety and efficacy of the drug product. Therefore, a stereospecific analytical method is necessary.
Q3: What are the key considerations for sample preparation when analyzing this compound in biological matrices like plasma?
A3: Effective sample preparation is crucial to minimize matrix effects and ensure accurate quantification. Common techniques include protein precipitation, liquid-liquid extraction (LLE), and solid-phase extraction (SPE). The choice of method depends on the desired sensitivity and the complexity of the matrix. A simple one-step deproteinization with acetonitrile (B52724) is a frequently used method for plasma samples.[1]
Q4: Can adduct ion formation in LC-MS/MS affect this compound quantification?
A4: Yes, the formation of adduct ions (e.g., sodium or ammonium (B1175870) adducts) in positive ionization mode can complicate quantification.[2] To avoid this, using electrospray ionization (ESI) in negative mode can be an effective alternative approach for the LC-MS/MS analysis of Apremilast.[2]
Troubleshooting Guides
This section provides solutions to specific analytical artifacts you may encounter during this compound quantification.
Issue 1: Poor Enantiomeric Resolution in Chiral HPLC
Symptoms:
-
Overlapping peaks for this compound and (S)-Apremilast.
-
Resolution value (Rs) below the desired level (typically >1.5).
Potential Causes and Solutions:
| Potential Cause | Recommended Solution |
| Inappropriate Chiral Stationary Phase (CSP) | The selection of the CSP is critical for enantioseparation. Polysaccharide-based columns like Chiralpak® IA or Chiralpak® AD have shown good results for Apremilast enantiomers.[3] If resolution is poor, consider screening different types of chiral columns. |
| Suboptimal Mobile Phase Composition | The composition of the mobile phase, including the organic modifier and any additives, significantly impacts enantioselectivity.[4] For polar organic mode, varying the ratio of solvents like methanol (B129727) and acetonitrile can improve resolution.[5] Adding a small amount of an acidic or basic modifier can also enhance peak shape and resolution. |
| Incorrect Column Temperature | Temperature affects the thermodynamics of the chiral recognition process.[6] It's advisable to investigate a range of column temperatures (e.g., 15-40°C) to find the optimal condition for enantioseparation. Lower temperatures often lead to better resolution but longer run times. |
Issue 2: Peak Tailing or Fronting
Symptoms:
-
Asymmetrical peaks with a tailing or fronting factor outside the acceptable range (typically 0.8-1.5).
Potential Causes and Solutions:
| Potential Cause | Recommended Solution |
| Secondary Interactions with Stationary Phase | Unwanted interactions between the analyte and residual silanols on the silica-based column can cause peak tailing. Using a mobile phase with an appropriate pH and ionic strength can help minimize these interactions. Adding a competitive amine, like diethylamine, to the mobile phase can also improve peak shape. |
| Column Overload | Injecting too much sample can lead to peak distortion.[7] Try reducing the injection volume or the concentration of the sample. |
| Incompatible Sample Solvent | If the sample solvent is significantly stronger than the mobile phase, it can cause peak distortion.[7] Whenever possible, dissolve the sample in the initial mobile phase. |
Issue 3: Inconsistent Quantification Results (Poor Precision)
Symptoms:
-
High relative standard deviation (%RSD) in replicate injections.
-
Poor reproducibility between analytical runs.
Potential Causes and Solutions:
| Potential Cause | Recommended Solution |
| Sample Instability | Apremilast may be unstable under certain conditions. Ensure that samples are stored properly (e.g., at low temperatures) and analyze them within their stability window. Perform stability studies to determine the acceptable storage duration and conditions. |
| Inconsistent Sample Preparation | Variability in sample preparation, especially manual steps like liquid-liquid extraction, can introduce errors. Ensure consistent and precise execution of the sample preparation protocol. Consider using automated systems for higher precision. |
| Instrumental Issues | Fluctuations in pump performance, injector variability, or detector instability can lead to inconsistent results. Perform regular instrument maintenance and system suitability tests to ensure the system is performing optimally. |
Issue 4: Suspected Matrix Effects in LC-MS/MS
Symptoms:
-
Ion suppression or enhancement, leading to inaccurate quantification.
-
Poor reproducibility of results in biological samples compared to standards in neat solution.
Potential Causes and Solutions:
| Potential Cause | Recommended Solution |
| Co-elution of Endogenous Matrix Components | Phospholipids and other components from biological matrices can co-elute with this compound and interfere with ionization.[8] To mitigate this, improve the chromatographic separation to resolve the analyte from interfering components. Additionally, more effective sample cleanup techniques like solid-phase extraction (SPE) or phospholipid removal plates can be employed. |
| Inappropriate Internal Standard (IS) | An ideal internal standard should co-elute with the analyte and experience similar matrix effects. A stable isotope-labeled version of Apremilast is the best choice for an IS to compensate for matrix effects. |
| Method of Ionization | The choice of ionization source and its settings can influence the extent of matrix effects. Experiment with different ionization modes (e.g., ESI negative mode) and optimize source parameters to minimize matrix interference.[2] |
Experimental Protocols and Data
Chiral HPLC Method for this compound Quantification
This protocol is a representative example for the enantiomeric separation of Apremilast.
Experimental Workflow:
Caption: A typical experimental workflow for the chiral HPLC analysis of Apremilast.
Chromatographic Conditions:
| Parameter | Condition |
| Column | Chiralpak IA (or similar polysaccharide-based CSP) |
| Mobile Phase | Methanol/Acetonitrile (e.g., 80/20 v/v) |
| Flow Rate | 0.7 mL/min |
| Column Temperature | 25°C |
| Detection Wavelength | 230 nm |
| Injection Volume | 10 µL |
Quantitative Data Summary from a Validated Method:
| Parameter | Result |
| Linearity Range | 0.1 - 10 µg/mL |
| Correlation Coefficient (r²) | > 0.999 |
| Precision (%RSD) | < 2% |
| Accuracy (% Recovery) | 98 - 102% |
| Resolution (Rs) between enantiomers | > 2.0 |
Note: These values are illustrative and may vary depending on the specific method and instrumentation.
Signaling Pathway and Troubleshooting Logic
Apremilast Mechanism of Action
Apremilast is an inhibitor of phosphodiesterase 4 (PDE4), an enzyme that degrades cyclic adenosine (B11128) monophosphate (cAMP). By inhibiting PDE4, Apremilast increases intracellular cAMP levels, which in turn modulates the expression of various pro-inflammatory and anti-inflammatory cytokines.
Caption: Apremilast inhibits PDE4, leading to an increase in cAMP and modulation of inflammatory responses.[9][10]
Troubleshooting Logic for Analytical Artifacts
When encountering an analytical artifact, a systematic approach is key to identifying and resolving the issue.
Caption: A logical workflow for systematically troubleshooting analytical artifacts.
References
- 1. Determination of Apremilast in Rat Plasma by UPLC-MS-MS and Its Application to a Pharmacokinetic Study - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Determination of apremilast in rat plasma by UPLC-MS/MS in ESI-negative mode to avoid adduct ions formation - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. The effect of mobile phase composition in the enantioseparation of pharmaceutically relevant compounds with polysaccharide-based stationary phases - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. Enantioselective Human Serum Albumin Binding of Apremilast: Liquid Chromatographic, Fluorescence and Molecular Docking Study - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Improving peak shapes in an HPLC method in Aqueous Normal Phase ANP - Tips & Suggestions [mtc-usa.com]
- 8. Assessment of matrix effect in quantitative LC-MS bioanalysis - PMC [pmc.ncbi.nlm.nih.gov]
- 9. researchgate.net [researchgate.net]
- 10. researchgate.net [researchgate.net]
Technical Support Center: Enhancing Sustained Release of (R)-Apremilast Formulations
This technical support center provides researchers, scientists, and drug development professionals with a comprehensive resource for troubleshooting and advancing the development of sustained-release formulations for (R)-Apremilast.
Troubleshooting Guides & FAQs
This section addresses common challenges encountered during the formulation of sustained-release this compound dosage forms.
I. Formulation Development
Q1: My this compound formulation shows low drug loading. How can I improve it?
A1: Low drug loading is a frequent issue, particularly for a BCS Class IV drug like this compound which has low solubility.[1][2] Here are some strategies to enhance drug loading:
-
Polymer Selection: The choice of polymer is critical. For microspheres or nanoparticles, ensure good miscibility between this compound and the polymer. Hydrophobic polymers like PLGA or Ethyl Cellulose can be effective. In solid dispersions, polymers such as HPMCAS-M and Copovidone have been shown to achieve higher drug loading.[3]
-
Solvent System Optimization (for solvent evaporation/emulsion-based methods):
-
Ensure this compound is fully dissolved in the organic solvent phase. Dichloromethane is a commonly used solvent for Apremilast (B1683926).[1][4]
-
The volume of the organic phase can influence encapsulation efficiency. A smaller volume may lead to higher drug concentration and potentially better loading, but this needs to be balanced with processability.
-
-
Process Parameter Optimization:
-
Stirring Speed: In microsphere production via solvent evaporation, the stirring speed of the external phase can affect particle size and drug retention. A moderate stirring speed (e.g., 1500 RPM) has been used effectively.[4]
-
Evaporation Rate: A slower, controlled evaporation of the organic solvent can allow for better entrapment of the drug within the polymer matrix.
-
-
Drug-to-Polymer Ratio: Systematically evaluate different drug-to-polymer ratios. While a higher polymer concentration can sometimes improve entrapment, it may also lead to larger particles and a lower overall drug load percentage. An optimal ratio needs to be determined experimentally. A 1:10 drug-to-polymer ratio has been reported for Apremilast microspheres.[4]
Q2: I am observing a significant initial burst release of this compound from my formulation. What are the potential causes and solutions?
A2: A high initial burst release is often attributed to the drug being adsorbed on the surface of the carrier (e.g., nanoparticles, microspheres).[1] Here’s how to address this:
-
Increase Polymer Concentration: A higher polymer concentration can create a denser matrix, slowing down the initial drug release.
-
Optimize the Formulation Method:
-
Washing Step: For nanoparticles and microspheres, ensure a thorough washing step after production to remove any surface-adsorbed drug.[1]
-
Double Emulsion Technique: For water-soluble drugs, a water-in-oil-in-water (w/o/w) double emulsion can be more effective at encapsulation and reducing burst release. While Apremilast is poorly water-soluble, understanding the principles of encapsulation can be beneficial.
-
-
Choice of Polymer: The type and molecular weight of the polymer can influence the burst release. Higher molecular weight polymers generally lead to a slower release.
-
Particle Size: Smaller particles have a larger surface area-to-volume ratio, which can contribute to a faster initial release. Optimizing for a slightly larger and more uniform particle size might help control the burst effect.
Q3: My solid dispersion of this compound is not stable and shows signs of crystallization over time. How can I prevent this?
A3: The physical stability of amorphous solid dispersions (ASDs) is crucial. Crystallization will negate the solubility enhancement. Here are some preventative measures:
-
Polymer Selection: Use polymers that have strong interactions with the drug molecule, which can inhibit molecular mobility and prevent crystallization. HPMCAS and PVP-based polymers are commonly used for their ability to form stable ASDs.
-
Drug Loading: Do not exceed the miscibility limit of the drug in the polymer. Higher drug loading increases the thermodynamic driving force for crystallization. It is important to optimize, not necessarily maximize, the drug-to-polymer ratio.
-
Manufacturing Process:
-
Rapid Solvent Removal: In solvent evaporation methods, rapid removal of the solvent is key to kinetically trapping the drug in an amorphous state.
-
Sufficiently High Temperature in Melt Extrusion: Ensure the processing temperature is high enough to fully dissolve the drug in the polymer matrix, but not so high as to cause degradation.
-
-
Storage Conditions: Store the ASDs in a low humidity environment, as moisture can act as a plasticizer and increase molecular mobility, leading to crystallization.
II. Characterization and In Vitro Testing
Q4: I am having trouble achieving a consistent and reproducible in vitro release profile for my sustained-release this compound tablets. What factors should I investigate?
A4: Inconsistent release profiles can stem from several factors related to both the formulation and the testing methodology:
-
Formulation Variables:
-
Polymer Concentration: The concentration of the release-controlling polymer (e.g., HPMC) is a critical factor. Higher concentrations will generally lead to a slower and more prolonged release.
-
Excipient Effects: Other excipients in the tablet can influence the hydration of the matrix and the diffusion of the drug.
-
Tablet Hardness: The compression force used during tableting affects the porosity of the matrix. A harder tablet will have a denser matrix and slower drug release.
-
-
Dissolution Test Method Parameters:
-
Dissolution Medium: For a poorly soluble drug like this compound, the use of a surfactant (e.g., Sodium Lauryl Sulfate - SLS) in the dissolution medium is often necessary to ensure sink conditions. A common medium is phosphate (B84403) buffer (pH 6.8) with 0.15% to 2% SLS.[5]
-
Apparatus and Agitation Speed: USP Apparatus 2 (paddle) at 50-75 rpm is commonly used. Ensure the agitation speed is consistent and does not cause coning of the tablet at the bottom of the vessel.
-
Sampling: Ensure that sampling is done from a consistent location in the dissolution vessel and that the volume is replaced with fresh medium to maintain a constant volume.
-
Q5: What are the key characterization techniques I should use for my this compound sustained-release formulation?
A5: A thorough characterization is essential to ensure the quality and performance of your formulation. Key techniques include:
-
Particle Size and Zeta Potential (for nanoparticles/microspheres): Dynamic Light Scattering (DLS) is used to determine the particle size distribution and Polydispersity Index (PDI).[1] A PDI below 0.5 is generally considered acceptable.[6] Zeta potential measurement helps to assess the surface charge and predict the physical stability of the dispersion.
-
Entrapment Efficiency and Drug Loading: This is crucial for determining the amount of drug successfully encapsulated. It is typically determined by dissolving a known amount of the formulation and quantifying the drug content using a validated analytical method like HPLC or UV-Vis spectrophotometry.
-
Solid-State Characterization (especially for solid dispersions):
-
Differential Scanning Calorimetry (DSC): To determine the physical state of the drug (crystalline or amorphous) within the polymer matrix.
-
X-Ray Powder Diffraction (XRPD): To confirm the amorphous nature of the drug in the solid dispersion.
-
Fourier-Transform Infrared Spectroscopy (FTIR): To investigate potential interactions between the drug and the polymer.
-
-
In Vitro Drug Release: As discussed in the previous question, this is a critical test to assess the sustained-release performance of the formulation.
Data Presentation
The following tables summarize quantitative data from various studies on sustained-release formulations of Apremilast.
Table 1: Formulation and Characterization of Apremilast-Loaded PLGA Nanoparticles
| Formulation Code | PLGA (mg) | Particle Size (nm) | PDI | Entrapment Efficiency (%) | Drug Loading (%) |
| F1 | 50 | 281.9 ± 5.2 | 0.451 | 39.5 ± 2.8 | 1.3 ± 0.2 |
| F2 | 100 | 295.4 ± 7.1 | 0.389 | 52.3 ± 3.1 | 1.6 ± 0.1 |
| F3 | 150 | 307.3 ± 8.5 | 0.317 | 61.1 ± 1.9 | 1.9 ± 0.1 |
Data adapted from a study on Apremilast-loaded PLGA nanoparticles prepared by a single emulsion and evaporation method.[1]
Table 2: Formulation and Characterization of Apremilast Sustained-Release Microspheres
| Formulation Code | Drug:Polymer Ratio (Eudragit RL 100) | % Yield | Drug Content (%) | Cumulative Drug Release (%) at 12 hours |
| F5 | 1:10 | 91.50 | 88.72 | 81.52 |
Data from a study on Apremilast microspheres prepared by the solvent evaporation method.[4]
Table 3: In Vitro Drug Release of Apremilast from a Sustained-Release Nanoparticle Formulation (F3)
| Time (hours) | Cumulative Drug Release (%) |
| 1 | 35.2 |
| 2 | 48.9 |
| 4 | 61.5 |
| 6 | 67.8 |
| 12 | 75.3 |
| 24 | 86.1 |
| 48 | 94.7 |
In vitro release profile of an optimized Apremilast-loaded PLGA nanoparticle formulation in phosphate buffer (pH 6.8).[1]
Experimental Protocols
Protocol 1: Preparation of this compound Loaded PLGA Nanoparticles by Single Emulsion-Solvent Evaporation Method
Materials:
-
This compound
-
Poly(D,L-lactide-co-glycolide) (PLGA)
-
Dichloromethane (DCM)
-
Polyvinyl alcohol (PVA)
-
Deionized water
Procedure:
-
Organic Phase Preparation: Dissolve a specific amount of PLGA (e.g., 50-150 mg) and this compound (e.g., 10 mg) in 5 mL of DCM.[1]
-
Aqueous Phase Preparation: Prepare a 0.5% w/v solution of PVA in deionized water.
-
Emulsification: Add the organic phase to the aqueous phase and sonicate using a probe sonicator for 3 minutes at 60% voltage efficiency at 25°C to form an oil-in-water (o/w) emulsion.[1]
-
Solvent Evaporation: Evaporate the DCM from the emulsion under reduced pressure at 40°C.[1]
-
Nanoparticle Collection: Separate the formed nanoparticles from the aqueous phase by high-speed centrifugation (e.g., 16,000 rpm for 20 minutes).[1]
-
Washing: Wash the collected nanoparticles with cold distilled water three times to remove excess PVA and un-encapsulated drug.
-
Lyophilization: Freeze-dry the washed nanoparticles to obtain a fine powder.
Protocol 2: Preparation of this compound Solid Dispersion by Solvent Evaporation Method
Materials:
-
This compound
-
Polymer (e.g., HPMCAS-M, Copovidone)
-
Suitable solvent (e.g., methanol, ethanol)
Procedure:
-
Dissolution: Dissolve both this compound and the chosen polymer in a common solvent. For example, dissolve 50 mg of Apremilast and 50 mg of Povidone K30 in 800 µL of methanol.[7]
-
Solvent Evaporation: Evaporate the solvent under vacuum at a controlled temperature (e.g., 60°C).[7]
-
Drying: Further dry the resulting solid mass in a vacuum oven to remove any residual solvent.
-
Sizing: Grind the dried solid dispersion and pass it through a sieve of appropriate mesh size to obtain a uniform powder.
Protocol 3: In Vitro Dissolution Testing of this compound Sustained-Release Formulations
Apparatus:
-
USP Dissolution Apparatus 2 (Paddle) or Apparatus 1 (Basket)
Dissolution Medium:
-
900 mL of phosphate buffer (pH 6.8) containing an appropriate concentration of SLS (e.g., 0.15% - 2%) to maintain sink conditions.
Procedure:
-
Apparatus Setup: Set up the dissolution apparatus according to USP guidelines. Maintain the temperature of the dissolution medium at 37 ± 0.5°C.
-
Sample Introduction: Place one unit of the this compound sustained-release formulation (e.g., tablet, capsule containing microspheres) into each dissolution vessel.
-
Operation: Start the apparatus at a specified rotation speed (e.g., 50 or 75 rpm).
-
Sampling: At predetermined time intervals (e.g., 1, 2, 4, 6, 8, 12, 24 hours), withdraw an aliquot of the dissolution medium (e.g., 5 mL).
-
Medium Replacement: Immediately replace the withdrawn volume with an equal volume of fresh, pre-warmed dissolution medium.
-
Sample Analysis: Filter the samples and analyze the concentration of this compound using a validated analytical method, such as UV-Vis spectrophotometry at approximately 230 nm or HPLC.[5][6][8]
-
Calculation: Calculate the cumulative percentage of drug released at each time point, correcting for the drug removed during previous sampling.
Visualizations
This compound Mechanism of Action
This compound is a phosphodiesterase 4 (PDE4) inhibitor. By inhibiting PDE4, it prevents the degradation of cyclic adenosine (B11128) monophosphate (cAMP), leading to an increase in intracellular cAMP levels. This, in turn, modulates the expression of various pro-inflammatory and anti-inflammatory cytokines.
Caption: this compound inhibits PDE4, increasing cAMP levels and modulating inflammatory responses.
Experimental Workflow for Nanoparticle Formulation
This diagram outlines the key steps in the development and characterization of this compound loaded nanoparticles using the solvent evaporation method.
Caption: Workflow for the formulation and characterization of this compound nanoparticles.
Troubleshooting Logic for Burst Release
This diagram illustrates a logical approach to troubleshooting high initial burst release in sustained-release formulations.
Caption: A logical guide to troubleshooting high initial burst release in formulations.
References
- 1. Preparation of sustained release apremilast-loaded PLGA nanoparticles: in vitro characterization and in vivo pharmacokinetic study in rats - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Self-Nanoemulsifying Drug Delivery System (SNEDDS) of Apremilast: In Vitro Evaluation and Pharmacokinetics Studies - PMC [pmc.ncbi.nlm.nih.gov]
- 3. DSpace [scholarshare.temple.edu]
- 4. globalresearchonline.net [globalresearchonline.net]
- 5. Fabrication and characterization of apremilast-loaded zinc oxide-mesoporous silica nanoparticles for psoriasis treatment - PMC [pmc.ncbi.nlm.nih.gov]
- 6. rjptonline.org [rjptonline.org]
- 7. Solid dispersion of amorphous apremilast and preparation method of solid dispersion - Eureka | Patsnap [eureka.patsnap.com]
- 8. ymerdigital.com [ymerdigital.com]
Technical Support Center: Optimization of (R)-Apremilast Preparation
Welcome to the technical support center for the synthesis of Apremilast (B1683926). This resource provides troubleshooting guidance and frequently asked questions to assist researchers, scientists, and drug development professionals in optimizing the reaction conditions for the preparation of the chiral active pharmaceutical ingredient. While the therapeutically active form is (S)-Apremilast, the principles and troubleshooting for controlling stereochemistry are relevant to the synthesis of either enantiomer.
Frequently Asked Questions (FAQs)
Q1: What are the most common synthetic strategies for preparing enantiomerically enriched Apremilast?
A1: Several successful strategies have been employed for the asymmetric synthesis of Apremilast. The primary approaches include:
-
Chiral Auxiliary-Mediated Synthesis: This method utilizes a chiral auxiliary, such as Ellman's sulfinamide, to direct the stereoselective addition of a nucleophile to an imine. The auxiliary is later removed to yield the desired chiral amine intermediate.[1]
-
Catalytic Asymmetric Hydrogenation: This technique involves the enantioselective reduction of a prochiral enamine or ketone intermediate using a chiral metal catalyst, such as a rhodium or ruthenium complex with a chiral ligand.[2]
-
Chemoenzymatic Synthesis: This approach uses enzymes, like ketoreductases or lipases, for the stereoselective reduction of a ketone intermediate or for the kinetic resolution of a racemic mixture.[3][4]
-
Kinetic Resolution: This method involves the separation of a racemic mixture of a key intermediate by reacting it with a chiral resolving agent, such as N-acetyl-L-leucine.[3][5]
Q2: How can I improve the enantiomeric excess (ee) of my final product?
A2: Improving the enantiomeric excess is a critical aspect of Apremilast synthesis. Here are several strategies:
-
Optimization of Chiral Catalyst/Auxiliary: The choice and loading of the chiral catalyst or auxiliary are paramount. Screening different chiral ligands or auxiliaries can significantly impact stereoselectivity.
-
Solvent and Temperature Effects: The reaction solvent and temperature can have a profound effect on the transition state energies of the diastereomeric pathways, thereby influencing the enantioselectivity. Aprotic polar solvents like acetonitrile (B52724) are often used.[6] Lowering the reaction temperature, for instance to -78 °C in auxiliary-mediated additions, can enhance stereoselectivity.[1]
-
Recrystallization: The enantiomeric excess of the final Apremilast product can often be significantly upgraded through recrystallization from a suitable solvent system, such as ethanol (B145695) or an acetone/ethanol mixture.[1][7]
-
Additive Screening: In some reactions, the addition of Lewis acids or other additives can enhance stereoselectivity by coordinating with the reactants and influencing the stereochemical outcome.[2]
Q3: What analytical techniques are suitable for determining the enantiomeric purity of Apremilast?
A3: High-Performance Liquid Chromatography (HPLC) using a chiral stationary phase is the most common and reliable method for determining the enantiomeric purity of Apremilast.[8][9] Capillary Electrophoresis (CE) with a chiral selector, such as a cyclodextrin (B1172386) derivative, is another effective technique.[10][11]
Troubleshooting Guides
Issue 1: Low Yield of the Desired Chiral Amine Intermediate
| Potential Cause | Troubleshooting Step | Rationale |
| Incomplete reaction | Monitor the reaction progress using TLC or HPLC. If the reaction has stalled, consider increasing the reaction time or temperature. However, be cautious as this may impact stereoselectivity. | Ensuring the reaction goes to completion is the first step in maximizing yield. |
| Side product formation | In the synthesis using Ellman's auxiliary, double addition of dimethyl sulfone to the imine can be a significant side reaction.[1] Optimizing the stoichiometry of the reagents, particularly the base and the sulfone, is crucial. | Minimizing competing reaction pathways will divert more starting material to the desired product. |
| Suboptimal base or solvent | Screen a variety of bases (e.g., LiHMDS, NaHMDS, n-BuLi) and solvents (e.g., THF, CH3CN).[1][6] The choice of base and solvent can significantly influence the reaction rate and yield. | The reaction environment plays a critical role in the stability of intermediates and the overall reaction efficiency. |
| Degradation of product | Ensure appropriate work-up conditions. For instance, after removal of a chiral auxiliary with HCl/MeOH, proper basification and extraction are necessary to isolate the free amine without degradation.[1] | The stability of the product during purification and isolation is as important as the reaction itself. |
Issue 2: Poor Diastereoselectivity/Enantioselectivity
| Potential Cause | Troubleshooting Step | Rationale |
| Incorrect chiral catalyst or auxiliary | Verify the identity and purity of the chiral source. If necessary, screen different chiral ligands or auxiliaries. | The chiral inductor is the cornerstone of asymmetric synthesis; its effectiveness is paramount. |
| Suboptimal reaction temperature | Perform the reaction at lower temperatures. For many asymmetric reactions, lower temperatures lead to a greater difference in the activation energies of the competing diastereomeric transition states, resulting in higher stereoselectivity.[1] | Thermodynamic control can be leveraged to favor the formation of the desired stereoisomer. |
| Interference from additives or impurities | Ensure all reagents and solvents are of high purity and are anhydrous where required. The presence of water or other reactive impurities can interfere with the catalytic cycle or react with stereoselective reagents. | A clean reaction environment is crucial for achieving high levels of stereocontrol. |
| Solvent effects | Evaluate the impact of different solvents on the stereochemical outcome. The polarity and coordinating ability of the solvent can influence the conformation of the transition state. | The solvent is not just a medium but an active participant in influencing the stereochemical course of the reaction. |
Data on Optimized Reaction Conditions
Asymmetric Synthesis using Ellman's Auxiliary
| Parameter | Optimized Condition | Reference |
| Base | LiHMDS (3.0 eq) | [1] |
| Additive | LiCl (0.5 eq) | [1] |
| Solvent | Dry THF | [1] |
| Temperature | -78 °C | [1] |
| Reactant | Dimethyl sulfone (10 eq) | [1] |
| Yield | 74% | [1] |
| Diastereomeric Ratio | >25:1 | [1] |
Final Condensation Step to Apremilast
| Parameter | Optimized Condition | Reference |
| Reactants | (S)-amine intermediate, N-(1,3-dioxo-1,3-dihydro-2-benzofuran-4-yl)acetamide | [7] |
| Solvent | N,N-Dimethylacetamide or Acetic Acid | [7][12] |
| Temperature | 110-120 °C (in DMA) or 80-90 °C (in Acetic Acid) | [7][12] |
| Reaction Time | 1-5 hours (in DMA) or 11-12 hours (in Acetic Acid) | [7][12] |
| Yield | ~75% | [7] |
| Purity | >99.5% after recrystallization | [7] |
Experimental Protocols
Synthesis of (R,E)-N-(3-Ethoxy-4-Methoxybenzylidene)-2-Methylpropane-2-Sulfinamide (Imine Intermediate)
-
To a flame-dried 50 mL flask, add (R)-2-methylpropane-2-sulfinamide (1.21 g, 10 mmol, 1.0 eq) and dry THF (15 mL).
-
Add tetraethyl titanate (4.1 mL, 20 mmol, 2.0 eq) to the mixture.
-
Stir the resulting mixture for 1 hour at room temperature.
-
In a separate flask, dissolve 3-ethoxy-4-methoxybenzaldehyde (B45797) (1.8 g, 10 mmol, 1.0 eq) in dry THF (5 mL).
-
Add the aldehyde solution dropwise to the reaction mixture at 0 °C.
-
Stir the reaction mixture at room temperature for 12 hours.
-
Quench the reaction by adding 1.0 mL of saturated sodium carbonate solution.
-
Proceed with standard aqueous work-up and purification to isolate the imine product.[1]
Asymmetric Addition of Dimethyl Sulfone
-
To a flame-dried 25 mL flask under a nitrogen atmosphere, add dimethyl sulfone (0.94 g, 10 mmol, 10 eq), LiCl (22 mg, 0.5 mmol, 0.5 eq), and dry THF (5 mL).
-
Cool the mixture to -78 °C and stir for 30 minutes.
-
Add LiHMDS (3 mL, 1 M in THF, 3 mmol, 3.0 eq) dropwise.
-
Stir the mixture at -78 °C for another 30 minutes.
-
Slowly add a solution of the imine intermediate (283 mg, 1.0 mmol, dissolved in 4 mL THF) over a period of 10 minutes.
-
Continue stirring for 1 hour at -78 °C.
-
Quench the reaction and proceed with work-up and purification to obtain the chiral sulfinamide product.[1]
Synthesis of (S)-Apremilast
-
To a flask containing the chiral sulfinamide intermediate (283 mg, 0.63 mmol), add a 10:1 v/v solution of MeOH/37% HCl (12 mL).
-
Stir the reaction mixture at room temperature for 2 hours.
-
Remove the MeOH under vacuum.
-
Add brine (5 mL) and wash the residue three times with ether.
-
Basify the aqueous layer with 1 M sodium hydroxide (B78521) solution and extract three times with EtOAc.
-
Dry the combined organic phases over Na2SO4 and concentrate to yield the crude chiral amine.
-
To the dried crude amine, add N-(1,3-dioxo-1,3-dihydroisobenzofuran-4-yl) acetamide (B32628) (155 mg, 0.76 mmol, 1.2 eq) and glacial acetic acid (4 mL).
-
Stir the reaction mixture at 120 °C for 6 hours.
-
Remove the solvent under vacuum.
-
Add CH2Cl2 and saturated sodium bicarbonate solution to the residue, stir for 15 minutes, and extract with EtOAc.
-
Dry the combined organic phases over Na2SO4 and purify to obtain Apremilast.[1]
Visualizations
Caption: Synthetic workflow for (S)-Apremilast via chiral auxiliary approach.
References
- 1. mdpi.com [mdpi.com]
- 2. researchgate.net [researchgate.net]
- 3. scielo.br [scielo.br]
- 4. researchgate.net [researchgate.net]
- 5. US10287248B2 - Process for the preparation of apremilast - Google Patents [patents.google.com]
- 6. researchgate.net [researchgate.net]
- 7. EP3181549A1 - Process for the preparation of apremilast - Google Patents [patents.google.com]
- 8. researchgate.net [researchgate.net]
- 9. Validated LC Method for Determination of Enantiomeric Purity of Apremilast Using Polysaccharide-Type Stationary Phases in Polar Organic Mode | Semantic Scholar [semanticscholar.org]
- 10. Chiral Separation of Apremilast by Capillary Electrophoresis Using Succinyl-β-Cyclodextrin-Reversal of Enantiomer Elution Order by Cationic Capillary Coating - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. mdpi.com [mdpi.com]
- 12. WO2016189486A1 - An improved process for preparation of apremilast and novel polymorphs thereof - Google Patents [patents.google.com]
Validation & Comparative
Stereoselective Inhibition of PDE4: (S)-Apremilast Demonstrates Superior Potency
For Immediate Release
[City, State] – [Date] – A comprehensive analysis of available data reveals a significant difference in the phosphodiesterase 4 (PDE4) inhibitory potency between the two enantiomers of apremilast (B1683926), with the (S)-enantiomer being the pharmacologically active and more potent form. This comparison guide, intended for researchers, scientists, and drug development professionals, summarizes the quantitative data, details the experimental protocols for potency determination, and illustrates the underlying signaling pathway.
Apremilast, a small molecule inhibitor of PDE4, is a cornerstone in the treatment of various inflammatory diseases. As a chiral molecule, it exists in two non-superimposable mirror-image forms: (R)-Apremilast and (S)-Apremilast. The approved drug, Otezla®, is the (S)-enantiomer[1].
Quantitative Comparison of PDE4 Inhibition
| Enantiomer | PDE4 IC50 (nM) | Potency |
| (S)-Apremilast | ~74 | High |
| This compound | Not Available | Significantly lower than (S)-enantiomer |
Mechanism of Action: The PDE4 Signaling Pathway
Apremilast exerts its anti-inflammatory effects by inhibiting PDE4, an enzyme that degrades cyclic adenosine (B11128) monophosphate (cAMP). By inhibiting PDE4, apremilast increases intracellular cAMP levels. Elevated cAMP, in turn, activates Protein Kinase A (PKA), which leads to the downregulation of pro-inflammatory mediators like tumor necrosis factor-alpha (TNF-α), interleukin-23 (IL-23), and interferon-gamma (IFN-γ), and the upregulation of the anti-inflammatory cytokine interleukin-10 (IL-10).
References
validation of (R)-Apremilast as a specific PDE4B/D subtype inhibitor
An Evaluation of (S)-Apremilast and its Comparison with Subtype-Selective Phosphodiesterase 4 (PDE4) Inhibitors
For researchers, scientists, and professionals in drug development, the precise validation of a compound's mechanism of action is paramount. This guide addresses the topic of Apremilast's specificity as an inhibitor of phosphodiesterase 4 (PDE4) subtypes, with a particular focus on the PDE4B and PDE4D isoforms, which are considered key drivers of anti-inflammatory effects.[1]
Apremilast (B1683926) is chemically the (S)-enantiomer of its molecular structure.[2] Extensive research has characterized (S)-Apremilast as a pan-PDE4 inhibitor, demonstrating similar potency against all four PDE4 subtypes (A, B, C, and D).[2][3][4] In vitro experiments have shown that apremilast inhibits PDE4B1, PDE4C1, PDE4B2, PDE4D2, and PDE4A1A isoforms.[5] Due to a lack of available data on the specific subtype selectivity of the (R)-enantiomer, this guide will focus on the well-documented profile of (S)-Apremilast. We will objectively compare its performance with other PDE4 inhibitors that have established selectivity for the PDE4B and PDE4D subtypes.
Data Presentation: Quantitative Inhibitory Activity
The following tables summarize the inhibitory concentrations (IC50) of various PDE4 inhibitors against the four primary PDE4 subtypes, as well as their functional effects on the production of the pro-inflammatory cytokine, Tumor Necrosis Factor-alpha (TNF-α).
Table 1: Comparative PDE4 Subtype Inhibition (IC50, nM)
| Compound | PDE4A | PDE4B | PDE4C | PDE4D | Selectivity Profile |
| (S)-Apremilast | 20 - 50 | 20 - 50 | 20 - 50 | 20 - 50 | Pan-PDE4 Inhibitor[2][4] |
| Orismilast | 52 (PDE4A10) | Potent | 104 (PDE4C2) | Potent | PDE4B/D Selective[6] |
| Roflumilast | >1000 | 0.84 | >1000 | 0.68 | PDE4B/D Selective[4] |
| Rolipram (B1679513) | 3 | 130 | - | 240 | Primarily PDE4A/B/D[7][8][9] |
| (R)-Apremilast | No Data Available | No Data Available | No Data Available | No Data Available | Not Characterized |
Note: IC50 values can vary based on specific isoforms and assay conditions. Orismilast and Roflumilast show clear selectivity for B and D subtypes over A and C.
Table 2: Comparative Functional Activity - Inhibition of TNF-α Release (IC50)
| Compound | Assay System | IC50 Value |
| (S)-Apremilast | LPS-stimulated Human PBMCs | ~11 nM[10] |
| Orismilast | LPS-stimulated Human Whole Blood | Potent inhibitor (data indicates higher potency than Apremilast)[11] |
| Roflumilast | LPS-stimulated Human Monocytes | ~360 nM[12] |
| Rolipram | LPS-stimulated Human Monocytes | ~490 nM[13] |
Note: Lower IC50 values indicate higher potency in this functional cellular assay.
Key Experimental Methodologies
The data presented above are derived from established biochemical and cellular assays. The following are detailed protocols representative of those used to validate and compare PDE4 inhibitors.
Recombinant PDE4 Enzymatic Inhibition Assay
This biochemical assay directly measures the ability of a test compound to inhibit the catalytic activity of purified, recombinant PDE4 enzyme subtypes.
Protocol:
-
Enzyme and Substrate Preparation: Recombinant human PDE4 subtypes (A, B, C, and D) are individually diluted in an appropriate assay buffer (e.g., 50 mM Tris-HCl pH 7.5, 8.3 mM MgCl2, 1.7 mM EGTA).[4] The substrate, cyclic adenosine (B11128) monophosphate (cAMP), is also prepared in the assay buffer. A fluorescently labeled substrate, such as FAM-cAMP, is often used for high-throughput screening.[14][15]
-
Compound Preparation: The test inhibitor (e.g., Apremilast) is serially diluted to create a range of concentrations.
-
Assay Procedure:
-
In a 96-well or 384-well microplate, the diluted test compound is added to the wells.
-
The specific recombinant PDE4 enzyme subtype is added, and the plate is pre-incubated for approximately 10-15 minutes at room temperature to allow for inhibitor-enzyme binding.[14][15]
-
The enzymatic reaction is initiated by the addition of the cAMP substrate.
-
The plate is incubated for a defined period (e.g., 60 minutes) at 37°C.[14]
-
-
Detection and Data Analysis:
-
The reaction is terminated, and the amount of product (AMP) is quantified. In fluorescence polarization (FP) assays, a binding agent that recognizes the hydrolyzed AMP product is added. The binding causes a change in the polarization of the fluorescent signal.[15][16]
-
The concentration of the inhibitor required to reduce enzyme activity by 50% (IC50) is determined by fitting the dose-response data to a sigmoidal curve using non-linear regression.
-
Intracellular cAMP Measurement Assay
This cell-based assay confirms that the inhibitor engages its target within a cellular context by measuring the resulting increase in intracellular cAMP levels.
Protocol:
-
Cell Culture: Plate a suitable cell line (e.g., HEK293, U937, or primary immune cells) in a 96-well plate and culture overnight.[17]
-
Compound Treatment: Pre-treat the cells with varying concentrations of the PDE4 inhibitor or a vehicle control for 30-60 minutes.[17]
-
Adenylyl Cyclase Stimulation: To induce cAMP production, stimulate the cells with an adenylyl cyclase activator, such as Forskolin (typically 1-10 µM), for a defined period (e.g., 30 minutes).[17]
-
Cell Lysis: Aspirate the culture medium and add a cell lysis buffer to each well.
-
cAMP Quantification: Measure the cAMP concentration in the cell lysates using a commercially available kit, such as an HTRF (Homogeneous Time-Resolved Fluorescence), ELISA (Enzyme-Linked Immunosorbent Assay), or bioluminescence-based assay (e.g., cAMP-Glo™).[18] These are typically competitive immunoassays where cellular cAMP competes with a labeled cAMP tracer for binding to a specific antibody.[18]
-
Data Analysis: The amount of cAMP is quantified by comparing the signal to a standard curve. The data is used to determine the inhibitor's potency in a cellular environment.
Inhibition of LPS-Induced TNF-α Release Assay
This functional cellular assay assesses the anti-inflammatory effect of a PDE4 inhibitor by measuring its ability to suppress the release of the pro-inflammatory cytokine TNF-α from immune cells.
Protocol:
-
Cell Preparation: Isolate human peripheral blood mononuclear cells (PBMCs) using Ficoll-Paque density gradient centrifugation, or use a monocytic cell line (e.g., THP-1).[14] Plate the cells in a 96-well culture plate.[17]
-
Compound Treatment: Pre-incubate the cells with a range of concentrations of the PDE4 inhibitor or vehicle control for 1 hour at 37°C.[14][17]
-
Cell Stimulation: Induce TNF-α production by stimulating the cells with lipopolysaccharide (LPS) (e.g., 100 ng/mL).[14][17]
-
Incubation: Incubate the plate for 18-24 hours at 37°C in a 5% CO2 incubator.[4][17]
-
Supernatant Collection: Centrifuge the plate and carefully collect the cell-free supernatant from each well.[4][17]
-
TNF-α Quantification: Measure the concentration of TNF-α in the supernatants using a commercial human TNF-α ELISA kit, following the manufacturer's instructions.[4][14][17]
-
Data Analysis: Calculate the percentage inhibition of TNF-α release for each inhibitor concentration relative to the LPS-stimulated vehicle control. Determine the IC50 value using non-linear regression analysis.[17]
Visualizations: Pathways and Workflows
To better illustrate the underlying mechanisms and experimental processes, the following diagrams have been generated.
Caption: PDE4 signaling pathway and the mechanism of inhibition.
Caption: Experimental workflow for validating a PDE4 inhibitor.
Conclusion
The validation of a targeted inhibitor requires rigorous, multi-faceted experimental approaches. Based on extensive publicly available data, (S)-Apremilast is a potent inhibitor of the entire PDE4 enzyme family, but it does not exhibit significant selectivity for the PDE4B or PDE4D subtypes over PDE4A and PDE4C.[2][4] Its clinical efficacy is attributed to this broad, or pan-PDE4, inhibition, which leads to a widespread reduction of multiple pro-inflammatory mediators.[2]
In contrast, newer generation compounds such as Orismilast and Roflumilast have been specifically designed and validated as PDE4B/D selective inhibitors.[4][6][11] This selectivity is a key area of research aimed at potentially optimizing the therapeutic window and minimizing side effects associated with the inhibition of other PDE4 subtypes.
For researchers specifically investigating the roles of PDE4B and PDE4D, or aiming to develop subtype-selective therapeutics, compounds like Orismilast serve as more precise tools than Apremilast. This guide underscores the importance of consulting detailed biochemical and cellular data to select the appropriate chemical probe or therapeutic candidate for a given research or development objective.
References
- 1. Next Generation PDE4 Inhibitors that Selectively Target PDE4B/D Subtypes: A Narrative Review - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Apremilast: A Novel PDE4 Inhibitor in the Treatment of Autoimmune and Inflammatory Diseases - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Apremilast is a selective PDE4 inhibitor with regulatory effects on innate immunity - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. benchchem.com [benchchem.com]
- 5. PDE4 Gene Family Variants Are Associated with Response to Apremilast Treatment in Psoriasis - PMC [pmc.ncbi.nlm.nih.gov]
- 6. orbit.dtu.dk [orbit.dtu.dk]
- 7. medchemexpress.com [medchemexpress.com]
- 8. Rolipram | Cell Signaling Technology [cellsignal.com]
- 9. Action of rolipram on specific PDE4 cAMP phosphodiesterase isoforms and on the phosphorylation of cAMP-response-element-binding protein (CREB) and p38 mitogen-activated protein (MAP) kinase in U937 monocytic cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. PDE4 Inhibitors: Profiling Hits through the Multitude of Structural Classes - PMC [pmc.ncbi.nlm.nih.gov]
- 11. researchgate.net [researchgate.net]
- 12. bpsbioscience.com [bpsbioscience.com]
- 13. Evidence that cyclic AMP phosphodiesterase inhibitors suppress TNF alpha generation from human monocytes by interacting with a 'low-affinity' phosphodiesterase 4 conformer - PubMed [pubmed.ncbi.nlm.nih.gov]
- 14. benchchem.com [benchchem.com]
- 15. benchchem.com [benchchem.com]
- 16. bpsbioscience.com [bpsbioscience.com]
- 17. benchchem.com [benchchem.com]
- 18. Intracellular cAMP measurement | Plateforme de chimie biologique intégrative de Strasbourg | PCBIS | UAR 3286 [pcbis.fr]
Comparative Analysis of Apremilast Enantiomers in Psoriatic Arthritis Models
Apremilast (B1683926), an oral phosphodiesterase 4 (PDE4) inhibitor, has demonstrated efficacy in the treatment of psoriasis and psoriatic arthritis. As a chiral molecule, it exists as two enantiomers, S-(-)-Apremilast and R-(+)-Apremilast. Preclinical and clinical data indicate that the therapeutic activity of Apremilast is primarily attributed to the S-enantiomer.
This guide provides a comparative analysis of the enantiomers of Apremilast, focusing on their biochemical activity and potential efficacy in psoriatic arthritis models. The information is intended for researchers, scientists, and drug development professionals.
Mechanism of Action: PDE4 Inhibition and Downstream Effects
Apremilast exerts its anti-inflammatory effects by inhibiting PDE4, an enzyme that degrades cyclic adenosine (B11128) monophosphate (cAMP). The resulting increase in intracellular cAMP levels modulates the expression of various pro-inflammatory and anti-inflammatory cytokines. This signaling cascade is central to the therapeutic effect of Apremilast in psoriatic arthritis.[1]
References
Assessing the Off-Target Effects of (R)-Apremilast in Cell Signaling Studies: A Comparative Guide
For Researchers, Scientists, and Drug Development Professionals
Introduction
Apremilast, an oral phosphodiesterase 4 (PDE4) inhibitor, is a well-established therapeutic for psoriasis and psoriatic arthritis. It primarily exerts its anti-inflammatory effects by increasing intracellular cyclic adenosine (B11128) monophosphate (cAMP) levels. Apremilast is a racemic mixture of (R)- and (S)-enantiomers, with the (S)-enantiomer being the more potent inhibitor of PDE4. Consequently, the (R)-enantiomer, or (R)-Apremilast, is often considered the distomer. However, in the context of drug development and safety assessment, understanding the off-target effects of both enantiomers is crucial. Off-target interactions can lead to unexpected toxicities or provide opportunities for drug repositioning. This guide provides a comparative assessment of this compound's potential off-target effects in cell signaling, in the context of its on-target activity and in comparison to other PDE4 inhibitors. While specific off-target screening data for this compound is limited in publicly available literature, this guide synthesizes existing knowledge on Apremilast and related compounds to inform experimental design and data interpretation.
On-Target vs. Off-Target Effects of PDE4 Inhibitors
The primary mechanism of action for Apremilast and other PDE4 inhibitors is the inhibition of the PDE4 enzyme, leading to an increase in intracellular cAMP. This, in turn, modulates the expression of various pro- and anti-inflammatory cytokines. However, the PDE4 family has four isoforms (A, B, C, and D), and the differential inhibition of these isoforms can be associated with both therapeutic efficacy and adverse effects. For instance, inhibition of PDE4D has been linked to emesis and other gastrointestinal side effects. Therefore, assessing the isoform selectivity of a PDE4 inhibitor is a key aspect of its characterization.
Off-target effects, on the other hand, refer to the interactions of a drug with molecular targets other than its intended one. These can be identified through broad screening panels, such as kinome scans or receptor binding assays (e.g., CEREP panels).
Comparative Analysis of PDE4 Inhibitors
To provide a framework for assessing this compound, it is useful to compare the known on- and off-target profiles of Apremilast and other well-characterized PDE4 inhibitors.
On-Target Potency and Selectivity
The following table summarizes the reported IC50 values of Apremilast and other PDE4 inhibitors against different PDE4 isoforms. It is important to note that most studies on Apremilast do not differentiate between the enantiomers and report data for the racemic mixture.
| Compound | PDE4A (IC50, nM) | PDE4B (IC50, nM) | PDE4C (IC50, nM) | PDE4D (IC50, nM) | Reference |
| Apremilast | 10 - 100 | 10 - 100 | 10 - 100 | 10 - 100 | [1] |
| Roflumilast | >10,000 | 0.84 | >10,000 | 0.68 | [2] |
| Rolipram (B1679513) | 3 | 130 | - | 240 | [3] |
| Crisaborole | - | - | - | - | - |
Apremilast appears to be a non-selective inhibitor of PDE4 isoforms, with similar potency against all four sub-families.[1] In contrast, Roflumilast shows marked selectivity for PDE4B and PDE4D.[2] Rolipram, a first-generation PDE4 inhibitor, is most potent against PDE4A.[3]
Off-Target Profile Comparison
Comprehensive, publicly available off-target screening data for this compound is scarce. However, a study on Apremilast (racemate) indicated that it did not significantly inhibit other PDEs, kinases, enzymes, or receptors at a concentration of 10 µM.[1][4] This suggests a relatively clean off-target profile for the racemate.
In contrast, some studies suggest potential off-target activities for other PDE4 inhibitors. For instance, Rolipram has been reported to potentially interact with matrix metalloproteinases (MMPs), suggesting off-target effects independent of PDE4 inhibition.[5][6]
Due to the lack of specific data for this compound, researchers are encouraged to perform comprehensive off-target profiling to build a more complete picture of its pharmacological activity.
Experimental Protocols for Assessing Off-Target Effects
To rigorously assess the off-target effects of this compound, a combination of in vitro and cell-based assays is recommended.
Kinome Scanning
Objective: To identify potential interactions of this compound with a broad panel of human kinases.
Methodology:
-
Compound Preparation: Prepare a stock solution of this compound in a suitable solvent (e.g., DMSO).
-
Kinase Panel: Select a comprehensive kinase panel, such as the KINOMEscan™ platform, which covers a large portion of the human kinome.
-
Binding Assay: The assay typically involves the competition between the test compound and an immobilized ligand for binding to the kinase active site. The amount of kinase bound to the immobilized ligand is quantified, often using qPCR to detect a DNA tag conjugated to the kinase.
-
Data Analysis: Results are usually expressed as a percentage of control, where a lower percentage indicates stronger binding of the test compound. Hits are identified based on a pre-defined threshold (e.g., >90% inhibition at a certain concentration). Follow-up dose-response experiments are performed to determine the dissociation constant (Kd) for any identified hits.
Broad Receptor and Enzyme Profiling (e.g., CEREP Panel)
Objective: To assess the binding of this compound to a wide range of G-protein coupled receptors (GPCRs), ion channels, transporters, and non-kinase enzymes.
Methodology:
-
Compound Submission: Submit this compound to a commercial provider of broad panel screening services (e.g., Eurofins SafetyScreen).
-
Assay Principle: These panels typically consist of radioligand binding assays. The test compound is incubated with a specific receptor and a radiolabeled ligand known to bind to that receptor. The ability of the test compound to displace the radioligand is measured.
-
Data Interpretation: Results are reported as the percent inhibition of radioligand binding at a given concentration of the test compound. Significant interactions are typically defined as >50% inhibition.
Cellular Thermal Shift Assay (CETSA)
Objective: To confirm target engagement and identify off-target binding of this compound in a cellular context.
Methodology:
-
Cell Treatment: Treat intact cells with this compound or a vehicle control.
-
Thermal Challenge: Heat the treated cells across a range of temperatures.
-
Cell Lysis and Fractionation: Lyse the cells and separate the soluble protein fraction from the aggregated, denatured proteins by centrifugation.
-
Protein Detection: Quantify the amount of a specific target protein remaining in the soluble fraction using methods like Western blotting or mass spectrometry.
-
Data Analysis: A shift in the melting curve of a protein to a higher temperature in the presence of the compound indicates target engagement and stabilization. This can be used to validate on-target binding to PDE4 and to discover novel off-targets.
Visualizing Signaling Pathways and Workflows
PDE4 Signaling Pathway
Caption: On-target signaling pathway of Apremilast.
Experimental Workflow for Off-Target Assessment
Caption: Workflow for assessing off-target effects.
Conclusion
A thorough assessment of the off-target effects of this compound is a critical step in understanding its complete pharmacological profile. While data specific to this enantiomer is limited, a systematic approach employing broad-based screening platforms like kinome scanning and receptor panels, coupled with cell-based validation methods such as CETSA, will provide the necessary insights. By comparing the off-target profile of this compound with that of the active (S)-enantiomer and other PDE4 inhibitors, researchers can better predict potential safety liabilities and uncover novel therapeutic opportunities. This guide provides the foundational knowledge and experimental framework to embark on such an investigation, ultimately contributing to the development of safer and more effective therapeutics.
References
- 1. Apremilast is a selective PDE4 inhibitor with regulatory effects on innate immunity - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. mdpi.com [mdpi.com]
- 3. medchemexpress.com [medchemexpress.com]
- 4. Apremilast, a novel phosphodiesterase 4 (PDE4) inhibitor, regulates inflammation through multiple cAMP downstream effectors - PMC [pmc.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. PDE4 inhibitor rolipram represses hedgehog signaling via ubiquitin-mediated proteolysis of GLI transcription factors to regress breast cancer - PMC [pmc.ncbi.nlm.nih.gov]
A Head-to-Head Comparison of Apremilast and Other Small Molecule PDE4 Inhibitors for Inflammatory Disease Research
For Researchers, Scientists, and Drug Development Professionals: An In-Depth Analysis of (S)-Apremilast, its (R)-Enantiomer, and other leading Phosphodiesterase-4 Inhibitors.
This guide provides a comprehensive, data-driven comparison of the phosphodiesterase 4 (PDE4) inhibitor Apremilast with its (R)-enantiomer and other prominent small molecule PDE4 inhibitors, including Roflumilast and Crisaborole. Apremilast, the marketed drug, is the purified (S)-enantiomer, which is more potent than its (R)-counterpart.[1] This comparison focuses on their biochemical potency, cellular activity, and selectivity, supported by detailed experimental protocols and visual pathway diagrams to inform preclinical research and drug development in inflammatory diseases.
Mechanism of Action: Targeting the Inflammatory Cascade
Phosphodiesterase 4 (PDE4) is a critical enzyme in the inflammatory process, responsible for the degradation of cyclic adenosine (B11128) monophosphate (cAMP), a key intracellular second messenger.[2][3] Inhibition of PDE4 leads to an increase in intracellular cAMP levels. This elevation in cAMP activates Protein Kinase A (PKA), which in turn modulates the transcription of various pro- and anti-inflammatory cytokines.[3] The downstream effects include a reduction in the production of pro-inflammatory mediators such as tumor necrosis factor-alpha (TNF-α), interleukin-12 (B1171171) (IL-12), and IL-23, and an increase in the anti-inflammatory cytokine IL-10.[2][4][5]
References
- 1. pubs.acs.org [pubs.acs.org]
- 2. Apremilast: A Novel PDE4 Inhibitor in the Treatment of Autoimmune and Inflammatory Diseases - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Apremilast, a novel phosphodiesterase 4 (PDE4) inhibitor, regulates inflammation through multiple cAMP downstream effectors - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Apremilast, a cAMP phosphodiesterase-4 inhibitor, demonstrates anti-inflammatory activity in vitro and in a model of psoriasis - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Apremilast | C22H24N2O7S | CID 11561674 - PubChem [pubchem.ncbi.nlm.nih.gov]
A Comparative Guide to Confirming the Enantiomeric Purity of Synthesized (R)-Apremilast Lots
For Researchers, Scientists, and Drug Development Professionals
This guide provides an objective comparison of analytical methodologies for confirming the enantiomeric purity of synthesized (R)-Apremilast, a critical quality attribute for this chiral pharmaceutical agent. The performance of High-Performance Liquid Chromatography (HPLC), Supercritical Fluid Chromatography (SFC), and Nuclear Magnetic Resonance (NMR) Spectroscopy are compared, with supporting experimental data and detailed protocols to aid in method selection and implementation.
Data Presentation: A Comparative Overview
The selection of an optimal analytical method for determining the enantiomeric purity of this compound hinges on a balance of performance characteristics. The following table summarizes key quantitative data for the primary chromatographic techniques.
| Analytical Method | Chiral Stationary Phase (CSP) | Mobile Phase | Resolution (Rs) | Analysis Time (min) | Limit of Detection (LOD) (µg/mL) | Limit of Quantification (LOQ) (µg/mL) |
| Chiral HPLC | Chiralpak IA | 80/20 (v/v%) MeOH/ACN | 5.4[1] | 7.45[1] | 0.15[2] | 0.5[2] |
| Chiral SFC | Polysaccharide-based (e.g., Chiralpak IA, IB, IC) | CO₂ with alcohol modifiers (e.g., MeOH, EtOH) | Not Specified for Apremilast | Generally faster than HPLC | Not Specified for Apremilast | Not Specified for Apremilast |
| NMR Spectroscopy | Not Applicable (uses Chiral Solvating Agent) | Deuterated Solvents (e.g., CDCl₃) | Not Applicable | Typically < 90 | Not Specified for Apremilast | Not Specified for Apremilast |
Experimental Protocols
Chiral High-Performance Liquid Chromatography (HPLC)
This method provides excellent resolution for the enantiomers of Apremilast.[1]
Instrumentation:
-
High-Performance Liquid Chromatography (HPLC) system with a UV detector.
Chromatographic Conditions:
-
Column: Chiralpak IA (immobilized polysaccharide-based chiral stationary phase).
-
Mobile Phase: 80/20 (v/v%) Methanol/Acetonitrile.
-
Flow Rate: 0.7 mL/min.
-
Column Temperature: 25 °C.
-
Detection Wavelength: 230 nm.
-
Injection Volume: 10 µL.
Sample Preparation:
-
Prepare a stock solution of the this compound lot in the mobile phase.
-
Dilute the stock solution to a suitable concentration for analysis.
Procedure:
-
Equilibrate the column with the mobile phase until a stable baseline is achieved.
-
Inject the sample solution onto the column.
-
Record the chromatogram and determine the retention times for both the (R)- and (S)-enantiomers.
-
Calculate the enantiomeric purity by determining the peak area percentage of the (R)-enantiomer relative to the total peak area of both enantiomers.
Supercritical Fluid Chromatography (SFC)
SFC is a powerful alternative to HPLC, often providing faster separations and being a more environmentally friendly "green" technique.[3] While specific performance data for Apremilast is not detailed in the reviewed literature, general principles and common practices are outlined below.
Instrumentation:
-
Supercritical Fluid Chromatography (SFC) system with a UV detector and back-pressure regulator.
Chromatographic Conditions (General Guidance):
-
Column: Polysaccharide-based chiral stationary phases such as Chiralpak IA, IB, or IC are commonly used.[4]
-
Mobile Phase: Supercritical CO₂ with an alcohol co-solvent (e.g., methanol, ethanol).
-
Flow Rate: Typically higher than HPLC, in the range of 2-5 mL/min.
-
Column Temperature: Often maintained between 30-40 °C.
-
Back Pressure: Maintained at a level to ensure the supercritical state of the mobile phase (e.g., 100-150 bar).
-
Detection Wavelength: 230 nm.
Sample Preparation:
-
Dissolve the this compound sample in the alcohol co-solvent to be used in the mobile phase.
Procedure:
-
Equilibrate the column with the SFC mobile phase.
-
Inject the sample.
-
Monitor the separation and determine the peak areas for the enantiomers to calculate purity.
NMR Spectroscopy with Chiral Solvating Agents
NMR spectroscopy offers a non-separative method for determining enantiomeric excess. This technique relies on the use of a chiral solvating agent (CSA) to induce a chemical shift difference between the enantiomers in the NMR spectrum.
Instrumentation:
-
Nuclear Magnetic Resonance (NMR) Spectrometer (e.g., 400 MHz or higher).
Materials:
-
This compound sample.
-
Chiral Solvating Agent (CSA), for example, (R)-(-)-1-(9-Anthryl)-2,2,2-trifluoroethanol (Pirkle's alcohol).
-
High-purity deuterated solvent (e.g., Chloroform-d, CDCl₃).
Procedure (General Protocol):
-
Accurately weigh the this compound sample and dissolve it in a precise volume of the deuterated solvent in an NMR tube.
-
Acquire a standard ¹H NMR spectrum of the sample.
-
Add a molar equivalent of the chiral solvating agent to the NMR tube.
-
Gently mix the sample and acquire another ¹H NMR spectrum.
-
Examine the spectrum for the separation of signals corresponding to the two enantiomers. Protons close to the chiral center of Apremilast are most likely to show distinct chemical shifts for the R and S forms in the presence of the CSA.
-
Integrate the distinct signals for each enantiomer to determine their ratio and calculate the enantiomeric excess (% ee).
Mandatory Visualizations
Apremilast Mechanism of Action: PDE4 Signaling Pathway
Apremilast is a phosphodiesterase 4 (PDE4) inhibitor. By inhibiting PDE4, it increases intracellular cyclic AMP (cAMP) levels, which in turn modulates the expression of various pro-inflammatory and anti-inflammatory cytokines.
Caption: Apremilast inhibits PDE4, leading to increased cAMP and modulation of inflammatory responses.
Experimental Workflow for Enantiomeric Purity Confirmation
The following diagram illustrates a typical workflow for the confirmation of enantiomeric purity of a synthesized lot of this compound using a chromatographic method.
Caption: A streamlined workflow for determining the enantiomeric purity of this compound lots.
References
A Comparative Analysis of the Therapeutic Index: (R)-Apremilast versus Racemic Apremilast
For Researchers, Scientists, and Drug Development Professionals
This guide provides an objective comparison of the therapeutic profiles of the individual enantiomers of Apremilast, focusing on the assessment of their respective therapeutic indices. While comprehensive data for a direct quantitative comparison of the therapeutic index of (R)-Apremilast versus racemic Apremilast is not publicly available, this document synthesizes the existing preclinical data to offer a qualitative assessment and highlights key experimental methodologies for such an evaluation.
Executive Summary
Apremilast, an inhibitor of phosphodiesterase 4 (PDE4), is commercially available as the (S)-enantiomer and is used for the treatment of psoriasis and psoriatic arthritis. The therapeutic index, a measure of a drug's safety, is a critical parameter in drug development. This guide explores the available data on the efficacy and toxicity of the (S)-enantiomer (commercially known as Apremilast) and the (R)-enantiomer (also referred to as CC-10007) to infer the potential therapeutic index of the racemate relative to the active enantiomer.
Available evidence strongly suggests that the (S)-enantiomer is the pharmacologically active component (eutomer), while the (R)-enantiomer (distomer) exhibits significantly lower toxicity. This disparity in activity and toxicity between the enantiomers indicates that racemic Apremilast may possess a more favorable therapeutic index compared to the pure (S)-enantiomer.
Data Presentation
The following tables summarize the available quantitative data for racemic (primarily (S)-) Apremilast. A notable data gap exists for the efficacy of this compound, preventing a direct calculation of its therapeutic index.
Table 1: In Vitro Efficacy of Racemic Apremilast
| Parameter | Target | IC50 Value | Source(s) |
| PDE4 Inhibition | Phosphodiesterase 4 | ~74 nM | [1] |
| TNF-α Inhibition | Tumor Necrosis Factor-alpha | ~104 - 110 nM | [1] |
Table 2: In Vivo Efficacy of Racemic Apremilast in Animal Models
| Animal Model | Disease | Key Findings |
| Mouse | Psoriasis | Reduction in epidermal thickness and inflammation. |
| Rat | Arthritis | Amelioration of clinical signs of arthritis.[2] |
Table 3: Acute Toxicity of Racemic Apremilast and a Comparative Enantiomer Study
| Species | Enantiomer | Route | Lowest Lethal Dose | Key Findings | Source(s) |
| Mouse | Racemic | Oral | > 2000 mg/kg | - | |
| Rat (Male) | Racemic | Oral | 2000 mg/kg | - | |
| Rat (Female) | Racemic | Oral | > 300 mg/kg | - | |
| Rat | (S)-Apremilast | Oral | - | At 50 mg/kg, all animals were moribund-sacrificed at 3 days. | [3] |
| Rat | This compound (CC-10007) | Oral | - | At 50 mg/kg, no deaths occurred, though signs of toxicity were observed. | [3] |
Experimental Protocols
Determination of PDE4 Inhibitory Activity (In Vitro)
Objective: To determine the half-maximal inhibitory concentration (IC50) of a test compound against PDE4.
Methodology:
-
Enzyme and Substrate Preparation: Recombinant human PDE4 enzyme and the substrate, cyclic adenosine (B11128) monophosphate (cAMP), are prepared in an appropriate assay buffer.
-
Compound Dilution: The test compound (this compound or racemic Apremilast) is serially diluted to a range of concentrations.
-
Assay Reaction: The PDE4 enzyme is incubated with the test compound for a specified period. The enzymatic reaction is initiated by the addition of cAMP.
-
Detection: The amount of remaining cAMP or the product of its hydrolysis (AMP) is quantified. This can be achieved using various methods, such as radioimmunoassay (RIA), enzyme-linked immunosorbent assay (ELISA), or fluorescence polarization.
-
Data Analysis: The percentage of PDE4 inhibition is calculated for each compound concentration. The IC50 value is determined by fitting the data to a dose-response curve.
Assessment of Anti-Inflammatory Activity (In Vitro) - TNF-α Inhibition
Objective: To measure the ability of a test compound to inhibit the release of the pro-inflammatory cytokine TNF-α from immune cells.
Methodology:
-
Cell Culture: Human peripheral blood mononuclear cells (PBMCs) or a monocytic cell line (e.g., THP-1) are cultured in appropriate media.
-
Cell Stimulation: The cells are stimulated with an inflammatory agent, such as lipopolysaccharide (LPS), to induce the production and release of TNF-α.
-
Compound Treatment: The cells are pre-incubated with various concentrations of the test compound before stimulation with LPS.
-
TNF-α Quantification: After a set incubation period, the cell culture supernatant is collected. The concentration of TNF-α in the supernatant is measured using an ELISA kit.
-
Data Analysis: The percentage of TNF-α inhibition is calculated for each compound concentration, and the IC50 value is determined.
In Vivo Efficacy Assessment in a Mouse Model of Psoriasis
Objective: To evaluate the therapeutic efficacy of a test compound in reducing psoriatic-like skin inflammation in mice.
Methodology:
-
Induction of Psoriasis-like Dermatitis: A psoriasis-like skin condition is induced in mice, commonly by the topical application of imiquimod (B1671794) cream to a shaved area of the back for several consecutive days.
-
Compound Administration: The test compound is administered to the mice, typically via oral gavage, at various doses. A vehicle control group receives the administration vehicle only.
-
Clinical Scoring: The severity of the skin inflammation is assessed daily using a scoring system that evaluates erythema (redness), scaling, and induration (thickness).
-
Histological Analysis: At the end of the study, skin biopsies are collected for histological examination to assess epidermal thickness and immune cell infiltration.
-
Cytokine Analysis: Skin tissue can be homogenized to measure the levels of pro-inflammatory cytokines.
-
Data Analysis: The clinical scores, histological parameters, and cytokine levels are compared between the compound-treated groups and the vehicle control group to determine the effective dose (ED50).
Acute Oral Toxicity Study (In Vivo)
Objective: To determine the median lethal dose (LD50) of a test compound after a single oral administration.
Methodology:
-
Animal Model: Typically conducted in rodents (e.g., rats or mice).
-
Dose Administration: Graded single doses of the test compound are administered orally to different groups of animals. A control group receives the vehicle.
-
Observation: The animals are observed for a specified period (e.g., 14 days) for signs of toxicity and mortality.
-
Data Collection: The number of deaths in each dose group is recorded.
-
LD50 Calculation: The LD50 value, the dose that is lethal to 50% of the animals, is calculated using statistical methods (e.g., probit analysis).
Mandatory Visualizations
References
- 1. Effect of Apremilast on LPS-induced immunomodulation and inflammation via activation of Nrf2/HO-1 pathways in rat lungs - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Phosphodiesterase-4 Inhibition Reduces Cutaneous Inflammation and IL-1β Expression in a Psoriasiform Mouse Model but Does Not Inhibit Inflammasome Activation - PMC [pmc.ncbi.nlm.nih.gov]
- 3. dcatvci.org [dcatvci.org]
A Head-to-Head Comparison of (S)-Apremilast and Risankizumab for the Treatment of Psoriasis
For Researchers, Scientists, and Drug Development Professionals: An In-depth Analysis of Efficacy, Mechanism of Action, and Clinical Trial Protocols
This guide provides a comprehensive comparison of (S)-Apremilast, an oral phosphodiesterase 4 (PDE4) inhibitor, and Risankizumab, an interleukin-23 (IL-23) inhibitor biologic, for the treatment of plaque psoriasis. We will delve into their distinct mechanisms of action, compare their efficacy based on key clinical trial data, and provide detailed insights into the experimental protocols of pivotal studies.
Executive Summary
(S)-Apremilast, the active enantiomer in Otezla®, is an oral small molecule that modulates intracellular inflammatory signaling. Risankizumab (Skyrizi®) is a monoclonal antibody that targets the p19 subunit of IL-23, a key cytokine in the pathogenesis of psoriasis. Clinical trial data, including head-to-head studies, demonstrate that while both are effective treatments, Risankizumab generally shows higher efficacy in achieving skin clearance.
Data Presentation: Efficacy in Plaque Psoriasis
The following tables summarize the key efficacy data from major clinical trials for (S)-Apremilast and Risankizumab.
Table 1: Head-to-Head Comparison of Risankizumab and (S)-Apremilast (IMMpulse Study) [1][2][3]
| Endpoint | Risankizumab (150 mg) | (S)-Apremilast (30 mg BID) |
| Week 16 | ||
| PASI 90 | 55.9% | 5.1% |
| sPGA 0/1 | 75.4% | 18.4% |
| Week 52 | ||
| PASI 90 (Continuous Treatment) | 73.7% | 4.5% |
| PASI 90 (Switched from Apremilast (B1683926) at Week 16) | 72.3% | 2.6% (Continued Apremilast) |
Table 2: Efficacy of Risankizumab in Moderate to Severe Plaque Psoriasis (UltIMMa-1 & UltIMMa-2 Studies) [4][5][6][7][8]
| Endpoint | Risankizumab (150 mg) | Ustekinumab (45/90 mg) | Placebo |
| Week 16 | |||
| PASI 90 (UltIMMa-1) | 75.3% | 42.0% | 4.9% |
| PASI 90 (UltIMMa-2) | 74.8% | 47.5% | 2.0% |
| sPGA 0/1 (UltIMMa-1) | 87.8% | 63.0% | 7.8% |
| sPGA 0/1 (UltIMMa-2) | 83.7% | 61.6% | 5.1% |
| Week 52 | |||
| PASI 90 (UltIMMa-1) | 81.9% | 44.0% | - |
| PASI 90 (UltIMMa-2) | 80.6% | 50.5% | - |
Table 3: Efficacy of (S)-Apremilast in Moderate to Severe Plaque Psoriasis (ESTEEM 1 & ESTEEM 2 Studies) [9][10][11][12][13][14][15]
| Endpoint | (S)-Apremilast (30 mg BID) | Placebo |
| Week 16 | ||
| PASI 75 (ESTEEM 1) | 33.1% | 5.3% |
| PASI 75 (ESTEEM 2) | 28.8% | 5.8% |
| sPGA 0/1 (ESTEEM 1) | 21.7% | 3.9% |
| sPGA 0/1 (ESTEEM 2) | 20.4% | 4.4% |
Signaling Pathways and Mechanism of Action
The distinct mechanisms of action of (S)-Apremilast and Risankizumab are visualized in the following diagrams.
(S)-Apremilast is an oral small molecule that works intracellularly to inhibit phosphodiesterase 4 (PDE4).[10][16][17][18] This inhibition leads to an increase in cyclic AMP (cAMP) levels, which in turn modulates the expression of various pro-inflammatory and anti-inflammatory cytokines.[10][16][17][18] Specifically, it downregulates the production of tumor necrosis factor-alpha (TNF-α), IL-23, and IL-17, while upregulating the production of IL-10.[16][17]
Risankizumab is a humanized monoclonal antibody that selectively binds to the p19 subunit of the IL-23 cytokine. This binding prevents IL-23 from interacting with its receptor on T-cells, thereby inhibiting the IL-23/Th17 signaling pathway. The downstream effects include the reduced production of pro-inflammatory cytokines such as IL-17 and IL-22, which are key drivers of psoriasis pathology.
Experimental Protocols
Below are the detailed methodologies for the key clinical trials cited in this guide.
IMMpulse (NCT04908475)[1][2][3][19]
-
Study Design: A 52-week, phase IV, multicenter, randomized, open-label, efficacy assessor-blinded study.
-
Patient Population: Adults (≥18 years) with moderate chronic plaque psoriasis for at least 6 months, who were candidates for systemic therapy.
-
Intervention:
-
Period A (Weeks 0-16): Patients were randomized (1:2) to receive either subcutaneous Risankizumab (150 mg at weeks 0 and 4) or oral (S)-Apremilast (30 mg twice daily after a titration period).
-
Period B (Weeks 16-52): (S)-Apremilast-treated patients who did not achieve a 75% improvement in Psoriasis Area and Severity Index (PASI 75) were re-randomized (1:1) to either switch to Risankizumab or continue with (S)-Apremilast.
-
-
Primary Endpoints:
-
Period A: Proportion of patients achieving PASI 90 and sPGA of clear or almost clear (sPGA 0/1) at Week 16.
-
Period B: Proportion of PASI 75 non-responders at Week 16 who achieved PASI 90 at Week 52.
-
-
Key Assessments: Efficacy was assessed using PASI and sPGA scores. Safety was monitored throughout the study.
UltIMMa-1 (NCT02684370) & UltIMMa-2 (NCT02684357)[4][5][6][7][8]
-
Study Design: Replicate, 52-week, Phase 3, randomized, double-blind, placebo- and active-controlled studies.
-
Patient Population: Adults with moderate to severe chronic plaque psoriasis.
-
Intervention: Patients were randomized (3:1:1) to receive:
-
Risankizumab 150 mg subcutaneously at weeks 0, 4, and every 12 weeks thereafter.
-
Ustekinumab (weight-based dosing) subcutaneously at weeks 0, 4, and every 12 weeks thereafter.
-
Placebo subcutaneously at weeks 0 and 4, followed by a switch to Risankizumab at week 16.
-
-
Co-Primary Endpoints: Proportion of patients achieving PASI 90 and sPGA 0/1 at Week 16 versus placebo.
-
Key Assessments: Efficacy was measured by PASI and sPGA scores. Safety and tolerability were also assessed.
ESTEEM 1 (NCT01194219) & ESTEEM 2 (NCT01232283)[9][10][11][12][13][14][15][20][21][22][23]
-
Study Design: Two similarly designed Phase 3, multicenter, randomized, double-blind, placebo-controlled trials.
-
Patient Population: Adults with moderate to severe plaque psoriasis.
-
Intervention: Patients were randomized (2:1) to receive either (S)-Apremilast 30 mg twice daily or placebo for 16 weeks. At week 16, placebo patients were switched to (S)-Apremilast. A randomized withdrawal phase was initiated at week 32 for responders.
-
Primary Endpoint: Proportion of patients achieving PASI 75 at Week 16.
-
Key Assessments: Efficacy was primarily assessed by PASI score. Secondary endpoints included sPGA and patient-reported outcomes.
Comparative Experimental Workflow
The following diagram illustrates a typical clinical trial workflow for comparing a systemic oral therapy with a biologic injection.
Conclusion
Both (S)-Apremilast and Risankizumab are valuable therapeutic options for patients with plaque psoriasis. Risankizumab has demonstrated superior efficacy in achieving higher levels of skin clearance in head-to-head comparisons and other pivotal trials. (S)-Apremilast, being an oral medication, offers a different mode of administration that may be preferred by some patients. The choice of therapy should be individualized based on disease severity, patient preference, and a thorough discussion of the potential benefits and risks. This guide provides the foundational data and experimental context to aid researchers and clinicians in their understanding and evaluation of these two important treatments.
References
- 1. academic.oup.com [academic.oup.com]
- 2. Comparison of risankizumab and apremilast for the treatment of adults with moderate plaque psoriasis eligible for systemic therapy: results from a randomized, open-label, assessor-blinded phase IV study (IMMpulse) - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. Efficacy and safety of risankizumab in moderate-to-severe plaque psoriasis (UltIMMa-1 and UltIMMa-2): results from two double-blind, randomised, placebo-controlled and ustekinumab-controlled phase 3 trials - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. 2024.sci-hub.se [2024.sci-hub.se]
- 6. Risankizumab Meets All Co-Primary and Ranked Secondary Endpoints, Achieving Significantly Greater Efficacy Versus Standard Biologic Therapies in Three Pivotal Phase 3 Psoriasis Studies [prnewswire.com]
- 7. login.medscape.com [login.medscape.com]
- 8. portalrecerca.uab.cat [portalrecerca.uab.cat]
- 9. Apremilast: A Novel PDE4 Inhibitor in the Treatment of Autoimmune and Inflammatory Diseases - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Apremilast - Wikipedia [en.wikipedia.org]
- 11. otezlapro.com [otezlapro.com]
- 12. Efficacy and safety of apremilast, an oral phosphodiesterase 4 inhibitor, in patients with moderate-to-severe plaque psoriasis over 52 weeks: a phase III, randomized controlled trial (ESTEEM 2) - PubMed [pubmed.ncbi.nlm.nih.gov]
- 13. Apremilast in the Treatment of Plaque Psoriasis: Differential Use in Psoriasis - PMC [pmc.ncbi.nlm.nih.gov]
- 14. | BioWorld [bioworld.com]
- 15. hcplive.com [hcplive.com]
- 16. Apremilast: A Phosphodiesterase 4 Inhibitor for the Treatment of Psoriatic Arthritis - PMC [pmc.ncbi.nlm.nih.gov]
- 17. Apremilast mechanism of action and application to psoriasis and psoriatic arthritis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 18. otezlapro.com [otezlapro.com]
Safety Operating Guide
Navigating the Disposal of (R)-Apremilast: A Guide for Laboratory Professionals
For researchers, scientists, and drug development professionals, the proper disposal of chemical compounds is a critical component of laboratory safety and environmental responsibility. This guide provides essential information and procedural steps for the safe and compliant disposal of (R)-Apremilast, a selective phosphodiesterase 4 (PDE4) inhibitor. The information presented is primarily based on the available data for Apremilast (B1683926), the racemic mixture, as specific disposal guidelines for the (R)-enantiomer are not distinctly outlined in publicly available safety and regulatory documents. The European Medicines Agency has noted that there is no interconversion between the (S) and (R)-enantiomers, suggesting that their disposal procedures would be fundamentally similar.[1]
Core Principles of this compound Disposal
The primary methods for the disposal of Apremilast are through licensed chemical destruction facilities, controlled incineration, or in some cases, a sanitary landfill for punctured and unusable packaging.[2] It is imperative to adhere to all federal, state, and local environmental regulations.[3][4] Under no circumstances should the compound be discharged into sewer systems or contaminate water, foodstuffs, or feed.[2]
Quantitative Environmental and Ecotoxicity Data
While specific disposal concentration limits for this compound are not publicly available, ecotoxicity and environmental fate data for Apremilast provide context for the importance of proper disposal to prevent environmental release.
| Parameter | Organism | Result | Guideline |
| Chronic Toxicity | Algae (Raphidocelis subcapitata) | NOEC (72 hours): 3.5 x 10³ µg/L | OECD 201 |
| Chronic Toxicity | Crustacean (Daphnia magna) | NOEC (21 days): 6.3 x 10³ µg/L | OECD 211 |
| Chronic Toxicity | Fish (Pimephales promelas) | NOEC (28 days): 7.2 x 10³ µg/L | OECD 210 |
| Biodegradability | - | Not readily biodegradable | OECD 301B |
| Adsorption to Soil | - | Does not significantly adsorb to soil | OECD 106 |
| NOEC: No-Observed-Effect-Concentration. Data sourced from the European Medicines Agency assessment report for Apremilast.[2] |
Apremilast is known to be extensively metabolized in aquatic systems, with unchanged apremilast accounting for less than 1% of the applied radioactivity in both aqueous and sediment phases after 62 days.[2]
Step-by-Step Disposal Procedures
The following procedural guidance is based on information from Safety Data Sheets (SDS) for Apremilast.
1. Unused or Expired this compound (Pure Compound):
-
Primary Disposal Method: The recommended method of disposal is through a licensed chemical destruction plant or by controlled incineration with flue gas scrubbing.[2]
-
Alternative Disposal: If incineration is not available, the material should be offered to a licensed hazardous material disposal company.[3]
-
Packaging: Ensure the compound is securely packaged and clearly labeled before transfer to a disposal facility.
2. Contaminated Materials (e.g., Personal Protective Equipment, Labware):
-
Collection: All adhered or collected material should be promptly disposed of in accordance with appropriate laws and regulations.[1][2]
-
Disposal: These materials should be placed in suitable, closed containers for disposal.[4] Incineration is a possible disposal method for combustible packaging materials.[2]
3. Empty Containers:
-
Rinsing: Containers can be triple-rinsed (or equivalent).[2] The rinsate should be collected and treated as chemical waste.
-
Recycling/Reconditioning: After thorough rinsing, containers may be offered for recycling or reconditioning.[2]
-
Landfill Disposal: Alternatively, the packaging can be punctured to render it unusable for other purposes and then disposed of in a sanitary landfill.[2]
4. Accidental Spills:
-
Containment: Prevent further spillage or leakage if it is safe to do so. Do not let the chemical enter drains.[1]
-
Cleanup: For solid spills, sweep up and shovel the material. For powdered forms, wet down the spilled material to minimize airborne dispersion.[4][5] Collect the material in suitable, closed containers for disposal.[1][4]
-
Personal Protection: Use appropriate personal protective equipment (PPE), including chemical-impermeable gloves, during cleanup.[1] Ensure adequate ventilation.[1]
Experimental Protocols for Disposal
For laboratory-scale treatment of small quantities of this compound waste, a qualified chemist could consider hydrolysis under controlled acidic or basic conditions, followed by neutralization. However, this should only be attempted after a thorough risk assessment and validation to ensure complete degradation to non-hazardous products. The resulting solution would still need to be disposed of in accordance with local regulations.
Disposal Decision Workflow
The following diagram illustrates the logical steps for the proper disposal of this compound and associated waste.
Caption: Disposal workflow for this compound waste.
By adhering to these guidelines, laboratory professionals can ensure the safe and environmentally responsible disposal of this compound, fostering a culture of safety and compliance within their research environments.
References
- 1. ema.europa.eu [ema.europa.eu]
- 2. Otezla (Filmdragerad tablett 10 mg + 20 mg + 30 mg) • Översikt | FASS Patient [fass.se]
- 3. cleanchemlab.com [cleanchemlab.com]
- 4. msds.amgen.com [msds.amgen.com]
- 5. Apremilast in Psoriasis and Beyond: Big Hopes on a Small Molecule - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Development and Validation of Stability Indicating Rapid RP-LC Method for Determination of Process and Degradation Related Impurities of Apremilast, an Anti-Inflammatory Drug [scirp.org]
- 7. epa.gov [epa.gov]
Personal protective equipment for handling (R)-Apremilast
Essential Safety and Handling Guide for (R)-Apremilast
This guide provides crucial, immediate safety and logistical information for the handling and disposal of this compound. Adherence to these protocols is essential for ensuring personnel safety and regulatory compliance in a laboratory setting. This compound, like its racemate Apremilast, is a small molecule inhibitor of phosphodiesterase 4 (PDE4) and should be handled with care in a laboratory setting[1].
Hazard Identification and Personal Protective Equipment (PPE)
This compound is a white to pale yellow solid[2]. While some safety data sheets (SDS) indicate no known OSHA hazards for Apremilast, others classify it as harmful if swallowed and suspected of damaging fertility or the unborn child[3][4][5]. Therefore, a cautious approach to handling is warranted. The primary routes of exposure are inhalation, ingestion, and skin or eye contact[2][3].
The selection of appropriate Personal Protective Equipment (PPE) is the first line of defense against exposure and should be determined by a thorough risk assessment of the specific procedures being performed[6].
Summary of Required Personal Protective Equipment
| Hazard Class | Required PPE |
| Acute Oral Toxicity | Lab coat, gloves, eye protection. |
| Reproductive Toxicity (Suspected) | Lab coat, gloves, eye protection. Use of a certified chemical fume hood for handling powders. |
| Skin & Eye Contact | Chemical-resistant gloves, safety glasses with side shields or goggles. A face shield may be required for splash hazards[2][6][7]. |
| Dust Inhalation | Use of a certified chemical fume hood is recommended when handling the solid form[8][9]. For larger quantities or procedures generating significant dust, a full-face respirator may be necessary[2]. |
Procedural Guidance for Handling this compound
1. Engineering Controls
-
Ventilation: Always handle this compound in a well-ventilated area[2]. For procedures involving the solid compound, such as weighing or preparing stock solutions, use a certified chemical fume hood to minimize inhalation exposure[6][7][9].
-
Safety Equipment: Ensure that safety showers, eyewash stations, and fire extinguishers are unobstructed and readily accessible[8][10].
2. Personal Protective Equipment (PPE) Protocol
-
Eye and Face Protection: At a minimum, wear safety glasses with side shields conforming to EN 166 (EU) or NIOSH (US) standards[2]. When there is a risk of splashing, chemical splash goggles should be worn. For high-risk tasks, a face shield must be worn in addition to safety glasses or goggles[6][7].
-
Skin Protection:
-
Lab Coat: A lab coat or other protective over-garment should be worn to prevent skin contact[7]. For handling potent compounds, a disposable gown provides a higher level of protection[6].
-
Gloves: Wear chemical-impermeable gloves (e.g., disposable nitrile gloves) at all times when handling the compound[2][3]. Gloves must be inspected before use. If contact with the compound occurs, or if gloves are torn or punctured, they should be changed immediately[11]. Wash hands thoroughly after handling and before leaving the laboratory[2][12].
-
-
Respiratory Protection: If engineering controls like a fume hood are not sufficient or if exposure limits are exceeded, use a full-face respirator with appropriate cartridges[2].
3. Handling and Storage
-
General Handling: Avoid contact with skin and eyes, and prevent the formation of dust and aerosols[2][3]. Do not eat, drink, or smoke in areas where this compound is handled[3][4][7]. Read all safety instructions before use[3][4].
-
Storage: Store the container tightly closed in a dry, cool, and well-ventilated place[2][3]. Store it away from incompatible materials or foodstuff containers[2].
Spill and Disposal Management
1. Spill Response
In the event of a spill, evacuate personnel to a safe area and ensure adequate ventilation[2].
-
Personal Precautions: Avoid dust formation and breathing vapors, mist, or gas[2][5]. Wear the appropriate PPE, including chemical-impermeable gloves and eye protection[2][3].
-
Containment and Cleanup: Prevent further leakage if it is safe to do so. Do not let the chemical enter drains[2]. For solid spills, carefully sweep or shovel the material and place it into a suitable, closed container for disposal[5]. Use spark-proof tools and explosion-proof equipment if necessary[2][3].
2. Waste Disposal
-
Contaminated Materials: All contaminated waste, such as gloves, paper towels, and empty containers, should be collected in designated, labeled hazardous waste containers[6].
-
Disposal Method: Dispose of contents and containers in accordance with local, regional, and national regulations[4][13]. The material may be sent to a licensed chemical destruction plant or disposed of via controlled incineration with flue gas scrubbing[2]. Do not discharge into sewer systems[2].
Visual Workflow for PPE Selection
The following diagram outlines the logical workflow for selecting the appropriate level of Personal Protective Equipment when handling this compound.
Caption: PPE Selection Workflow for this compound Handling.
References
- 1. Apremilast | C22H24N2O7S | CID 11561674 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 2. chemicalbook.com [chemicalbook.com]
- 3. echemi.com [echemi.com]
- 4. biosynth.com [biosynth.com]
- 5. s3-us-west-2.amazonaws.com [s3-us-west-2.amazonaws.com]
- 6. benchchem.com [benchchem.com]
- 7. msds.amgen.com [msds.amgen.com]
- 8. pozescaf.com [pozescaf.com]
- 9. Safety Tips for Handling Laboratory Chemicals - Actylis Lab [actylislab.com]
- 10. Lab Safety Rules and Guidelines | Lab Manager [labmanager.com]
- 11. eTool : Hospitals - Pharmacy - Personal Protective Equipment (PPE) | Occupational Safety and Health Administration [osha.gov]
- 12. uwlax.edu [uwlax.edu]
- 13. chemicalbook.com [chemicalbook.com]
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.
